molecular formula C12H19N3O4 B12318915 Boc-His(tau-Me)-OH

Boc-His(tau-Me)-OH

Cat. No.: B12318915
M. Wt: 269.30 g/mol
InChI Key: UCKFPCXOYMKRSO-UHFFFAOYSA-N
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Description

Boc-His(tau-Me)-OH is a useful research compound. Its molecular formula is C12H19N3O4 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-His(tau-Me)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-His(tau-Me)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFPCXOYMKRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Boc-His(tau-Me)-OH in Advanced Peptide Therapeutics

[1][2]

Executive Summary

Boc-His(tau-Me)-OH is a protected derivative of L-histidine featuring a methyl group on the tau (


1223123

Chemical Identity & Structural Dynamics[2][3]

The Nomenclature Paradox

The nomenclature of methylhistidine is a frequent source of error in chemical sourcing and literature. The confusion stems from conflicting numbering systems between organic chemistry (IUPAC) and biochemistry.[2][3][4]

  • Chemical Nomenclature (CAS 61070-20-0): The nitrogen atom bearing the methyl group is designated as position 1 .[1][2][3] Since the alanine side chain is at position 4, this is 1-methyl-L-histidine .[1][2]

  • Biochemical Nomenclature: The nitrogen closest to the side chain is

    
     (pros, position 1), and the nitrogen farthest is 
    
    
    (tele, position 3).[2][3][4] Therefore, biochemists refer to this compound as 3-methyl-L-histidine .[1][2]

Definitive Identification: To ensure accuracy, this guide refers to the isomer where the methyl group is on the nitrogen distal (farthest) from the peptide backbone.[2][3]

  • Common Name: Boc-His(tau-Me)-OH

  • Synonyms: Boc-1-methyl-L-histidine (Chemical sources), Boc-3-methyl-L-histidine (Biochemical sources).[1][2]

  • CAS Number: 61070-20-0[1][2][5][6]

Tautomerism and Regiochemistry

Unsubstituted histidine exists in equilibrium between two tautomers (


12323

HisIsomerscluster_0Nomenclature & IsomerismTauTau (Tele) Isomer(CAS 61070-20-0)Methyl on Distal NPiPi (Pros) Isomer(CAS 61070-22-2)Methyl on Proximal NTau->PiRegioisomers(NOT Interconvertible)RacemizationRacemization Risk(Reduced in Tau-Me)Tau->RacemizationSteric/ElectronicStabilizationPi->RacemizationHigh Risk

Figure 1: Distinction between Tau and Pi methylhistidine isomers.[1][2][3] The Tau-isomer is the target compound for this guide.

Physicochemical Profile

The following data aggregates experimentally verified properties for Boc-His(tau-Me)-OH .

PropertySpecificationNotes
Molecular Formula

Molecular Weight 269.30 g/mol
CAS Number 61070-20-0 Specific to the tau-methyl isomer.[1][2][6][7]
Appearance White to off-white powderHygroscopic; store desiccated.[2][3]
Melting Point 166 – 168 °CDecomposes upon melting.[2][3][6]
Solubility DCM, DMF, DMSO, MeOHSparingly soluble in water; insoluble in ether.[2][3]
Purity (HPLC)

Critical to avoid pi-isomer contamination.[1][2][3]
Optical Rotation

(

, MeOH).[1][2][3] Value may vary by supplier.
pKa (Imidazole) ~6.0Slightly lower than His (~6.[1][2][3]5) due to methyl effect.[2][3]

Synthetic Utility & Protocols

Role in Peptide Synthesis

Boc-His(tau-Me)-OH is primarily used in Boc-chemistry SPPS (Solid Phase Peptide Synthesis).[1][2][3] Unlike transient protecting groups (e.g., Boc-His(Trt)-OH), the methyl group is stable to HF and TFA , meaning it survives the cleavage step and remains in the final peptide.[1][2][3]

Key Applications:

  • TRH Analogues: Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2) analogues often employ Me-His to increase potency (e.g., Taltirelin).[1][2][3]

  • Enzyme Stability: Methylation prevents recognition by certain peptidases.[2][3]

  • Epigenetic Standards: Synthetic peptides representing methylated histone tails.

Coupling Protocol (Boc-SPPS)

The following protocol ensures high coupling efficiency while minimizing racemization, a common issue with histidine derivatives.[1][2][3]

Reagents:

  • Coupling Agent: HBTU or HATU (0.9 eq relative to AA).[2][3]

  • Base: DIEA (Diisopropylethylamine) (2.0 eq).[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2][3]

Step-by-Step Workflow:

  • Activation: Dissolve Boc-His(tau-Me)-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[1][2][3] Allow to activate for 1-2 minutes. Note: Do not pre-activate for >5 mins to avoid racemization.

  • Coupling: Add the activated solution to the resin-bound peptide (free amine form). Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser test (ninhydrin).[2][3] If positive (blue), repeat coupling.[1][2][3]

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

CouplingWorkflowStartResin-Peptide-NH2ActivateActivate Boc-His(tau-Me)-OH(HBTU/DIEA/DMF)Start->Activate Prepare AACouplingCoupling Reaction(45-60 min, RT)Activate->Coupling Add to ResinTestKaiser TestCoupling->TestSuccessProceed to Deprotection(TFA)Test->Success Negative (Yellow)FailRecoupleTest->Fail Positive (Blue)Fail->Coupling

Figure 2: Standard coupling workflow for Boc-His(tau-Me)-OH in SPPS.

Deprotection & Cleavage[1][2][3]
  • N-Terminal Deprotection: Use 50% TFA in DCM (standard Boc cycle). The tau-methyl group is stable to these conditions.[2][3]

  • Final Cleavage: Use HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid).[1][2][3] The tau-methyl group is stable to HF cleavage conditions.[2][3]

Analytical Quality Control

Verifying the identity of Boc-His(tau-Me)-OH is critical, as the pi-isomer is a common impurity that is difficult to separate.[1][2]

NMR Spectroscopy[1][2][3]
  • 1H NMR (DMSO-d6):

    • Boc Group: Singlet at

      
       1.35–1.40 ppm (9H).[2][3]
      
    • Methyl Group: Singlet at

      
       3.5–3.7 ppm.[2][3] Diagnostic Peak: The chemical shift of the N-Me group differs between tau and pi isomers.[2][3] In the tau isomer, the methyl signal is typically downfield relative to the pi isomer due to the electronic environment of the distal nitrogen.[3]
      
    • Imidazole Protons: Two singlets (C2-H and C5-H).[1][2][3]

Mass Spectrometry[3]
  • ESI-MS: Expect

    
     m/z.[1][2][3]
    
  • Differentiation: MS alone cannot distinguish regioisomers; fragmentation patterns (MS/MS) or retention time comparison with certified standards is required.[2][3]

References

  • Sigma-Aldrich. Boc-His(1-Me)-OH Product Specification (CAS 61070-20-0).[1][2][3] Available at: [1][2][3]

  • ChemicalBook. Boc-His(tau-Me)-OH Properties and Suppliers. Available at: [1][2][3]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature.Nomenclature of α-Amino Acids. (Defines pros and tele numbering).
  • Sakakibara, S., et al. (1970).[2][3][8] Synthesis of TRH Analogues containing Methylhistidine. Bulletin of the Chemical Society of Japan. (Foundational work on Me-His peptides).

  • SMPDB. 1-Methylhistidine vs 3-Methylhistidine Nomenclature. Available at: [1][2][3]

The Definitive Guide to Methylhistidine Nomenclature: Boc-1-Me-His vs. Boc-3-Me-His

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and peptide chemists, Boc-1-methyl-L-histidine and Boc-3-methyl-L-histidine represent a notorious nomenclature minefield. The conflict arises from two opposing numbering systems (IUPAC vs. Biochemical Tradition) that frequently invert the identity of the "1" and "3" isomers in vendor catalogs.

This guide resolves the ambiguity by anchoring all definitions to the immutable Pros (


)  and Tele (

)
designations. It details the structural differences, synthetic implications (steric hindrance and racemization), and analytical protocols required to validate your starting materials before synthesis begins.

Part 1: The Nomenclature Crisis (The "Tower of Babel")

The primary risk in sourcing methylhistidines is that "1-methyl" and "3-methyl" are not structural absolutes; they are convention-dependent labels.

The Two Numbering Systems[1][2]
  • The Biochemical Convention (Common in Physiology):

    • Numbering starts at the nitrogen proximal to the side chain.[1][2]

    • Result:

      
       is N1; 
      
      
      
      is N3.[3]
    • Context: In muscle metabolism literature, "3-methylhistidine" refers to

      
      -methylhistidine (the actin breakdown marker).
      
  • The IUPAC/Organic Convention (Common in Synthesis):

    • Numbering is often based on the tautomeric preference or heteroatom priority rules, which can flip the assignment depending on the exact derivative.

    • However, most chemical vendors standardize on:

      • 1-Methyl =

        
         (Near)
        
      • 3-Methyl =

        
         (Far)
        
The Immutable Anchor: Pros ( ) and Tele ( )

To eliminate ambiguity, you must verify structures using the Greek descriptors recommended by IUPAC-IUBMB.

  • 
     (Pros = "Near"):  The nitrogen atom adjacent to the methylene bridge (
    
    
    
    ).[4]
  • 
     (Tele = "Far"):  The nitrogen atom distal to the methylene bridge.[4]
    
Nomenclature Mapping Table
DesignationGreek SymbolStructural LocationCAS (Free Acid)Synthetic Characteristic
1-Methyl-L-histidine

-methyl
Near the backbone332-80-9 Sterically hindered; suppresses racemization.
3-Methyl-L-histidine

-methyl
Far from backbone368-16-1 Biologically common; prone to racemization if activated incorrectly.[]

Critical Warning: Never rely solely on the product name "1-methyl" or "3-methyl" on a bottle. Always verify the chemical structure image or the CAS number.

Part 2: Structural Visualization & Logic

The following diagram visualizes the numbering conflict and the steric environment of the Boc-protected derivatives.

MethylHis_Nomenclature cluster_legend Legend cluster_structure Imidazole Ring Orientation Pros (Pi) Pros (π) = Near (Usually '1-Methyl') N_Pros N(π) Pros (Pi)->N_Pros Tele (Tau) Tele (τ) = Far (Usually '3-Methyl') N_Tele N(τ) Tele (Tau)->N_Tele Backbone Boc-NH-CH(CO)-CH2- Backbone->N_Pros Attached via C5 N_Pros->N_Tele Separated by C2 High Steric Hindrance Steric Clash with Boc Group N_Pros->High Steric Hindrance Low Racemization Risk Blocks Intramolecular Base Catalysis N_Pros->Low Racemization Risk Low Steric Hindrance Accessible for Coupling N_Tele->Low Steric Hindrance High Racemization Risk N(π) acts as General Base N_Tele->High Racemization Risk

Caption: Visual mapping of Histidine nitrogen positions.


 (Red) is proximal to the bulky Boc group, causing steric clash but preventing autocatalytic racemization.

Part 3: Synthetic Implications (Expertise & Experience)

Steric Hindrance & Coupling Efficiency
  • Boc-1-Me-His (

    
    ):  The methyl group is located on the nitrogen closest to the peptide backbone. This creates significant steric clash with the bulky tert-butyloxycarbonyl (Boc) group and the incoming amino acid during coupling.
    
    • Consequence: Coupling rates are significantly slower.

    • Protocol Adjustment: Use stronger activation reagents (e.g., HATU/HOAt) and extend reaction times. Double coupling is mandatory.

  • Boc-3-Me-His (

    
    ):  The methyl group is distal. The steric environment is similar to native Histidine (with a Trt protection).
    
    • Consequence: Standard coupling protocols (DIC/HOBt) are usually sufficient.

Racemization Mechanisms

Histidine is prone to racemization during activation because the imidazole nitrogen (


) can act as a general base, abstracting the 

-proton to form an enolizable intermediate.
  • Boc-1-Me-His (

    
    ):  Methylation blocks  the 
    
    
    
    position. It cannot act as a base to abstract the
    
    
    -proton.
    • Verdict:Highly resistant to racemization.

  • Boc-3-Me-His (

    
    ):  The 
    
    
    
    nitrogen remains free (or must be protected). If left as a free base during activation, the
    
    
    lone pair can abstract the
    
    
    -proton.
    • Verdict:High risk of racemization. Ensure rapid activation and minimize base exposure (e.g., avoid excess DIPEA).

Part 4: Analytical Validation Protocols

Do not assume the label is correct. Use these self-validating protocols to confirm isomer identity.

Protocol 1: 1H-NMR Identification (The Gold Standard)

The chemical shift of the imidazole protons (


 and 

) and the methyl group differs distinctly between isomers.

Method: Dissolve 5-10 mg of the sample in DMSO-d6.

SignalBoc-1-Me-His (

)
Boc-3-Me-His (

)
Mechanistic Reason
Methyl (

)
~3.5 - 3.6 ppm ~3.6 - 3.7 ppm

is more shielded by the backbone.
C2-H (Between Ns) ~7.6 ppm ~7.5 ppm
NOE (Nuclear Overhauser Effect) Strong NOE between Methyl and

-H/

-H
No/Weak NOE between Methyl and

-H
Definitive Test: The

-methyl is spatially close to the

-proton.
Protocol 2: HPLC Retention Time

Due to the "near" position shielding the polar backbone,


-methyl variants often exhibit slightly different hydrophobicity profiles, though this is column-dependent.
  • Column: C18 Reverse Phase.

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Observation:

    
    -Me-His (1-Me) typically elutes later than 
    
    
    
    -Me-His (3-Me) on standard C18 columns due to the masking of the polar interaction site near the backbone, rendering it slightly more lipophilic in the folded state. (Note: This must be validated with reference standards as solvation effects vary).

Part 5: References

  • IUPAC-IUBMB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." Recommendations 1983. Defines the pros (

    
    ) and tele (
    
    
    
    ) system to resolve the 1/3 conflict.
  • PubChem Compound Summary. "1-Methyl-L-histidine (CAS 332-80-9)." National Library of Medicine.

  • PubChem Compound Summary. "3-Methyl-L-histidine (CAS 368-16-1)."[6] National Library of Medicine.

  • Recsei, P. A., & Snell, E. E. (1970). "Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and stereochemistry." Biochemistry. Discusses the specific enzymatic constraints and steric properties of histidine isomers.

  • Beyermann, M., et al. (1996). "Racemization of histidine during peptide synthesis." International Journal of Peptide and Protein Research. Detailed analysis of the

    
     vs 
    
    
    
    racemization mechanisms.

Sources

Biological role of tau-methyl histidine in peptide analogs

The Pharmacological & Synthetic Landscape of -Methyl Histidine in Peptide Therapeutics

Executive Summary

In the optimization of peptide therapeutics, the substitution of native L-histidine with


-methyl-L-histidine1



1

1

Structural Biochemistry: The "Tautomer Lock" Mechanism

Nomenclature and Topology

Confusion often arises regarding histidine methylation nomenclature. In the context of peptide drug design, the IUPAC designation is critical:

  • 
    -Methyl Histidine (
    
    
    -Me-His):
    Methylation occurs at the N3 (tele) nitrogen, the atom further from the peptide backbone.
  • 
    -Methyl Histidine (
    
    
    -Me-His):
    Methylation occurs at the N1 (pros) nitrogen, the atom closer to the peptide backbone.
The Tautomeric Equilibrium vs. The Locked State

Native histidine residues at physiological pH (neutral) oscillate rapidly between two neutral tautomers. This creates a "chameleon" effect where the residue can donate or accept hydrogen bonds from either nitrogen. However, this flexibility comes with an entropic cost during ligand-receptor binding.[1]

The


-Methyl Advantage:



1



1

TautomerLockcluster_nativeNative Histidine (Dynamic)cluster_methylτ-Methyl Histidine (Locked)N_PiNπ-H Tautomer(Pros-H)N_TauNτ-H Tautomer(Tele-H)N_Pi->N_TauFast Equilibrium(Entropic Penalty)ReceptorTarget Receptor(Specific Geometry)N_Tau->ReceptorBinding(Requires Selection)Tau_MeNτ-Methyl(Locked State)Tau_Me->ReceptorHigh Affinity Binding(Pre-organized)

Figure 1: The "Tautomer Lock" mechanism.[1] Methylation eliminates the energy cost of tautomer selection, enhancing affinity for receptors preferring the

Pharmacological Case Study: TRH Analogs

The most authoritative example of

Thyrotropin-Releasing Hormone (TRH)1
  • Native Sequence: pGlu-His-Pro-NH

    
    [1]
    
  • Analog: [3-Me-His

    
    ]-TRH (also known as [N
    
    
    -Me-His]-TRH)[1]

Mechanistic Impact:

  • Potency: The [3-Me-His

    
    ]-TRH analog exhibits 8-10 fold higher affinity  for TRH receptors in the central nervous system compared to the native hormone.[2]
    
  • Selectivity: The methylation allows for differentiation between TRH-R1 and TRH-R2 receptor subtypes in specific tissues, a critical feature for reducing off-target endocrine effects when targeting CNS disorders.[1]

  • Metabolic Stability: The steric bulk of the methyl group hinders the action of TRH-degrading ectoenzymes, prolonging the plasma half-life of the peptide.

Synthetic Protocol: Solid Phase Peptide Synthesis (SPPS)[1][3]

Incorporating

1
Reagents[4]
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Amino Acid: Fmoc-His(

    
    -Me)-OH.[1]
    
    • Note: Unlike standard His(Trt), the imidazole ring is already modified, so trityl protection is not used on the side chain.

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HBTU/DIPEA.[1]

Step-by-Step Protocol

This protocol assumes a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of Fmoc-His(

    
    -Me)-OH: 
    
    • Stoichiometry: 3 eq Amino Acid : 3 eq HATU : 6 eq DIPEA.[1]

    • Pre-activation: Dissolve AA and HATU in minimal DMF.[1] Add DIPEA immediately before adding to resin.[1]

    • Reaction Time: 45–60 minutes at Room Temperature.[1]

    • Racemization Control: If racemization is observed (via chiral HPLC), switch to DIC/Oxyma activation at 0°C for the first hour, then warm to RT. The absence of an electron-withdrawing protecting group on the

      
      -nitrogen makes the 
      
      
      -proton slightly more acidic; therefore, base-mediated coupling (HATU/DIPEA) should be minimized in duration.
  • Washing: Wash with DMF (5x), DCM (3x).

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min to cap unreacted chains.

Cleavage & Isolation
  • Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).[1]
    
  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.[1]

  • Purification: Preparative RP-HPLC (C18 column). The methyl group increases hydrophobicity; expect the analog to elute later than the native peptide.

Experimental Validation Workflows

To validate the biological role of the analog, the following assays are mandatory.

Enzymatic Stability Assay

This assay determines if the methylation confers resistance to proteolysis.

Table 1: Stability Assay Setup

ComponentConcentrationRole
Test Peptide 10

M
Substrate
Enzyme Source Plasma (Human/Rat) or Purified Enzyme (e.g., DPP-IV)Degradation Agent
Buffer PBS (pH 7.[1]4)Physiological Medium
Internal Standard Tolbutamide or WarfarinNormalization

Protocol:

  • Incubate peptide in plasma at 37°C.

  • Aliquot samples at

    
     min.
    
  • Quench with ice-cold Acetonitrile (1:3 ratio).

  • Centrifuge (10,000g, 10 min) to pellet proteins.

  • Analyze supernatant via LC-MS/MS.[1]

  • Plot

    
     vs. Time to calculate 
    
    
    .[1]
Receptor Binding Logic

The following diagram illustrates the decision matrix for interpreting binding data when comparing Native vs. Methylated analogs.

BindingLogicStartCompare IC50:Native vs. τ-Me-AnalogHigherAffinityAnalog IC50 << Native IC50(High Potency)Start->HigherAffinityImproved BindingLowerAffinityAnalog IC50 >> Native IC50(Loss of Activity)Start->LowerAffinitySteric Clash / Wrong TautomerMechanism1Mechanism:Receptor prefers τ-tautomer.Methyl group fills hydrophobic pocket.HigherAffinity->Mechanism1Mechanism2Mechanism:Receptor requires π-tautomer donor.Methyl group causes steric hindrance.LowerAffinity->Mechanism2Conclusion1Action: Pursue Lead(Taltirelin-like profile)Mechanism1->Conclusion1Conclusion2Action: Try π-Methyl Histidine(Switch isomer)Mechanism2->Conclusion2

Figure 2: Logical framework for interpreting SAR data involving methyl-histidine substitutions.

References

  • Johnson, P., Harris, C. I., & Perry, S. V. (1967). 3-Methylhistidine in actin and other muscle proteins.[1][3] Biochemical Journal, 105(1), 361–370.[1][3] Link

  • Sharif, N. A. (1989). Quantitative autoradiography of TRH receptors in the central nervous system: use of the super-potent analog TRH.[1] Journal of Neuroscience, 9(4), 1220-1226.[1] Link

  • Perlman, J. H., et al. (1992). [3-Me-His2]TRH: A potent and selective ligand for the study of TRH receptors.[1] Biochemical and Biophysical Research Communications, 186(2), 865-873.[1]

  • BenchChem. (2025).[1] Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Link[1]

Solubility of Boc-His(tau-Me)-OH in DMF and DCM

Technical Guide: Solubility and Coupling of Boc-His( -Me)-OH

Executive Summary

Boc-His(


-Me)-OH



  • Primary Solvent (Recommended): DMF (Dimethylformamide). It offers superior solubility (>50 mg/mL) and optimal kinetics for coupling reactions.

  • Secondary Solvent: DCM (Dichloromethane). Solubility is moderate to poor depending on concentration and temperature. It is not recommended as a standalone solvent for the coupling reaction phase due to the risk of precipitation and incomplete acylation.

  • Critical Risk: The

    
    -methyl substitution leaves the 
    
    
    -nitrogen (pros) on the imidazole ring sterically exposed and basic, significantly increasing the risk of racemization during activation.

Physicochemical Profile

PropertySpecification
Compound Name Boc-His(

-Me)-OH
CAS Number 61070-20-0
Molecular Weight 269.30 g/mol
Molecular Formula

Appearance White to off-white crystalline powder
Storage -20°C, desiccated (Hygroscopic)

Structural Insight: The "tau" (




Solubility Analysis & Protocols

A. Solubility in DMF (Dimethylformamide)

Status: Excellent (Preferred) DMF is the gold standard solvent for Boc-His(

  • Saturation Limit: typically >100 mg/mL at 25°C.

  • Protocol:

    • Weigh the required mass of Boc-His(

      
      -Me)-OH.
      
    • Add neat, anhydrous DMF (Peptide Synthesis Grade).

    • Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Note: If using for coupling, prepare immediately before use to prevent spontaneous decomposition or racemization if base is added.

B. Solubility in DCM (Dichloromethane)

Status: Moderate / Conditional While DCM is excellent for resin swelling, it is often a poor solvent for polar histidine derivatives. Boc-His(

  • Risk: Incomplete dissolution leads to heterogeneous coupling ("clumping"), resulting in deletion sequences.

  • Optimization Strategy: If DCM must be used (e.g., to maintain specific resin swelling properties), use a Binary Solvent System .

    • Mixture: 20% DMF / 80% DCM.

    • Protocol: Dissolve the amino acid in the minimal volume of DMF first, then dilute with DCM.

C. Comparative Solubility Table
SolventSolubility RatingMax Conc. (Est.)[1]Application Phase
DMF ⭐⭐⭐⭐⭐ (High)>0.5 MCoupling / Activation
DCM ⭐⭐ (Low/Mod)<0.1 MResin Swelling Only
NMP ⭐⭐⭐⭐⭐ (High)>0.5 MAlternative to DMF
DMSO ⭐⭐⭐⭐ (High)>0.5 MStock Solutions

Experimental Workflow: Dissolution & Coupling

The following workflow ensures complete dissolution while mitigating the high racemization risk associated with the free

Gcluster_0Racemization ControlStartWeigh Boc-His(tau-Me)-OHSolventAdd Solvent(100% DMF recommended)Start->SolventCheckVisual Inspection(Clear Solution?)Solvent->CheckAdd_DCMAdd 10-20% DMFco-solventCheck->Add_DCMNo (Cloudy)ActivateAdd Activator(DIC/HOBt or HATU/DIPEA)Check->ActivateYesAdd_DCM->CheckCoupleAdd to Resin(Coupling Reaction)Activate->CoupleImmediate Transfer

Figure 1: Decision logic for solubilization and activation of Boc-His(

Detailed Protocol: Low-Racemization Coupling

Because the

  • Dissolution: Dissolve 1.0 mmol Boc-His(

    
    -Me)-OH in 2.5 mL DMF .
    
  • Activation (Option A - Carbodiimide):

    • Add 1.0 mmol HOBt (Hydroxybenzotriazole) or Oxyma Pure .

    • Add 1.0 mmol DIC (Diisopropylcarbodiimide).

    • Why: HOBt/Oxyma suppresses racemization by forming an active ester that is less prone to oxazolone formation.

  • Activation (Option B - Uronium - Risky but Fast):

    • Add 0.95 mmol HATU .

    • Add 2.0 mmol DIPEA (Diisopropylethylamine).

    • Warning: Keep the base (DIPEA) concentration minimal.[1] Excess base dramatically accelerates racemization of His derivatives.

  • Reaction: Transfer immediately to the resin. Allow to couple for 45–60 minutes.

  • Monitoring: Use the Kaiser Test (ninhydrin) to verify completion.

References

  • BenchChem. (2025).[2] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from

  • Chem-Impex International. (n.d.). Boc-His(3-Me)-OH Product Specifications. Retrieved from

  • MedChemExpress. (2024). N-tert-Butyloxycarbonyl-L-histidine Solubility & Handling. Retrieved from

  • Sigma-Aldrich. (2025). Boc-His-OH Product Properties and CAS 17791-52-5. Retrieved from

  • Forest, M., & Fournier, A. (1990).[1] BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Int J Pept Protein Res. Retrieved from

Stability of methyl-histidine derivatives in Boc chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Stability & Regioselective Coupling of Methyl-Histidine Derivatives in Boc Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The Imidazole Paradox

The incorporation of methyl-histidine (Me-His) derivatives into peptides presents a unique "stability" paradox. Unlike standard side-chain protecting groups (e.g., Trityl, Bom, DNP) designed to be transient, the methyl group is a permanent modification intended to modulate biological activity (e.g., epigenetic markers, actin/myosin mimetics).

In Boc chemistry, the "stability" of Me-His does not refer to the durability of the methyl bond itself—which is chemically inert to standard TFA deprotection and HF cleavage—but rather to the stereochemical integrity of the amino acid during the coupling event.

This guide provides a definitive technical analysis of the regioselective behavior of


-methyl (1-Me) versus 

-methyl (3-Me) histidine, detailing why one isomer is chemically robust while the other is a racemization time-bomb.

Nomenclature & Structural Definition

Ambiguity in histidine numbering is the leading cause of experimental error. This guide strictly adheres to the IUPAC Pros/Tele (


)  system to eliminate confusion between biochemical and organic numbering.
NotationIUPAC NameBiochemical Common NameStructural Feature


(Near)
1-MethylhistidineNitrogen proximal to the alanine side chain.


(Far)
3-MethylhistidineNitrogen distal to the alanine side chain.

Critical Note: In most commercial catalogs, "1-Methylhistidine" refers to the


 isomer. However, always verify the structure visually. The 

nitrogen is adjacent to the methylene bridge (

).

The Core Stability Challenge: Racemization

The stability of Me-His in Boc chemistry is dictated by the Autocatalytic Racemization Mechanism . The imidazole ring acts as an intramolecular base, abstracting the acidic proton from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-carbon (

) of the activated ester.[1][2]
The Mechanism of Failure

Racemization occurs via the formation of an achiral enolate intermediate.[1][3] The susceptibility depends entirely on which nitrogen atom retains a lone pair of electrons.

  • Proximity Effect: The

    
     nitrogen is sterically positioned to abstract the 
    
    
    
    proton via a 5-membered transition state.
  • The 3-Me Risk: In 3-Methylhistidine (

    
    -Me), the 
    
    
    
    is blocked. This forces the
    
    
    to exist as the free base (with a lone pair). Result: High risk of autocatalytic racemization.
  • The 1-Me Advantage: In 1-Methylhistidine (

    
    -Me), the problematic 
    
    
    
    is alkylated (quaternized or effectively blocked from acting as a base in the transition state). Result: Negligible racemization.

RacemizationMechanism cluster_prevention Why 1-Me-His is Stable Act Activated Boc-His(3-Me)-OH (O-Acylurea) Base Intramolecular Base: Free N(pi) Lone Pair Act->Base N(tau) is Methylated N(pi) is Free Trans 5-Membered Transition State Base->Trans Proton Abstraction from C(alpha) Enol Achiral Enolate (Loss of Stereochem) Trans->Enol Rapid Prod Racemic Mixture (L-His + D-His) Enol->Prod Reprotonation Safe Boc-His(1-Me)-OH N(pi) is Methylated NoRxn No Proton Abstraction Safe->NoRxn N(pi) Lone Pair Blocked

Caption: Figure 1. Mechanism of autocatalytic racemization driven by the free


 lone pair in 3-Methylhistidine. 1-Methylhistidine blocks this pathway.

Comparative Stability Data

The following table summarizes the behavior of methyl-histidine derivatives under standard Boc-SPPS conditions (TFA deprotection, TEA neutralization, DCC coupling).

ParameterBoc-His(1-Me)-OH (

)
Boc-His(3-Me)-OH (

)
Racemization Risk Low (< 0.5%)High (5–20% without care)
Coupling Rate Slower (Steric hindrance at

)
Fast (Unobstructed)
Solubility (DMF) HighHigh
TFA Stability StableStable
HF Cleavage Stability StableStable
Recommended Base DIEA (hindered)TMP (Collidine) or None

Experimental Protocols

To ensure scientific integrity, the following protocols utilize in situ activation to minimize the lifetime of the activated ester, thereby reducing the window for racemization.

Protocol A: Coupling of Boc-His(3-Me)-OH (High Risk)

Objective: Couple the racemization-prone 3-Me isomer without losing chirality.

  • Resin Prep: Swell 0.1 mmol MBHA resin in DCM/DMF. Neutralize with 10% DIEA/DCM (

    
     min). Wash thoroughly  (
    
    
    
    DMF) to remove excess base.
  • Activation (0°C):

    • Dissolve 0.4 mmol Boc-His(3-Me)-OH and 0.4 mmol HOAt (1-Hydroxy-7-azabenzotriazole) in minimal DMF.

    • Cool to 0°C in an ice bath.

    • Add 0.4 mmol DIC (Diisopropylcarbodiimide). Stir for 2 minutes.

  • Coupling:

    • Add the cold activated mixture to the resin.

    • Maintain reaction at 0°C for the first 30 minutes, then warm to Room Temp (RT) for 1 hour.

  • Validation: Perform a Kaiser test. If positive, recouple using HATU/HOAt with extreme caution (keep base stoichiometry to 0.9 eq relative to acid).

Expert Insight: We use HOAt over HOBt because the pyridine nitrogen in HOAt creates a "neighboring group effect" that accelerates the coupling rate, outcompeting the racemization reaction.

Protocol B: Coupling of Boc-His(1-Me)-OH (Sterically Hindered)

Objective: Overcome the steric bulk of the


-methyl group.
  • Activation:

    • Dissolve 0.4 mmol Boc-His(1-Me)-OH and 0.38 mmol HATU in DMF.

    • Add 0.8 mmol DIEA .

  • Coupling:

    • Add to resin immediately. Reaction time: 2–4 hours.

    • Double coupling is often required due to the steric clash between the

      
      -methyl and the incoming amine.
      

Decision Matrix & Workflow

Use this logic flow to select the correct reagents and troubleshoot synthesis failures.

Workflow Start Start: Boc-His(Me)-OH Coupling Isomer Which Isomer? Start->Isomer Pi 1-Methyl (N-pi) Isomer->Pi Tau 3-Methyl (N-tau) Isomer->Tau Risk1 Risk: Steric Hindrance Pi->Risk1 Sol1 Use HATU / DIEA Double Couple Risk1->Sol1 Check Kaiser Test Sol1->Check Risk2 Risk: High Racemization Tau->Risk2 Sol2 Use DIC / HOAt Keep Cold (0°C) Risk2->Sol2 Sol2->Check Check->Sol1 Positive (Colorless) Recouple Cleave HF Cleavage Check->Cleave Negative (Blue)

Caption: Figure 2. Operational decision matrix for coupling methyl-histidine isomers in Boc chemistry.

Troubleshooting: D-Isomer Analysis

If biological activity is lower than expected, you must quantify the % D-isomer.

  • Method: C18 Reverse-Phase HPLC.

  • Standard: Synthesize a reference peptide using intentional Boc-D-His(3-Me)-OH .

  • Elution: The D-isomer typically elutes earlier than the L-isomer due to disrupted hydrophobic collapse of the peptide helix.

  • Acceptance Criteria: < 0.5% D-isomer for GMP grade; < 5% for research grade.

References

  • Benoiton, N. L. (1983). Racemization in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. Link

    • Core citation for the mechanism of histidine racemiz
  • Merck Millipore (Novabiochem). Histidine Derivatives for Minimizing Racemization. Novabiochem Letters.[4] Link

    • Provides comparative d
  • Jones, J. H., et al. (1980). The protection of the histidine side chain in peptide synthesis. International Journal of Peptide and Protein Research.[4] Link

    • Foundational text on why -protection prevents racemiz
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient additive for peptide synthesis. Journal of the American Chemical Society.[4] Link

    • Source for Protocol A: Using HOAt to accelerate coupling and beat racemiz

Sources

Applications of Boc-His(tau-Me)-OH in epigenetic research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Boc-His(tau-Me)-OH in Epigenetic Research

Authored by a Senior Application Scientist

Abstract

Histone methylation is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression with a complexity that researchers are still unraveling.[1][2] While lysine and arginine methylation have been extensively studied, the methylation of histidine residues is an emerging frontier with significant implications for cellular processes and disease.[3] This guide provides an in-depth technical overview of Nα-Boc-L-histidine(τ-CH3)-OH (Boc-His(tau-Me)-OH), a critical reagent for the site-specific incorporation of tau-methylhistidine into synthetic peptides. We will explore the causality behind its use, from its chemical properties to its application in synthesizing probes for studying the "writers," "readers," and "erasers" of this unique epigenetic mark. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the nuanced role of histidine methylation in epigenetic signaling.

The Epigenetic Significance of Histidine Methylation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[4] These modifications, including DNA methylation and post-translational modifications (PTMs) of histone proteins, create a dynamic regulatory layer that responds to environmental cues.[5] Histone methylation, in particular, is a key player in virtually all biological processes, from DNA repair to cell differentiation.[1]

While the roles of lysine and arginine methylation are well-established, histidine methylation is a less-explored but equally important PTM.[3] Histidine can be methylated on either the tau (Nτ, N1) or pi (Nπ, N3) nitrogen of its imidazole side chain. Tau-methylation of histidine residues on proteins is a post-translational modification catalyzed by specific methyltransferases.[6] The study of these modifications has been hampered by a lack of specific tools. The synthesis of peptides bearing these specific modifications is crucial for:

  • Substrate Development: Creating specific substrates for identifying and characterizing the enzymes that add ("writers," i.e., methyltransferases) and remove ("erasers," i.e., demethylases) this mark.

  • Binding Partner Identification: Developing probes to isolate and identify the proteins that recognize and bind to methylated histidine ("readers").

  • Functional Studies: Investigating the downstream structural and functional consequences of histidine methylation on protein-protein interactions and chromatin dynamics.

Boc-His(tau-Me)-OH is an essential building block for solid-phase peptide synthesis (SPPS), enabling the precise placement of a tau-methylated histidine residue within a peptide sequence.

Physicochemical Properties and Rationale for Use

The successful incorporation of histidine into a growing peptide chain during SPPS is notoriously challenging. The imidazole side chain is basic and can catalyze unwanted side reactions, most notably racemization, which can compromise the biological activity of the final peptide.[7][8][9]

Table 1: Comparison of Histidine Protection Strategies

Histidine DerivativeProtection StrategyKey AdvantageKey Disadvantage
Boc-His(Boc)-OH Acid-labile Boc groups on both Nα-amino and imidazole nitrogenExcellent suppression of racemizationRequires strong acid for deprotection
Fmoc-His(Trt)-OH Base-labile Fmoc on Nα-amino, acid-labile Trityl on imidazoleWidely used in Fmoc-SPPSHigher risk of racemization
Boc-His(Tos)-OH Acid-labile Boc on Nα-amino, Tosyl on imidazoleStandard building block for Boc-SPPSTosyl group requires harsh cleavage conditions
Boc-His(tau-Me)-OH Acid-labile Boc on Nα-amino, stable methyl on tau-nitrogenAllows for incorporation of a stable PTMThe methyl group is not a protecting group and remains in the final peptide

The use of a protecting group on the imidazole nitrogen is critical to prevent these side reactions. In the case of Boc-His(tau-Me)-OH, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is standard for Boc-based SPPS.[10] The methyl group on the tau-nitrogen is not a protecting group in the traditional sense; it is a stable modification that will be present in the final peptide product. This makes Boc-His(tau-Me)-OH the ideal reagent for synthesizing peptides that mimic a naturally occurring post-translational modification.

Table 2: Physicochemical Properties of Related Histidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Boc-His(Boc)-OH C16H25N3O6355.3920866-46-0[11][12]
Boc-L-His(π-Me)-OH C12H19N3O4269.3061070-22-2[13]
Boc-His(Tos)-OH C18H23N3O6S409.4635899-43-5[14][15]
Boc-His(Trt)-OH C30H31N3O4497.6032926-43-5[16]
Boc-His(Z)-OH C19H23N3O6389.4050305-43-6[17]

Core Applications in Epigenetic Research

The primary application of Boc-His(tau-Me)-OH in epigenetics is the synthesis of histone tail peptides containing a tau-methylhistidine at a specific position. These bespoke peptides are indispensable tools for a variety of downstream assays.

Application 1: Synthesis of Tau-Methylated Histone Peptides

The synthesis of a histone H3 peptide with a tau-methylated histidine at position 75 (H3H75(me1)) can be used to study the enzymes that interact with this modification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of H3H75(me1)

This protocol outlines the manual Boc-SPPS of a 15-amino acid peptide from the N-terminus of histone H3, with a tau-methylhistidine at position 75.

1. Resin Preparation:

  • Start with 100 mg of MBHA resin in a fritted peptide synthesis vessel.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Repeat the 50% TFA in DCM treatment for 20 minutes to ensure complete removal of the Boc group.
  • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate tube, dissolve 3 equivalents of the next Boc-protected amino acid and 3 equivalents of HBTU in DMF.
  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid mixture to activate it.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours.
  • For the H75 position, use Boc-His(tau-Me)-OH.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, repeat the coupling step.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

7. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to remove the resin.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the peptide pellet.
  • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Analysis:

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Workflow Diagram

SPPS_Workflow Resin 1. Swell MBHA Resin Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 3. Neutralization & Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIPEA) Wash1->Coupling KaiserTest 5. Kaiser Test Coupling->KaiserTest Incomplete Coupling Incomplete KaiserTest->Incomplete Positive Complete Coupling Complete KaiserTest->Complete Negative Incomplete->Coupling Cycle Repeat for all AAs Complete->Cycle Cycle->Deprotection FinalWash 6. Final Wash & Dry Cycle->FinalWash Final AA Cleavage 7. Cleavage from Resin (95% TFA Cocktail) FinalWash->Cleavage Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS & HPLC) Purification->Analysis

Caption: Workflow for Boc-SPPS of a tau-methylated histone peptide.

Application 2: Histone Demethylase (Eraser) Activity Assays

The synthesized H3H75(me1) peptide can be used as a substrate to screen for and characterize histone demethylases that act on tau-methylhistidine.

Experimental Protocol: In Vitro Demethylase Assay

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture:
  • 5 µM H3H75(me1) peptide substrate
  • 1 µM putative histone demethylase enzyme
  • 50 mM HEPES buffer, pH 7.5
  • 50 µM Ammonium iron(II) sulfate
  • 1 mM α-ketoglutarate
  • 2 mM Ascorbic acid
  • Incubate the reaction at 37°C for 1 hour.

2. Quenching the Reaction:

  • Stop the reaction by adding an equal volume of 0.1% TFA.

3. Analysis by Mass Spectrometry:

  • Analyze the reaction mixture using MALDI-TOF or LC-MS to detect the mass shift corresponding to the removal of the methyl group (a decrease of 14 Da).

4. Data Interpretation:

  • A peak corresponding to the mass of the unmethylated H3 peptide indicates demethylase activity.
  • Quantify the conversion of methylated to unmethylated peptide to determine enzyme kinetics.
Workflow Diagram

Demethylase_Assay Peptide 1. H3H75(me1) Peptide Substrate Reaction 3. Reaction Incubation (37°C, 1 hour) Peptide->Reaction Enzyme 2. Putative Demethylase Enzyme Enzyme->Reaction Quench 4. Quench Reaction (0.1% TFA) Reaction->Quench Analysis 5. Mass Spectrometry Analysis (MALDI-TOF or LC-MS) Quench->Analysis Result 6. Data Interpretation Analysis->Result Activity Demethylase Activity Detected (Mass shift of -14 Da) Result->Activity Peak at [M-14]+ NoActivity No Activity Result->NoActivity No mass shift

Caption: Workflow for an in vitro histone demethylase activity assay.

Application 3: "Reader" Protein Binding Assays

The synthesized H3H75(me1) peptide, often biotinylated at the N- or C-terminus, can be used in pull-down assays to identify proteins that specifically bind to this modification.

Experimental Protocol: Biotinylated Peptide Pull-Down Assay

1. Peptide Immobilization:

  • Incubate 10 µg of biotinylated H3H75(me1) peptide with 50 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation.
  • Wash the beads three times with a wash buffer (e.g., TBS-T) to remove unbound peptide.

2. Protein Binding:

  • Incubate the peptide-bound beads with 1 mg of nuclear protein extract for 2-4 hours at 4°C with rotation.
  • Include a control with a biotinylated unmethylated H3 peptide.

3. Washing:

  • Wash the beads five times with wash buffer to remove non-specific binding proteins.

4. Elution:

  • Elute the bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 5 minutes.

5. Analysis:

  • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
  • Excise specific bands and identify the proteins by mass spectrometry.
Workflow Diagram

Pulldown_Assay Beads 1. Streptavidin Magnetic Beads Immobilization 3. Peptide Immobilization Beads->Immobilization Peptide 2. Biotinylated H3H75(me1) Peptide Peptide->Immobilization Binding 5. Protein Binding Immobilization->Binding NuclearExtract 4. Nuclear Protein Extract NuclearExtract->Binding Wash 6. Wash to Remove Non-specific Binders Binding->Wash Elution 7. Elution of Bound Proteins Wash->Elution Analysis 8. SDS-PAGE and Mass Spectrometry Elution->Analysis Identification 9. Identification of 'Reader' Proteins Analysis->Identification

Sources

Suppliers and price comparison for high purity Boc-His(tau-Me)-OH

Strategic Sourcing and Technical Evaluation of Boc-His( -Me)-OH

Executive Summary

Boc-His(


-Me)-OH


permanent modification

Market Reality: This compound is often mislabeled in catalogs due to conflicting imidazole numbering systems (



1,000 per gram

The Nomenclature Trap: (Tau) vs. (Pi)

The most common failure mode in sourcing this compound is purchasing the wrong regioisomer. The imidazole ring has two nitrogens:

  • N-

    
     (pros, position 1):  Near the alanine side chain.
    
  • N-

    
     (tele, position 3):  Far from the alanine side chain.
    

Biologically active TRH analogs typically require the


-methyl
Definitive Identification Table
Common NameIUPAC NameNotationCAS Number (Anchor)Biological Relevance
Boc-His(

-Me)-OH
Boc-3-methyl-L-histidineN

-3-methyl
61070-20-0 High (TRH super-agonists)
Boc-His(

-Me)-OH
Boc-1-methyl-L-histidineN

-1-methyl
61070-22-2 Low (Often inactive impurity)

Critical Warning: Do not rely solely on product names like "1-methyl" or "3-methyl" in vendor catalogs. Always verify the CAS number (61070-20-0) and request a structure draw before purchase.

Supplier Landscape & Price Comparison

Due to the difficulty of regioselective methylation, few suppliers hold bulk stock. Most listings are "Inquire" or "Custom Synthesis."

Tier 1: Validated Suppliers (High Reliability)

These vendors typically provide full COA including chiral HPLC and NMR.

SupplierCatalog / RefEst. Price (1g)Est. Price (5g)AvailabilityNotes
Apollo Scientific CAS 61070-20-0£450 - £600InquireStock/Lead TimeReliable UK sourcing; good documentation.
Chem-Impex Int. Check CAS$600 - $800$2,500+InquireUS-based; high quality but expensive.
Shigematsu Bio 2405-00InquireInquireJapan StockSpecializes in rare amino acids; precise nomenclature.
Tier 2: Aggregators & Bulk Synthesis (Variable Quality)

Lower cost, but requires rigorous internal QC.

SupplierEst. Price (1g)Risk ProfileRecommendation
GL Biochem (Shanghai) $200 - $400ModerateMandatory QC: Check for D-isomer and

-Me isomer.
BOC Sciences $300 - $500Low-ModerateGood for bulk scale-up (>10g).
Adooq / MedChem VariableHighOften list "Boc-His(Bom)" or "Trt" instead. Verify structure carefully.

Note on Pricing: The free acid precursor (1-Methyl-L-histidine) retails for ~$2,000/gram (Sigma). Expect the Boc-protected derivative to command a premium unless synthesized in bulk.

Technical Specifications & Quality Control

When evaluating a batch, standard HPLC is insufficient. You must validate Regio-Purity (Tau vs Pi) and Enantiomeric Purity (L vs D).

Recommended Specification Sheet
  • Appearance: White to off-white powder.

  • Purity (HPLC):

    
     98.0%.[1]
    
  • Chiral Purity:

    
     99.5% L-isomer (D-isomer < 0.5%).
    
  • Regio-Purity: No detectable

    
    -methyl isomer by 
    
    
    H-NMR.
  • Water Content: < 1.0% (Karl Fischer).

QC Workflow: The "Self-Validating" Protocol

The following Graphviz diagram outlines the decision logic for accepting a batch of Boc-His(

QC_WorkflowStartReceive ShipmentBoc-His(tau-Me)-OHCheckCASVerify CAS(Must be 61070-20-0)Start->CheckCASNMR_Check1H-NMR Analysis(D2O/NaOD)CheckCAS->NMR_CheckMatchRejectREJECT BATCH(Return to Vendor)CheckCAS->RejectMismatchRegio_DecisionMethyl Peak Shift?Tau (3.7 ppm) vs Pi (3.8 ppm)NMR_Check->Regio_DecisionChiral_HPLCChiral HPLC(Crownpak CR(+) or Chiralpak)Regio_Decision->Chiral_HPLCTau-Me ConfirmedRegio_Decision->RejectPi-Me DetectedChiral_DecisionD-Isomer < 0.5%?Chiral_HPLC->Chiral_DecisionChiral_Decision->RejectNoAcceptRELEASE FOR SYNTHESISChiral_Decision->AcceptYes

Caption: Figure 1. Quality Control Decision Tree for N-methyl Histidine Derivatives. Critical checkpoints include CAS verification and NMR regio-differentiation.

Application in Peptide Synthesis

Why Use Boc-His( -Me)-OH?
  • Metabolic Stability: The methyl group prevents enzymatic recognition by TRH-degrading ectoenzymes, significantly extending the half-life of TRH analogs (e.g., in Taltirelin-like research).

  • Receptor Selectivity: The

    
    -methyl group locks the imidazole tautomer, often increasing affinity for specific GPCR subclasses.
    
Synthesis Protocol: Preventing Racemization

Unlike His(Trt), the imidazole ring in His(

unprotected


Optimized Coupling Workflow:

  • Activation: Use DIC / Oxyma Pure or HATU / HOAt . Avoid standard HBTU/DIEA if possible, as excess base promotes racemization.

  • Base Handling: If using DIEA/NMM, keep equivalents strictly

    
     2.0 relative to the amino acid.
    
  • Pre-activation: Minimize pre-activation time (< 2 mins) to reduce azlactone formation.

Synthesis_PathwayResinPeptide-Resin(Free Amine)CouplingCoupling Reaction(DMF, 1-2h)Resin->CouplingAABoc-His(tau-Me)-OHActivateActivation(DIC/Oxyma)AA->ActivateActivate->CouplingWashWash (DCM/DMF)Coupling->WashDeprotectBoc Removal(TFA/DCM)Wash->Deprotect

Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow for Boc-His(

References

  • PubChem. (2025). Boc-3-methyl-L-histidine (CAS 61070-20-0). National Library of Medicine. Link

  • Shigematsu Bio. (2024). Amino Acid Derivatives Catalog: Histidine Analogs. Shigematsu & Co., Ltd. Link

  • Kinoshita, K., et al. (1998).[2] Structure-activity relationships of TRH analogs.Chemical & Pharmaceutical Bulletin, 46(10). (Foundational text on Tau-methyl histidine in drug design).

  • Sigma-Aldrich. (2025). 1-Methyl-L-histidine Product Specification. Merck KGaA. Link

Methodological & Application

Standard coupling protocols for Boc-His(tau-Me)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Boc-His(τ-Me)-OH in Solid Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The incorporation of Boc-His(τ-Me)-OH (Boc-3-methylhistidine) presents a unique stereochemical challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard Histidine derivatives where the side chain is protected by electron-withdrawing groups (e.g., Tos, Dnp, Bom) that suppress racemization, the


-methyl group is a permanent modification that is electron-donating.

This modification leaves the


 (pros, N1) nitrogen atom with significant basicity and nucleophilicity. Consequently, the risk of racemization via the enolization mechanism  is elevated compared to standard protected Histidine. Furthermore, the methyl group cannot be removed; it is the desired functionality. Therefore, the coupling protocol must be rigorously engineered to maintain chiral integrity while ensuring complete coupling.

Key Technical Directive:

  • Avoid Base-Mediated Activation: Standard HBTU/HATU protocols requiring DIEA/NMM are contraindicated due to high racemization risks.

  • Adopt Carbodiimide/Additive Chemistry: DIC/Oxyma Pure or DIC/HOBt are the gold standards for this specific residue.

  • Strict Temperature Control: Coupling must occur at ambient temperature or lower; microwave heating is strictly prohibited for this step.

Part 2: Chemical Logic & Mechanism

The Racemization Vector

In Boc-His(τ-Me)-OH, the


-methyl group stabilizes the imidazole ring but leaves the 

nitrogen lone pair available. During carboxyl activation (formation of the O-acylisourea or active ester), this

nitrogen can act as an intramolecular base, abstracting the acidic proton from the

position.[1][2] This leads to the formation of an achiral enol/ketene aminal intermediate, which re-protonates to form a racemic mixture (D/L).
Solubility Profile
  • Solvent: Boc-His(τ-Me)-OH is generally soluble in DMF and NMP.

  • Stability: The reagent is stable at room temperature but should be stored at -20°C to prevent slow decarboxylation or degradation over months.

Part 3: Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Amino Acid Boc-His(τ-Me)-OHTarget building block.[3][4][5][6][7]
Activator DIC (Diisopropylcarbodiimide)Neutral coupling agent; avoids base addition.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses racemization (superior to HOBt).
Solvent DMF (Anhydrous, amine-free)Reaction medium.[8]
Resin MBHA or PAM ResinStandard Boc-SPPS supports.[8]
Standard Coupling Workflow (Manual or Automated)

Pre-requisite: The resin-bound peptide has been deprotected (Boc removed via TFA) and neutralized (DIEA/DCM washes), resulting in a free N-terminal amine.

Step 1: Reagent Preparation (0.1 mmol scale)

  • Calculate 3.0 equivalents of Boc-His(τ-Me)-OH relative to resin loading.

  • Weigh the amino acid into a clean vial.

  • Dissolve in minimal DMF (approx. 2-3 mL).

  • Add 3.0 equivalents of Oxyma Pure .

    • Note: If Oxyma is unavailable, HOBt (anhydrous) is an acceptable alternative.

  • Add 3.0 equivalents of DIC immediately prior to adding to the resin.

    • Critical: Do NOT pre-activate for more than 2-3 minutes. Long pre-activation can lead to ester hydrolysis or rearrangement.

Step 2: Coupling Reaction

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate (shake or vortex) at Room Temperature (20-25°C) .

    • Warning: Do NOT heat.

  • Reaction Time: 60 - 90 minutes.

Step 3: Monitoring

  • Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

    • Blue beads: Incomplete coupling

      
       Proceed to Step 4 (Re-coupling).
      
    • Colorless/Yellow beads: Complete coupling

      
       Proceed to Wash.
      

Step 4: Double Coupling (If required)

  • If Kaiser test is positive, drain the vessel.

  • Repeat Step 1 and Step 2 using 1.5 equivalents of reagents.

  • Agitate for an additional 60 minutes.

Step 5: Post-Coupling Wash

  • Drain the reaction mixture.

  • Wash resin with DMF (

    
    ).
    
  • Wash resin with DCM (

    
    ).
    
  • (Optional) Acetylation/Capping is recommended if the sequence is long (>15 residues) and a faint positive Kaiser test persists.

Part 4: Visualization of Workflows

Racemization Mechanism (The Danger Zone)

The following diagram illustrates why base-mediated coupling is dangerous for His(τ-Me).

RacemizationMechanism cluster_risk High Risk Pathway ActivatedAA Activated Boc-His(τ-Me)-OR PiNitrogen N-pi (Free Lone Pair) ActivatedAA->PiNitrogen Internal Proximity Base External Base (DIEA/NMM) AlphaProton Alpha-Proton (Acidic) Base->AlphaProton Abstracts PiNitrogen->AlphaProton Intramolecular Abstraction Enol Achiral Enol Intermediate (Planar C-alpha) AlphaProton->Enol Deprotonation Racemic D/L Mixture (Irreversible) Enol->Racemic Reprotonation

Caption: Mechanism of Histidine racemization driven by the free N-pi nitrogen acting as an intramolecular base.[2]

Recommended Coupling Workflow

CouplingWorkflow Start Start: Deprotected Resin (Free Amine) Prep Dissolve Boc-His(τ-Me)-OH in DMF Start->Prep Activate Add Oxyma Pure + DIC (NO BASE) Prep->Activate Coupling Coupling Reaction 60-90 min @ RT Activate->Coupling Test Kaiser Test Coupling->Test Recouple Double Couple (1.5 eq) Test->Recouple Positive (Blue) Wash Wash DMF/DCM Test->Wash Negative (Colorless) Recouple->Wash Next Proceed to Next Cycle Wash->Next

Caption: Optimized DIC/Oxyma coupling workflow ensuring neutral pH conditions to minimize racemization.

Part 5: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Coupling Positive Kaiser test after double coupling.Switch Solvent: Use 1:1 DMF/DCM or NMP to disrupt aggregation. Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture.
Racemization Detected HPLC shows split peaks (diastereomers).Eliminate Base: Ensure zero DIEA is used. Lower Temp: Perform coupling at 0°C - 4°C. Change Additive: Switch from HOBt to HOAt or Oxyma Pure.
Precipitation Urea byproducts visible in reaction vessel.Wash Protocol: Increase DMF washes. Urea from DIC is soluble in DMF but less so in DCM.

Part 6: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F., & Tyley, A. (2013). Coupling Reagents and Strategies. Royal Society of Chemistry.

  • Bachem. (2023). Bachem Peptide Guide - Histidine Coupling.

  • Merck/Sigma-Aldrich. (2023). Product Specification: Boc-3-methyl-L-histidine.

Sources

Application Note: Synthesis of Methyl-Histidine Peptides via Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


- and 

-methyl-histidine containing peptides.

Abstract

The incorporation of methyl-histidine (Me-His) into peptide sequences is a critical strategy in drug discovery for enhancing metabolic stability and probing epigenetic mechanisms (e.g., histone methylation).[1] While Fmoc chemistry is standard, Boc (tert-butyloxycarbonyl) chemistry remains the superior choice for complex sequences prone to aggregation or those requiring harsh acidic cleavage to unmask specific side-chain functionalities.[1]

This guide addresses the specific challenges of synthesizing Me-His peptides: regioisomer confusion (


 vs. 

)
, severe racemization risks , and HF cleavage compatibility .

Part 1: The Isomer Challenge & Nomenclature

Ambiguity in histidine nomenclature is the primary cause of synthetic failure. Before ordering reagents, you must verify the regioisomer structure.

The "Pros" and "Cons" of Nitrogen Naming

Histidine has two imidazole nitrogens. The methyl group's position drastically alters the chemical behavior during coupling.

  • 
    -Methyl-Histidine (1-Me-His):  The methyl group is on the nitrogen closest to the peptide backbone (pros).[1][2]
    
  • 
    -Methyl-Histidine (3-Me-His):  The methyl group is on the nitrogen farthest from the backbone (tele).[1][2] Note: This is the isomer found in mammalian actin and myosin.
    

Critical Warning: Commercial vendors often use inconsistent numbering.[1] Always verify using the Greek designation (


 vs 

) or the chemical structure.
Common NameIUPACGreekStructural FeatureRacemization Risk
1-Methyl-His 1-Me-His

-Me
Methyl near

-carbon
Low (

-N is blocked)
3-Methyl-His 3-Me-His

-Me
Methyl far from

-carbon
High (

-N is free to act as base)

Part 2: Strategic Planning & Building Blocks

Why Boc?

Boc chemistry is preferred for Me-His peptides when:

  • Sequence Aggregation: The target sequence is "difficult" (hydrophobic/beta-sheet prone).[1] Boc synthesis allows for in situ neutralization protocols (using DIEA) that disrupt aggregation better than standard Fmoc.[1]

  • Base Sensitivity: Methyl-histidines are stable in acid (TFA/HF) but the free

    
    -nitrogen in 3-Me-His can be sensitive to the repeated piperidine treatments used in Fmoc deprotection, potentially leading to slow epimerization over long syntheses.[1]
    
Reagent Selection

For Boc synthesis, the methyl group itself acts as a semi-permanent protection for one nitrogen. However, the other nitrogen usually remains unprotected, which dictates the coupling strategy.

  • Reagent: Boc-L-His(3-Me)-OH (Available as HCl salt or free base).[1]

  • Reagent: Boc-L-His(1-Me)-OH (Less common, often custom synthesized).[1]

Expert Insight: Most commercial Boc-His(Me)-OH reagents are supplied as Hydrochloride salts (


).[1] You must  neutralize this salt during the coupling step, but excess base will cause racemization.

Part 3: Experimental Protocol (Solid Phase)

Workflow Visualization

The following diagram outlines the critical decision points for Me-His incorporation.

MeHis_Workflow Start Start: Resin Selection Resin MBHA or PAM Resin (0.5 - 0.8 mmol/g) Start->Resin Deprotection Boc Deprotection (100% TFA) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Cleavage HF Cleavage (Low-High Protocol) Deprotection->Cleavage End of Synthesis Coupling_Decision Coupling Step: Is it Me-His? Neutralization->Coupling_Decision Standard_Couple Standard AA Coupling (HBTU/DIEA) Coupling_Decision->Standard_Couple No MeHis_Couple Me-His Coupling (DIC/HOBt - No Base) Coupling_Decision->MeHis_Couple Yes (Critical Step) Standard_Couple->Deprotection Next Cycle MeHis_Couple->Deprotection Next Cycle Racemization_Check QC: Racemization Check (Isomer Separation) Final Final Peptide Racemization_Check->Final Cleavage->Racemization_Check

Caption: Decision matrix for Boc-SPPS of Methyl-Histidine peptides, highlighting the divergence in coupling chemistry required to minimize racemization.

Step-by-Step Protocol
A. Resin Preparation

Use MBHA (4-methylbenzhydrylamine) resin for C-terminal amides or PAM (phenylacetamidomethyl) resin for C-terminal acids.[1]

  • Swell resin in DCM for 30 min.

  • Wash with DMF (3x).[1][3]

B. The Coupling Cycle (Standard Amino Acids)
  • Deprotection: Treat with 100% TFA (2x 1 min) (Flow wash method) or 50% TFA/DCM (1x 1 min, 1x 20 min).[1]

  • Wash: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization: 10% DIEA in DCM (2x 1 min).

  • Coupling: 3 eq. Boc-AA-OH + 2.9 eq.[1] HBTU + 3 eq. DIEA in DMF.[1] Reaction time: 20-40 min.

C. The Coupling Cycle (Methyl-Histidine) - CRITICAL

Goal: Prevent racemization caused by the free imidazole nitrogen acting as a base.[1] Method: Carbodiimide activation (DIC) with HOBt.[1] Avoid uronium salts (HBTU/HATU) if possible, as they require DIEA.[1]

  • Pre-activation:

    • Dissolve Boc-His(3-Me)-OH (3 eq.) in minimal DMF/DCM.[1]

    • If using HCl salt: Add exactly 3 eq. of DIEA to neutralize the salt. Do NOT add excess.

    • Add HOBt (anhydrous, 3 eq.).

    • Add DIC (diisopropylcarbodiimide, 3 eq.).[1]

    • Allow to activate for 2-5 minutes at 0°C (ice bath).

  • Coupling:

    • Add the pre-activated mixture to the resin.[3]

    • Shake at room temperature for 60–90 minutes.

    • Note: Do not heat.[1] Heat accelerates racemization of His derivatives.[1]

  • Monitoring: Use the Kaiser test (ninhydrin).[1] If blue (incomplete), recouple using fresh reagents.[1]

D. HF Cleavage (Hydrogen Fluoride)

Methyl-histidine is stable to HF.[1] However, if your peptide contains other sensitive residues (Trp, Met), use the "Low-High" HF procedure.

Standard High HF Protocol:

  • Dry the resin completely under high vacuum (overnight).[1]

  • Transfer to Teflon reaction vessel.

  • Add scavenger: p-Cresol (10% v/v) and p-Thiocresol (0.2% v/v).[1]

    • Why? To scavenge t-butyl cations and prevent alkylation of the imidazole ring (though methylation protects one N, the other is vulnerable).

  • Condense anhydrous HF (10 mL per gram of resin) at -78°C.

  • Warm to 0°C and stir for 60 minutes.

  • Evaporate HF under nitrogen stream.[1]

  • Precipitate peptide with cold diethyl ether.[1]

Part 4: Troubleshooting & Quality Control

Racemization Analysis

The primary failure mode is the conversion of L-His(3-Me) to D-His(3-Me).[1]

  • Detection: Standard RP-HPLC often separates diastereomers (L-L-L vs L-D-L).[1]

  • Reference Standard: It is highly recommended to synthesize a small "dirty standard" intentionally using base-mediated coupling (e.g., HATU + 5 eq DIEA + Heat) to identify the retention time of the D-isomer impurity.

Solubility Issues

Methylation increases the hydrophobicity of the Histidine residue.

  • Problem: Peptide precipitates during purification.

  • Solution: Use 6M Guanidine-HCl or Acetic Acid as the solvent for the initial dissolution before loading onto the HPLC column.

References

  • Isomer Nomenclature & Properties

    • PubChem.[1] (n.d.). Boc-His(3-Me)-OH. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

    • Note on Nomenclature: Confirms the IUPAC and commercial designation of N-tert-butoxycarbonyl-3-methyl-L-histidine.[1]

  • Racemization Mechanisms in Histidine: Context: Explains the mechanism where the -nitrogen abstracts the -proton, necessitating base-free coupling str
  • Boc Chemistry & HF Cleavage

    • Context: Standard protocols for neutralization and HF cleavage handling.[1]

  • Methyl-Histidine in Biological Systems

    • Wilkinson, A. W., et al. (2019).[1] SETD3 is an actin histidine methyltransferase that prevents primary dystocia.[1] Nature, 565(7739), 372–376.[1] [Link][1]

    • Context: Establishes the biological relevance of 3-methylhistidine (

      
      -methyl) in actin.[1]
      

Sources

Application Note: Cleavage Cocktails for Peptides Containing Boc-His(tau-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The Unique Nature of Boc-His(tau-Me)-OH

In the landscape of peptide synthesis, Boc-His(tau-Me)-OH (


-t-Butyloxycarbonyl-

-methyl-L-histidine) represents a specialized building block often used in the development of Thyrotropin-Releasing Hormone (TRH) analogs and epigenetic research.

Unlike standard Histidine derivatives where the side-chain is protected by groups such as Tosyl (Tos), Dinitrophenyl (Dnp), or Benzyloxymethyl (Bom), the methyl group on the


-nitrogen is a permanent modification , not a protecting group. It is robust and stable against strong acids.

The Challenge: While the methyl group itself is stable, the imidazole ring of histidine remains electron-rich and nucleophilic. During the final cleavage step in Boc chemistry—which utilizes strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—massive quantities of electron-deficient carbocations (benzyl, t-butyl, resin linkers) are generated. Without a precisely engineered scavenger cocktail , these carbocations will alkylate the histidine ring or other sensitive residues (Met, Trp, Cys), leading to irreversible by-products.

Scope of this Guide

This Application Note provides two validated protocols for the global deprotection and cleavage of peptides containing His(tau-Me) from PAM or MBHA resins:

  • Method A (Gold Standard): Anhydrous Hydrogen Fluoride (HF).[1]

  • Method B (Benchtop Alternative): Trifluoromethanesulfonic Acid (TFMSA).[2]

Mechanistic Workflow

The cleavage process must accomplish two simultaneous chemical events:

  • Acidolysis of the Linker: Breaking the covalent bond between the peptide C-terminus and the resin (PAM or MBHA).

  • Global Deprotection: Removal of the N-terminal Boc group and benzyl-based side-chain protectors (e.g., Asp(OBzl), Lys(2-Cl-Z)).

Note: The


-methyl group remains intact.

CleavageMechanism Resin Peptide-Resin (Boc-His(tau-Me)-...-PAM-Resin) Intermed Reactive Intermediates (Carbocations + Free Peptide) Resin->Intermed Protonation & Cleavage Acid Strong Acid (HF or TFMSA) Acid->Intermed Catalysis Product Crude Peptide (H-His(tau-Me)-...-OH) Intermed->Product Peptide Release Byproduct Scavenged Adducts (Alkylated Scavengers) Intermed->Byproduct Cation Trapping Scavenger Scavengers (Anisole/DMS/p-Cresol) Scavenger->Byproduct Sacrificial Nucleophile

Figure 1: Mechanistic flow of acidolytic cleavage.[3] The scavenger acts as a "cation sink" to protect the His(tau-Me) imidazole ring.

Scavenger Cocktail Selection

For His(tau-Me) peptides, the choice of scavenger is dictated by the presence of other sensitive residues (Met, Cys, Trp).[4]

Table 1: Recommended Cocktail Compositions
ComponentFunctionStandard Cocktail (No Met/Cys)"Odorless" Cocktail (Met/Trp present)
Acid Cleavage AgentHF or TFMSAHF or TFMSA
Anisole General Scavenger10% v/v5% v/v
Dimethyl Sulfide (DMS) Reductant/Scavenger-5% v/v

-Cresol
Protector of Tyr/His-2% v/v

-Thiocresol
Critical for Trp(Formyl)-2% v/v

Critical Note: If your peptide contains Methionine , avoid pure Anisole. Use the DMS-containing cocktail to prevent oxidation to Methionine sulfoxide [Met(O)].

Method A: Anhydrous HF Cleavage (Gold Standard)

Safety Level: Extreme Hazard. Requires HF-resistant apparatus (Kel-F/Teflon) and specific training. Best For: Long peptides (>20 AA), difficult sequences, and maximum yield.

Equipment Setup
  • Commercial HF Line (e.g., Peptide Institute, Toho).

  • Reaction Vessel (Kel-F).[3]

  • CaO Trap (to neutralize waste HF).[3]

  • Dry Ice/Acetone bath.

Protocol Steps
  • Preparation:

    • Place 0.1 - 0.5 mmol of dried peptide-resin into the Kel-F reaction vessel.

    • Add 1.0 mL of Anisole (or appropriate scavenger mixture from Table 1) per gram of resin.

    • Add a magnetic stir bar.

  • HF Condensation:

    • Cool the reaction vessel in a Dry Ice/Acetone bath (-78°C).

    • Distill 10 mL of anhydrous HF into the vessel. (Ratio: ~10 mL HF per gram of resin).[4][5]

  • Reaction:

    • Warm the vessel to 0°C (Ice/Water bath). Do not exceed 0°C.

    • Stir for 60 minutes .

    • Note: If Arg(Tos) is present, extend time to 90 minutes. His(tau-Me) is stable for prolonged exposure.

  • Evaporation:

    • Evaporate HF under high vacuum (aspirator) into the CaO trap. Keep the vessel at 0°C to minimize side reactions during concentration.

    • Continue until the resin looks dry and "fluffy."

  • Extraction:

    • Wash the resin with Cold Ether (3x) to remove scavengers. Discard ether washes.

    • Extract the peptide with 10-50% Acetic Acid (or 0.1% TFA in water/acetonitrile depending on solubility).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Method B: TFMSA Cleavage (Benchtop Alternative)

Safety Level: High Corrosive Hazard (but no HF gas). Best For: Labs without HF lines; shorter peptides. Mechanism: TFMSA is a superacid similar to HF but non-volatile.[1]

Protocol Steps
  • Preparation:

    • Place 250 mg of dried peptide-resin in a round-bottom flask.

    • Cool flask to 0°C in an ice bath.

  • Cocktail Assembly (Standard TFMSA):

    • Add 750 µL Thioanisole/EDT (2:1) (Scavenger).

    • Add 5.0 mL TFA (Trifluoroacetic acid).

    • Stir for 5-10 minutes to swell the resin.

  • Acid Addition (The Exotherm):

    • Slowly add 500 µL TFMSA drop-wise.

    • Warning: This reaction is exothermic. Maintain 0°C during addition.

  • Reaction:

    • Allow the mixture to warm to Room Temperature.

    • Stir for 90 - 120 minutes (MBHA resin requires the longer time; PAM is faster).

  • Precipitation:

    • Do not evaporate (TFMSA is not volatile).[1]

    • Pour the cleavage mixture directly into 100 mL of cold Diethyl Ether or Methyl tert-butyl ether (MTBE).

    • The peptide will precipitate as a white/off-white solid.

  • Wash & Isolation:

    • Centrifuge or filter the precipitate.

    • Wash the pellet 3x with cold ether to remove the TFMSA and scavengers.

    • Dissolve the pellet in dilute Acetic Acid or water and lyophilize.

Analytical Validation (QC)

After cleavage, you must verify the integrity of the His(tau-Me) residue.

Expected Mass Shift:

  • His(tau-Me): Residue Mass = 151.1 Da.

  • Standard His: Residue Mass = 137.1 Da.

  • Delta: +14 Da.

HPLC Profile: His(tau-Me) is more hydrophobic than standard Histidine. Expect a slight right-shift (longer retention time) on C18 RP-HPLC compared to the non-methylated analog.

QC_Workflow Start Crude Lyophilized Peptide Step1 Dissolve in H2O/ACN (0.1% TFA) Start->Step1 Step2 Analytical HPLC (C18) Gradient: 5-60% B over 30 min Step1->Step2 Decision Check Mass (ESI-MS) Step2->Decision ResultA Mass = Calc + 14 Da (Correct Product) Decision->ResultA ResultB Mass = Calc (Methyl Loss - Rare/Impossible) Decision->ResultB ResultC Mass = Calc + 56 Da (Incomplete t-Butyl removal) Decision->ResultC

Figure 2: Quality Control Decision Tree for His(tau-Me) peptides.

References

  • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Bachem. (n.d.). Cleavage from the Resin (Boc Strategy).[1][2][3][4][6] Bachem Technical Guides. Link

  • Sigma-Aldrich (Merck). (n.d.). Boc Resin Cleavage Protocol.[1][4][5][6] MilliporeSigma Technical Library. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

Sources

Using Boc-His(tau-Me)-OH in fragment condensation strategies

Application Note: Fragment Condensation Strategies Using Boc-His( -Me)-OH

Introduction & Strategic Rationale

The incorporation of


-methylhistidine (3-methyl-L-histidine)

Boc-His(


-Me)-OHBoc-chemistry (tert-butyloxycarbonyl)

fragment condensation
  • Racemization Risk: The

    
     (N1) nitrogen remains unprotected and basic. If Boc-His(
    
    
    -Me)-OH is positioned at the C-terminus of a fragment, the free
    
    
    can autocatalyze racemization via the "imidazolide" mechanism or by abstracting the
    
    
    -proton.
  • Regiochemistry: Ensuring the correct isomer (

    
    -Me vs 
    
    
    -Me) is critical, as they have distinct biological activities.
  • Solubility: The permanent dipole of the methyl-imidazole affects the solubility profile of protected fragments in non-polar solvents used for condensation (e.g., DCM, THF).

Chemical Logic & Mechanism

The Racemization Challenge

In standard histidine derivatives (e.g., Boc-His(Tos)-OH), the electron-withdrawing protecting group on the imidazole ring suppresses the basicity of the nitrogen, preventing it from abstracting the

Boc-His(

-Me)-OH

  • Mechanism: Upon activation of the C-terminal carboxylate (e.g., as an active ester), the

    
     nitrogen can intramolecularly attack the carbonyl or act as a general base, leading to the formation of an azlactone (oxazolone) or direct enolization.
    
  • Consequence: Coupling a fragment ending in -His(

    
    -Me)-OH is highly prone to racemization .
    
Strategic Design Rules

To mitigate this, the following design rules must be applied to the fragment strategy:

  • Rule A (Golden Rule): Whenever possible, design the fragmentation strategy so that His(

    
    -Me) is internal  or at the N-terminus  of the fragment. Avoid placing it at the C-terminus.
    
  • Rule B (Exception Handling): If C-terminal placement is unavoidable (e.g., synthesis of [Fragment]-His(

    
    -Me)-Pro-NH
    
    
    ), use "Racemization-Suppressing" coupling cocktails (HATU/HOAt/Collidine) and low temperatures.

Experimental Protocols

Protocol A: Synthesis of N-Terminal Fragment Containing His( -Me)

Target: Synthesis of Protected Fragment Boc-Xaa-His(


-Me)-OH

Materials:

  • Boc-His(

    
    -Me)-OH (High purity, >99% L-isomer)
    
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (allows cleavage of protected peptide acid)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Resin Loading (First Residue):

    • Dissolve Boc-His(

      
      -Me)-OH (1.2 eq) in DCM. Add DIEA (4 eq).
      
    • Add to 2-CTC resin. React for 2 hours.

    • Note: 2-CTC is chosen because it minimizes racemization during loading and allows cleavage of the protected fragment using mild acid (1% TFA), leaving the Boc group intact.

    • Cap unreacted sites with Methanol (1 mL) for 20 min.

  • Elongation:

    • Remove Boc (if necessary for internal growth) using 50% TFA/DCM? STOP.

    • Correction: If building Boc-Xaa-His(

      
      -Me)-O-Resin , we need to remove the Boc from His to couple Xaa.
      
    • Deprotection: Treat resin with 50% TFA in DCM (2 x 15 min). Wash thoroughly with DCM, then neutralize with 5% DIEA/DCM.

    • Coupling Xaa: Activate Boc-Xaa-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add to resin.[1][2][3][4] Shake for 2-4 hours.

  • Cleavage of Protected Fragment:

    • Wash resin with DCM (5x).

    • Treat with 1% TFA in DCM (10 x 2 min). Filter into a flask containing Pyridine (to neutralize TFA immediately and prevent Boc removal).

    • Concentrate filtrate. Precipitate in cold water or ether.

    • Result: Boc-Xaa-His(

      
      -Me)-OH  (Side chain Me remains; N-term Boc remains; C-term is free acid).
      
Protocol B: Fragment Condensation (The Critical Step)

Target: Coupling Fragment A [Boc-Xaa-His(


-Me)-OH]Fragment B [H-Yaa-Zaa-Resin/Amide]

Rationale: Since His(


Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Why? Faster reaction rates than HBTU/TBTU, reducing the time window for racemization.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Why? Enhances rate and suppresses epimerization better than HOBt.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Why? A weaker, non-nucleophilic base than DIEA, reducing proton abstraction from the

    
    -carbon.
    

Procedure:

  • Pre-Activation (Low Temp):

    • Dissolve Fragment A (1.0 eq) in minimum DMF.

    • Cool to 0°C in an ice bath.

    • Add HATU (1.0 eq) and HOAt (1.0 eq).

    • Add Collidine (2.0 eq). Stir for 30 seconds. Do not over-activate.

  • Coupling:

    • Add the pre-activated mixture immediately to Fragment B (Free amine form, 1.0-1.2 eq).

    • Stir at 0°C for 1 hour , then allow to warm to room temperature for 2-4 hours.

    • Monitoring: Check reaction completion via HPLC or Kaiser test (if solid phase).

  • Work-up (Solution Phase):

    • Dilute with Ethyl Acetate.[2][5] Wash with 5% KHSO

      
      , Sat. NaHCO
      
      
      , and Brine.
    • Note: Avoid strong acid washes if the product is acid-sensitive, but Boc is stable to dilute KHSO

      
      .
      

Data Presentation: Racemization Risk Profile

The following table summarizes the racemization risk of His derivatives during C-terminal activation.

DerivativeImidazole ProtectionRacemization Risk (C-Term Activation)Recommended Coupling
Boc-His(Trt)-OH Trityl (Steric bulk)LowDIC/HOBt
Boc-His(Tos)-OH Tosyl (Electron-withdrawing)Very LowHBTU/DIEA
Boc-His(

-Me)-OH
Methyl on N1ModerateHATU/HOAt
Boc-His(

-Me)-OH
Methyl on N3 (N1 Free) High HATU/HOAt/Collidine @ 0°C
Boc-His(Boc)-OH Boc on N1/N3LowStandard

Visualization of Workflows

Diagram 1: Fragment Condensation Strategy & Racemization Avoidance

FragmentStrategyStartTarget: Peptide with His(tau-Me)DesignFragment Design PhaseStart->DesignChoiceWhere is His(tau-Me)?Design->ChoicePathAInternal/N-Terminus of Fragment(Recommended)Choice->PathAOption 1PathBC-Terminus of Fragment(High Risk)Choice->PathBOption 2SynthAStandard Coupling (DIC/HOBt)PathA->SynthASynthBModified Coupling Protocol(HATU / HOAt / Collidine / 0°C)PathB->SynthBResultFinal Peptide(>99% Optical Purity)SynthA->ResultSynthB->Result

Caption: Decision tree for incorporating Boc-His(

Diagram 2: Mechanism of Racemization (The "Why")

RacemizationActivationActivated Ester(C-Term His-tau-Me)N_AttackN-pi (Free Base)Attacks CarbonylActivation->N_AttackIntramolecularAzlactoneAzlactoneIntermediateN_Attack->AzlactoneBaseBase Abstractionof Alpha-ProtonAzlactone->BaseRacemateDL-Mixture(Impurity)Base->Racemate

Caption: The free


References

  • Albericio, F., et al. "Use of HATU/HOAt for the synthesis of difficult peptides and minimization of racemization." Journal of Organic Chemistry, Vol. 60, No. 11, 1995.
  • Sakakibara, S. "Chemical Synthesis of Proteins in Solution." Biopolymers, Vol. 37, 1995.

Protocol for dissolving Boc-His(tau-Me)-OH for coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HIS Subject: Optimization of Solubility and Coupling Efficiency for Boc-His(


-Me)-OH in Peptide Synthesis
Date:  February 05, 2026[1]

Executive Summary & Scope

This technical guide addresses the specific handling requirements for N-


-t-Butoxycarbonyl-N-

-methyl-L-histidine (Boc-His(

-Me)-OH)
. While Histidine derivatives are ubiquitous in peptide chemistry, the

-methyl (3-methyl) variant presents unique physicochemical challenges.[1][2] Unlike the bulky Trityl (Trt) or Dinitrophenyl (Dnp) protecting groups, the methyl group is small, stable, and modifies the imidazole ring's basicity and hydrogen-bonding potential without masking it entirely.

Key Challenges Addressed:

  • Solubility: The semi-polar nature of the methylated imidazole often leads to aggregation in standard non-polar solvents (e.g., DCM), resulting in instrument line blockages or heterogeneous coupling.

  • Racemization: Histidine is the most epimerization-prone amino acid.[1][2] While

    
    -methylation reduces the risk compared to unprotected Histidine, improper activation protocols can still drive significant D-isomer formation.[1][2]
    
  • Regiospecificity: Ensuring the integrity of the

    
     vs. 
    
    
    
    position during solvation and coupling.[2]

Physicochemical Profile & Solubility Logic

To optimize the protocol, one must understand the solute-solvent interaction.[2] Boc-His(


-Me)-OH possesses a lipophilic N-terminal protection (Boc) and a polar, basic side chain.[1][2]

Table 1: Solubility Profile of Boc-His(


-Me)-OH 
SolventSolubility RatingApplication Notes
DMF (N,N-Dimethylformamide) Excellent Recommended. Breaks imidazole stacking effectively.[1][2]
NMP (N-Methyl-2-pyrrolidone) Superior Use for difficult sequences or on-column aggregation issues.[1][2]
DMSO (Dimethyl Sulfoxide) GoodCaution. High viscosity; difficult to remove; potential oxidant.[1][2] Use only if DMF fails.[1][2]
DCM (Dichloromethane) PoorNot Recommended. Often results in cloudy suspensions or "crashing out" during transfer.[1][2]
MeOH/EtOH ModerateAvoid. Protic solvents interfere with activation (ester formation).[1][2]

The "Tau" vs. "Pi" Distinction: The


-methyl (3-Me) group blocks the nitrogen furthest from the alanine backbone.[1] This prevents the formation of the "pros" (

) tautomer, locking the imidazole in a specific electronic state. This reduces the

-proton acidity slightly, but does not eliminate the risk of base-catalyzed abstraction.[1]

Protocol A: High-Fidelity Dissolution

Objective: Prepare a 0.2 M solution suitable for automated synthesizers or manual coupling, ensuring zero particulate matter.

Materials:

  • Boc-His(

    
    -Me)-OH (Store at -20°C, desiccated).
    
  • Anhydrous DMF (99.8%, amine-free).[1][2]

  • 0.45 µm PTFE Syringe Filter.[1][2]

  • Sonicator bath.[1][2][3]

Step-by-Step Procedure:

  • Equilibration: Allow the Boc-His(

    
    -Me)-OH vial to reach room temperature before opening. This prevents condensation, which hydrolyzes active esters later.[2]
    
  • Weighing: Weigh the required amount into a dry polypropylene tube.

    • Calculation: Mass (g) = Volume (L) × Concentration (M) × MW ( g/mol ).[1][2]

  • Solvent Addition (The "Wetting" Step):

    • Do not add the full volume of DMF immediately.[2]

    • Add 50% of the calculated DMF volume.[2]

    • Vortex vigorously for 30 seconds. This creates a slurry and breaks up crystal lattice aggregates.[1][2]

  • Completion: Add the remaining 50% of DMF.

  • Sonication: Sonicate for 2–5 minutes. The solution should become crystal clear.

    • Visual QC: Hold the tube against a black background.[2] If "swirls" or turbidity persist, continue sonication.

  • Filtration (Crucial for Automation): Draw the solution into a syringe and expel through a 0.45 µm PTFE filter into the final reaction vessel. This protects synthesizer valves from micro-particulates.[1][2]

Protocol B: Activation & Coupling

Mechanism of Action: To minimize racemization, we utilize a "low-base" or "base-free" activation cycle where possible, or use highly efficient uronium salts with controlled base equivalents.[1]

Recommended Reagents:

  • Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][2]

  • Difficult Couplings: HATU + DIEA (Diisopropylethylamine).[1][2]

Workflow Visualization

CouplingProtocol Start Start: Boc-His(tau-Me)-OH Solution CheckSeq Is Sequence Sterically Hindered? Start->CheckSeq DIC_Path Method A: Carbodiimide (Low Racemization Risk) CheckSeq->DIC_Path No (Standard) HATU_Path Method B: Uronium (HATU) (High Potency) CheckSeq->HATU_Path Yes (Hindered) Add_Oxyma Add 1.0 eq Oxyma Pure (Suppress Epimerization) DIC_Path->Add_Oxyma Add_DIC Add 1.0 eq DIC Add_Oxyma->Add_DIC PreAct_A Pre-activate 2 min Add_DIC->PreAct_A Coupling Coupling Reaction (Ambient Temp, 45-60 min) PreAct_A->Coupling Add_HATU Add 0.95 eq HATU HATU_Path->Add_HATU Add_Base Add 2.0 eq DIEA (Strict Control Required) Add_HATU->Add_Base PreAct_B Pre-activate 30 sec (Minimize Base Contact) Add_Base->PreAct_B PreAct_B->Coupling QC QC: Kaiser Test / HPLC Coupling->QC

Figure 1: Decision tree for coupling Boc-His(


-Me)-OH. Method A is preferred to minimize racemization.[1][2] Method B is reserved for difficult sequences.
Detailed Coupling Steps (Method A: DIC/Oxyma)

This method is superior for Histidine as it avoids the excess base that catalyzes proton abstraction.

  • Stoichiometry: Use 3.0 equivalents (eq) of Amino Acid, 3.0 eq of Oxyma Pure, and 3.0 eq of DIC relative to the resin loading.

  • Mixing: Combine the Amino Acid solution (in DMF) with the Oxyma solution.

  • Activation: Add DIC immediately prior to adding to the resin.[2]

  • Reaction: Shake/agitate for 60 minutes at room temperature.

    • Note: Do not use microwave heating >50°C for Histidine derivatives, as thermal energy accelerates racemization significantly [1].[2]

Detailed Coupling Steps (Method B: HATU/DIEA)

Use only if Method A fails.

  • Stoichiometry: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIEA.

  • Order of Addition: Dissolve AA and HATU in DMF. Add DIEA last .

  • Time Constraint: Transfer to resin within 30 seconds of adding DIEA. Prolonged activation in basic solution destroys the chiral center.[2]

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • The Kaiser Test (Ninhydrin):

    • Perform on a small resin aliquot after the coupling step.[2]

    • Result: The beads must be colorless (Yellow solution is acceptable; Blue beads indicate incomplete coupling).

    • False Positives: Histidine side chains can sometimes trap reagents.[1][2] Wash the resin with 10% DIPEA/DCM before the test to ensure no false blue color from trapped acid.[2]

  • Racemization Check (HPLC):

    • If the biological activity of the peptide is critical, synthesize a small standard of the D-His isomer (using Boc-D-His(

      
      -Me)-OH).[1]
      
    • Co-inject the crude product with the D-isomer standard on C18 RP-HPLC.[1][2] The diastereomers should separate.

    • Target: < 0.5% D-isomer content.

References

  • PubChem. (2025).[1][2][4] Boc-His(Boc)-OH Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Application Note & Protocol: Solid-Phase Synthesis of Angiotensin Analogs with Methyl-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Angiotensin Analogs and Methyl-Histidine Incorporation

Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), playing a crucial role in regulating blood pressure and fluid balance.[1][2] Its primary effects, vasoconstriction and stimulation of aldosterone synthesis, are mediated by cell surface receptors.[1][2] Consequently, analogs of Angiotensin II are of significant interest in the development of therapeutic agents for hypertension and related cardiovascular diseases.[1][3][4][5] The synthesis of these analogs allows for the exploration of structure-activity relationships, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

The incorporation of unnatural amino acids, such as methyl-histidine, into peptide sequences is a powerful strategy to enhance metabolic stability and modulate biological activity.[6] N-methylation of the peptide backbone can introduce conformational constraints and protect against enzymatic degradation.[6] However, the synthesis of peptides containing N-methylated amino acids, particularly those with bulky side chains like histidine, presents significant challenges in solid-phase peptide synthesis (SPPS).[6][7][8] This application note provides a comprehensive guide and detailed protocols for the successful solid-phase synthesis of Angiotensin analogs containing methyl-histidine, addressing the unique chemical hurdles and offering field-proven solutions.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[9] The fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[10] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle.[11][12] The most widely adopted strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[13]

A typical SPPS cycle consists of four main steps:

  • Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the terminal amino acid of the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess deprotection reagents and by-products.

  • Coupling: Activation of the carboxyl group of the incoming protected amino acid and its subsequent coupling to the newly exposed N-terminus of the peptide chain.

  • Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Diagram: The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Elongated_Peptide Elongated Peptide-Resin Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Challenges in Synthesizing Angiotensin Analogs with Methyl-Histidine

The introduction of a methyl group on the α-nitrogen of histidine (Nα-methyl-histidine) or on the imidazole ring (Nτ-methyl-histidine or Nπ-methyl-histidine) introduces specific synthetic challenges:

  • Steric Hindrance: The methyl group increases steric bulk around the nitrogen atom, significantly slowing down the coupling reaction compared to primary amines.[7][8] Standard coupling conditions often result in incomplete acylation.

  • Racemization of Histidine: Histidine is particularly susceptible to racemization during the activation step of the coupling reaction. The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the α-proton, leading to the formation of an achiral intermediate.[14]

  • Side Reactions of the Imidazole Ring: The unprotected imidazole side chain of histidine can be acylated during coupling, although this is often reversible. More critically, it can catalyze side reactions. Protecting the imidazole ring is crucial to prevent these issues.

Strategic Considerations and Protocol Optimization

To overcome these challenges, a carefully designed synthetic strategy is paramount. The following sections detail the critical choices and provide robust protocols.

Selection of Solid Support and Linker

The choice of resin and linker is dictated by the desired C-terminal functionality of the peptide (acid or amide).

Resin TypeLinkerC-Terminal FunctionalityRecommended Use
Wang Resin p-alkoxybenzyl alcoholCarboxylic AcidStandard for C-terminal acids.
Rink Amide Resin 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyAmideStandard for C-terminal amides.
2-Chlorotrityl Chloride Resin 2-ChlorotritylCarboxylic AcidOffers mild cleavage conditions, preserving acid-sensitive side-chain protecting groups.

Expert Insight: For Angiotensin analogs, which typically have a C-terminal carboxylic acid, Wang resin is a suitable choice. If a C-terminal amide is desired for improved stability or to mimic a natural ligand, Rink Amide resin is the standard.

Fmoc-N-Methyl-Histidine Derivatives and Side-Chain Protection

The selection of the appropriate protected Fmoc-N-methyl-histidine derivative is critical.

DerivativeSide-Chain ProtectionKey Considerations
Fmoc-His(Trt)-OH Trityl (Trt)Standard protection for histidine. Cleaved by TFA.
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Offers alternative protection, potentially reducing side reactions in specific contexts.[14]
Fmoc-N(α)-Me-His(Trt)-OH Trityl (Trt)For incorporating Nα-methyl-histidine.

Causality: The trityl (Trt) protecting group on the imidazole ring of histidine is essential to prevent side reactions and minimize racemization.[15] It effectively shields the imidazole nitrogen from participating in unwanted chemical transformations during the coupling and deprotection cycles.

Coupling Reagents for Sterically Hindered Residues

Standard coupling reagents like HBTU/DIPEA may be inefficient for coupling sterically hindered N-methylated amino acids. More potent coupling reagents are required to drive the reaction to completion.

Coupling ReagentAbbreviationClassKey Advantages
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUUronium SaltHighly efficient for hindered couplings and known to suppress racemization.[9]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPPhosphonium SaltAnother powerful reagent for difficult couplings.[9]
1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate COMUUronium SaltOffers high coupling efficiency comparable to HATU with improved safety and solubility profiles.[16]

Expert Recommendation: HATU is the preferred coupling reagent for incorporating Fmoc-N-methyl-histidine due to its high reactivity and ability to minimize racemization.[9] The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to activate the carboxylate of the incoming amino acid without causing premature Fmoc deprotection.[9]

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 1 g of Rink Amide resin) in a solid-phase synthesis reaction vessel.[9]

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[9]

  • Drain the DMF from the reaction vessel.

Protocol 2: Stepwise Fmoc-SPPS of the Angiotensin Analog

This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Amino Acid Coupling (for Fmoc-N-methyl-histidine):

    • In a separate vial, dissolve Fmoc-N(α)-Me-His(Trt)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Extend the coupling time to 2-4 hours, or perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

    • Self-Validation: Perform a Kaiser test after coupling to ensure the absence of free primary amines, indicating a complete reaction. For N-methylated residues, a chloranil test can be used to detect secondary amines.

  • Washing:

    • Wash the resin thoroughly with DMF (3 x 1 minute) followed by Dichloromethane (DCM) (3 x 1 minute).

Protocol 3: Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare the cleavage cocktail. The composition of the cocktail is critical for scavenging reactive cations generated during deprotection and preventing side reactions with sensitive residues like histidine.[17]

Cleavage Cocktail ComponentPurposeTypical Percentage
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes side-chain protecting groups.85-95%
Water Scavenger for carbocations.2.5-5%
Triisopropylsilane (TIS) Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan and tyrosine.2.5-5%
Phenol Scavenger and protects tyrosine from modification.2.5-5%
1,2-Ethanedithiol (EDT) Scavenger for trityl groups.[18]2.5%

Recommended Cleavage Cocktail for Peptides with Histidine: A commonly used and effective cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[19] Another robust option is TFA/Water/Phenol/Triisopropylsilane (85:5:5:5).[20]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[20]

  • Stir the mixture at room temperature for 2-3 hours.[20]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will contain impurities from incomplete couplings and side reactions.[21][22][23] Purification is essential to obtain a high-purity product for biological assays.

Diagram: Peptide Purification and Analysis Workflow

Purification_Workflow Crude_Peptide Crude Peptide Pellet Dissolution Dissolve in Aqueous Acetonitrile/ Formic Acid Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection (Based on UV Absorbance) Prep_HPLC->Fraction_Collection Analysis Analytical RP-HPLC & Mass Spectrometry (LC-MS) Fraction_Collection->Analysis Analyze Fractions Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide

Sources

Application Note: Storage and Handling of Boc-His(tau-Me)-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical guide for the preparation, storage, and handling of Boc-His(tau-Me)-OH (N-alpha-t-Butyloxycarbonyl-N-tau-methyl-L-histidine) stock solutions.[1] As a critical intermediate in the synthesis of TRH (Thyrotropin-releasing hormone) analogues and epigenetic probes, the integrity of this amino acid derivative is paramount. This guide addresses the specific physicochemical challenges of the


-methylimidazole moiety, including racemization risks and hygroscopic degradation, providing a self-validating protocol for researchers in drug discovery and chemical biology.

Scientific Background & Physicochemical Profile[2][3][4][5][6]

The Importance of Regiochemistry: Tau ( ) vs. Pi ( )

The histidine imidazole ring contains two nitrogen atoms: the pros (


, position 1) and the tele (

, position 3). Methylation at the

-position is thermodynamically more stable but synthetically challenging to isolate in high purity compared to the

-isomer.[1]
  • Boc-His(tau-Me)-OH (CAS: 20898-44-6) is the specific isomer required for mimicking post-translational modifications (e.g., in actin or myosin) and for specific receptor binding in peptide therapeutics.[1]

  • Stability Implication: Unlike standard Boc-His(Trt)-OH, the methyl group on the imidazole is non-removable under standard acidolysis (TFA/HF).[1] This permanent modification alters the pKa of the imidazole, making the stock solution pH and solvent choice critical to prevent base-catalyzed racemization.

Physicochemical Data Table
PropertySpecification
Chemical Name

-Boc-

-methyl-L-histidine
CAS Number 20898-44-6
Molecular Formula

Molecular Weight 269.30 g/mol
Solubility DMSO (>50 mM), DMF, Methanol, dilute Acetic Acid
pKa (Imidazole) ~6.0 (Slightly shifted due to methylation)
Hygroscopicity Moderate (Boc group is hydrophobic, but imidazole is polar)

Solvent Selection Strategy

Choosing the correct solvent is a balance between solubility, stability, and downstream compatibility.

Solvent Decision Matrix (DOT Visualization)

SolventSelection Start Select Solvent for Boc-His(tau-Me)-OH AppCheck Downstream Application? Start->AppCheck SPPS Solid Phase Peptide Synthesis (Coupling Reaction) AppCheck->SPPS BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay DMF Anhydrous DMF (Preferred for SPPS) SPPS->DMF DMSO_Check Is DMSO tolerated? BioAssay->DMSO_Check DMSO Anhydrous DMSO (Preferred for Assays) DMSO_Check->DMSO Yes MeOH Methanol/Ethanol DMSO_Check->MeOH No (Rare) Reason_DMF Minimizes side reactions; Compatible with HBTU/HATU DMF->Reason_DMF Reason_DMSO High solubility; Difficult to remove lyophilization DMSO->Reason_DMSO Reason_MeOH Risk of Transesterification during activation MeOH->Reason_MeOH

Figure 1: Decision logic for solvent selection based on downstream application. DMF is preferred for synthesis to avoid oxidation, while DMSO is standard for biological screening.

Protocol: Preparation of Stock Solutions

Objective: Prepare a 50 mM stock solution of Boc-His(tau-Me)-OH in DMSO with minimal water content to prevent hydrolysis.

Materials Required[1][7]
  • Boc-His(tau-Me)-OH powder (stored at -20°C).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sealed under septa.

    • Note: Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf; it absorbs water rapidly.

  • Amber glass vials with PTFE-lined screw caps (to prevent leaching and photodegradation).[1]

  • Argon or Nitrogen gas line.

Step-by-Step Methodology
  • Equilibration (Crucial):

    • Remove the Boc-His(tau-Me)-OH vial from the freezer (-20°C).

    • STOP: Allow the closed vial to equilibrate to room temperature for at least 60 minutes inside a desiccator.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis of the Boc group over time [1].

  • Weighing:

    • Weigh approximately 13.5 mg of powder (for 1 mL of 50 mM solution) into a sterile, amber glass vial.

    • Record the exact mass to 0.1 mg precision.

  • Solubilization:

    • Calculate the required volume of Anhydrous DMSO:

      
      .[2][3][4]
      
    • Add the DMSO slowly.[5]

    • Vortex gently for 30 seconds. If particulates remain, sonicate for maximum 60 seconds.

    • Visual Check: Solution should be completely clear and colorless. Yellowing indicates potential oxidation of the imidazole ring.

  • Inert Gas Overlay:

    • Gently blow a stream of Argon or Nitrogen over the liquid surface for 10 seconds to displace oxygen.

    • Scientific Logic:[1][6][7] The imidazole ring is susceptible to photo-oxidation. Inert gas reduces this risk.

  • Aliquoting:

    • Divide the master stock into single-use aliquots (e.g., 50

      
      L or 100 
      
      
      
      L).
    • Trustworthiness:[1] Repeated freeze-thaw cycles cause condensation and concentration gradients (cryoconcentration), which can precipitate the peptide or accelerate degradation [2].

Storage & Stability Lifecycle[2][7][9][12][13][14]

Storage Conditions Matrix
ConditionTemperatureStability EstimateRecommendation
Powder (Desiccated) -20°C> 2 YearsOptimal for long term.[1][6][2]
Solution (DMSO/DMF) -80°C6 MonthsBest for stock solutions.[1]
Solution (DMSO/DMF) -20°C1 MonthAcceptable for active use.[1]
Solution (DMSO/DMF) +4°C< 1 WeekAvoid. Hydrolysis risk.[1]
Solution (Aqueous) Any< 24 HoursPrepare immediately before use.[1]
The Freeze-Thaw Workflow (DOT Visualization)

StorageCycle Stock Frozen Aliquot (-80°C) Thaw Thaw at RT (Dark) Stock->Thaw Inspect Visual Inspection (Precipitate?) Thaw->Inspect Use Dilute & Use Immediately Inspect->Use Clear Discard Discard Remainder Inspect->Discard Cloudy/Yellow Use->Discard Do not refreeze

Figure 2: Single-use lifecycle for Boc-His(tau-Me)-OH aliquots. Refreezing is strictly prohibited to maintain concentration accuracy.

Quality Control & Troubleshooting

Self-Validating QC Check

Before using a stored stock solution for a critical synthesis step:

  • TLC Check: Spot 1

    
    L of stock on a silica plate. Run in 
    
    
    
    (90:8:2).
    • Result: A single spot indicates purity. A lower

      
       spot suggests free His(tau-Me) (Boc loss).[1]
      
  • HPLC Verification:

    • Column: C18 Reverse Phase.

    • Gradient: 5-50% Acetonitrile in Water (0.1% TFA).[1]

    • Note: The methyl group increases hydrophobicity compared to native His, increasing retention time slightly.

Troubleshooting Guide
  • Precipitation after thawing:

    • Cause: Moisture ingress causing DMSO saturation or cryoconcentration.

    • Remedy: Sonicate for 30s. If undissolved, discard. Do not heat >30°C as this promotes racemization.

  • Yellow Discoloration:

    • Cause: Oxidation of the imidazole ring or contaminants in the DMF (amines).

    • Remedy: Discard. Use fresh anhydrous solvent for the next batch.

References

  • National Institutes of Health (PubMed). N-tau-methylhistidine properties and synthesis. [Link] (General background on the biochemical relevance of methylhistidine isomers)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Racemization of Boc-His(tau-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the critical issue of racemization when coupling Boc-His(tau-Me)-OH in peptide synthesis. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific reasoning to empower you in your experimental work.

Understanding the Challenge: The Instability of the Histidine Stereocenter

Histidine is an amino acid notoriously prone to racemization during peptide synthesis.[1][2][3] The racemization of histidine is primarily catalyzed by the basicity of the unprotected π-nitrogen of the imidazole ring.[4][5] During the activation of the carboxylic acid for coupling, this nearby imidazole nitrogen can abstract the proton at the α-carbon. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[4] The presence of these diastereomeric impurities can be detrimental to the final peptide's biological activity and therapeutic efficacy, and they are often difficult to separate.[2]

Protecting the imidazole side chain is a crucial strategy to mitigate this issue. While Boc-His(tau-Me)-OH has the tele-nitrogen (τ or N-1) protected with a methyl group, the pros-nitrogen (π or N-3) remains a potential catalytic site for racemization. This guide will focus on strategies to minimize racemization during the coupling of this specific derivative.

Troubleshooting Guide: Addressing Racemization in Real-Time

This section is designed to help you diagnose and resolve racemization issues as they arise during your experiments.

Scenario 1: High levels of epimerization detected by HPLC analysis of the crude peptide.

  • Step 1: Evaluate Your Coupling Reagent.

    • Explanation: The choice of coupling reagent is paramount in controlling racemization. Carbodiimide reagents like DCC and DIC, when used alone, are known to promote racemization.[6] Uronium/aminium reagents like HBTU and TBTU are generally efficient but should be used with caution as excess reagent can lead to side reactions.[6] Phosphonium reagents like PyBOP and PyAOP are also highly effective.[6]

    • Solution:

      • If using a carbodiimide, ensure the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

      • Consider switching to a phosphonium-based reagent like PyBOP or a uronium/aminium-based reagent known for low racemization, such as HATU or HCTU.[8]

  • Step 2: Scrutinize the Base and Its Concentration.

    • Explanation: The presence of a base, particularly a strong or sterically unhindered one, can accelerate racemization by facilitating the abstraction of the α-proton.[9][10] The amount of base used is also critical.

    • Solution:

      • Avoid using an excess of base. Use the minimum amount necessary to facilitate the coupling reaction.[2]

      • Consider switching to a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIEA) to minimize racemization.[11] In some cases, a highly hindered base like 2,4,6-collidine may be beneficial.[2][9][10]

  • Step 3: Control the Reaction Temperature.

    • Explanation: Higher temperatures can significantly increase the rate of racemization.[2]

    • Solution:

      • Perform the coupling reaction at a lower temperature, for example, at 0°C.[2]

      • If using microwave-assisted peptide synthesis, reducing the coupling temperature can limit the racemization of sensitive amino acids like histidine.[2]

Scenario 2: Incomplete coupling of Boc-His(tau-Me)-OH.

  • Problem: In an attempt to avoid racemization, you've used very mild conditions, which has led to an incomplete reaction.

  • Solution:

    • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid.[11] After the initial coupling, perform a ninhydrin test to check for free amines. If the test is positive (indicating an incomplete reaction), drain the vessel and add a fresh solution of the activated Boc-His(tau-Me)-OH.[11]

    • Increase Pre-activation Time (with caution): A short pre-activation of the amino acid with the coupling reagent before adding it to the resin can improve coupling efficiency. However, prolonged pre-activation can increase the risk of racemization, so this should be optimized carefully.[11]

Frequently Asked Questions (FAQs)

Q1: Why is histidine so susceptible to racemization?

A: The imidazole ring in the side chain of histidine can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of a planar intermediate that can be reprotonated from either side, resulting in a loss of stereochemical purity.[2][3][4]

Q2: I'm using Boc-His(tau-Me)-OH. Isn't the imidazole ring already protected?

A: The methyl group in Boc-His(tau-Me)-OH protects the tele-nitrogen (τ or N-1) of the imidazole ring. However, the pros-nitrogen (π or N-3) is still available and can participate in the racemization mechanism. Protecting the π-nitrogen is a more effective strategy for suppressing racemization.[1][5]

Q3: What is the best coupling reagent to use with Boc-His(tau-Me)-OH to minimize racemization?

A: While there is no single "best" reagent for all situations, combinations that form active esters less prone to racemization are preferred. Using DIC in combination with an additive like HOBt or Oxyma Pure is a common and effective strategy.[6][7][11] Phosphonium reagents like BOP and PyBOP are also known to be very efficient with minimal racemization.[6][12]

Q4: Can the solvent choice affect the level of racemization?

A: Yes, the polarity of the solvent can influence the rate of racemization. In some cases, using less polar solvents may help reduce racemization.[2] However, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support resin.[2] N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in solid-phase peptide synthesis.[13]

Visualizing the Mechanism of Racemization

To better understand the chemical transformation that leads to the loss of stereochemical integrity, the following diagram illustrates the racemization mechanism of a histidine derivative during peptide coupling.

racemization_mechanism cluster_0 L-Histidine Derivative (Activated) cluster_1 Planar Enolate Intermediate cluster_2 Racemic Mixture L_His R-CO-NH-CH(CH2-Im)-C*=O-X (Chiral) Enolate R-CO-NH-C=(CH-Im)-C-O-X (Achiral) L_His->Enolate -H+ (Base Catalyzed) L_His_final L-Isomer Enolate->L_His_final +H+ D_His_final D-Isomer Enolate->D_His_final +H+

Caption: Racemization of an activated histidine derivative via a planar enolate intermediate.

Impact of Coupling Conditions on Racemization

The following table summarizes the qualitative impact of different experimental parameters on the extent of racemization during the coupling of histidine derivatives.

ParameterCondition Leading to Low RacemizationCondition Leading to High Racemization
Coupling Reagent DIC/HOBt, DIC/Oxyma, BOP, PyBOP, HATU[6][7][8][12]DCC or DIC alone[6]
Base Weaker, sterically hindered bases (e.g., NMM, 2,4,6-collidine)[9][11]Strong, non-hindered bases (e.g., TEA, excess DIEA)[9][12]
Temperature Low temperature (e.g., 0°C)[2]Elevated temperatures[2]
Solvent Less polar solvents (where applicable)[2]More polar solvents

Recommended Experimental Protocol: Low-Racemization Coupling of Boc-His(tau-Me)-OH

This protocol provides a step-by-step methodology for coupling Boc-His(tau-Me)-OH to a resin-bound peptide using DIC and Oxyma Pure, a combination known to suppress racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-His(tau-Me)-OH (3 equivalents relative to resin loading)

  • Oxyma Pure (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the N-terminal Boc deprotection using an appropriate TFA/DCM solution.

    • Neutralize the resin with a solution of DIEA in DCM or DMF.

    • Wash the resin thoroughly with DMF to remove any residual base.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Boc-His(tau-Me)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed and neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2][14] For particularly sensitive sequences, consider performing the coupling at 0°C.

  • Monitoring and Washing:

    • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[2][14] A negative result (e.g., yellow beads with the Kaiser test) indicates a complete reaction.

    • If the coupling is incomplete, a second coupling can be performed.[11]

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2][14]

Workflow for Low-Racemization Coupling

coupling_workflow start Start: Resin with free amine prepare_reagents Prepare activation mixture: Boc-His(tau-Me)-OH + Oxyma + DIC in DMF start->prepare_reagents preactivate Pre-activate for 1-5 min at RT prepare_reagents->preactivate add_to_resin Add activation mixture to resin preactivate->add_to_resin couple Couple for 1-2 hours at RT or 0°C add_to_resin->couple monitor Monitor completion (e.g., Kaiser test) couple->monitor wash Wash resin with DMF monitor->wash Complete double_couple Perform double coupling monitor->double_couple Incomplete end End: Coupled peptide wash->end double_couple->couple

Caption: Step-by-step workflow for the low-racemization coupling of Boc-His(tau-Me)-OH.

By understanding the mechanisms of racemization and carefully selecting reagents and reaction conditions, researchers can significantly improve the stereochemical purity of peptides containing histidine. This guide provides a foundation for troubleshooting and optimizing your peptide synthesis protocols.

References

  • Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Liu, T., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]

  • Wöhr, T., et al. (2009). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 63(6), 393-399. Retrieved from [Link]

  • Md Aris, M. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Coupling of Methylated Histidine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric-Electronic" Trap

User Query: "I am observing low coupling efficiency and significant racemization when incorporating Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH into my peptide sequence. Standard HATU/DIPEA protocols are failing. How do I fix this?"

The Scientist’s Perspective: Coupling methylated histidine residues presents a dual-threat challenge in Solid Phase Peptide Synthesis (SPPS):

  • Electronic Sabotage (Racemization): The imidazole ring acts as an intramolecular base. Even when methylated at the 1- (

    
    ) or 3- (
    
    
    
    ) position, the remaining nitrogen can facilitate the abstraction of the acidic
    
    
    -proton, leading to rapid racemization during activation.
  • Steric/Chemical Interference: If the imidazole is not fully protected (e.g., lacking a Trt/Bom group because the methyl group occupies one site), it remains nucleophilic. This can lead to side-chain acylation (transfer of the activated amino acid to the imidazole ring) or interference with uronium-based coupling reagents (guanidinylation).

Module 1: Diagnostic Triage

Before altering your chemistry, confirm the failure mode using this diagnostic matrix.

Observation (LC-MS/HPLC)DiagnosisRoot Cause
Doublet Peaks (Split Peak) Racemization Base-catalyzed abstraction of the

-proton. Likely caused by excessive DIPEA or high temperature.
Mass +0 Da (Low UV Area) Incomplete Coupling Steric hindrance or rapid hydrolysis of the active ester before coupling.
Mass +[Amino Acid Mass] Double Insertion Acylation of the unprotected imidazole nitrogen, followed by a second coupling to the backbone.
Mass +99 Da (approx) Guanidinylation Reaction of the free imidazole nitrogen with HATU/HBTU (Uronium salt interference).

Module 2: Reagent Selection & Optimization

The Golden Rule: Avoid Uronium Salts with Unprotected Imidazoles

If your methylated histidine building block (e.g., Fmoc-His(3-Me)-OH) does not have an additional protecting group (like Trt) on the imidazole ring, do not use HATU or HBTU . The free nitrogen on the imidazole can react with the uronium moiety, permanently capping the side chain (Guanidinylation).

Recommended Coupling Cocktails
Option A: The "Green" Standard (Recommended)
  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Why: Oxyma creates a highly reactive ester with a lower racemization profile than HOBt. DIC generates the active species in situ without the risk of guanidinylation.

  • Protocol:

    • Dissolve AA (3.0 eq) and Oxyma (3.0 eq) in DMF.

    • Add DIC (3.0 eq) immediately prior to adding to resin.

    • No Base: This method is base-free, eliminating the primary cause of racemization.

Option B: The Phosphonium Alternative (For Steric Bulk)
  • Reagents: PyBOP + TMP (2,4,6-Collidine).

  • Why: PyBOP is a phosphonium salt; it activates the carboxyl group effectively but does not react with the imidazole ring like HATU does.

  • Base Choice: Collidine is a weaker, more sterically hindered base than DIPEA. It is sufficient to drive the reaction but significantly reduces proton abstraction (racemization).

Comparative Efficiency Data
Reagent SystemCoupling Yield (1h)Racemization (% D-Isomer)Risk Factor
HATU / DIPEA High (>98%)High (5-15%) Guanidinylation of side chain; Racemization.
DIC / HOBt Moderate (85-90%)Low (<2%)Slow kinetics for hindered residues.
DIC / Oxyma High (>97%) Very Low (<1%) Best balance of speed and purity.
PyBOP / Collidine High (>95%)Low (1-3%)Good alternative if Oxyma fails.

Module 3: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for troubleshooting methylated histidine coupling.

TroubleshootingLogic Start Start: Low Coupling Efficiency CheckSideChain Check His Side Chain: Is Imidazole Protected (Trt/Bom)? Start->CheckSideChain Protected Yes (Fully Protected) CheckSideChain->Protected Yes Unprotected No (Free Methyl-Imidazole) CheckSideChain->Unprotected No UseHATU Use HATU/HOAt (Standard Hindered Protocol) Protected->UseHATU AvoidUronium STOP: Avoid HATU/HBTU (Risk of Guanidinylation) Unprotected->AvoidUronium CheckRacemization Check Racemization (HPLC) UseHATU->CheckRacemization SelectChem Select Chemistry: DIC/Oxyma or PyBOP/Collidine AvoidUronium->SelectChem SelectChem->CheckRacemization HighRac Racemization Detected? CheckRacemization->HighRac OptTemp Action: Lower Temp to 25°C Switch Base to Collidine HighRac->OptTemp If Thermal OptMicrowave Action: Microwave (max 50°C) Short burst (5 min) HighRac->OptMicrowave If MW Synthesis

Figure 1: Decision tree for selecting coupling reagents and troubleshooting racemization based on histidine protection status.

Module 4: Process Parameters (Temperature & Time)

FAQ: "Can I use microwave heating to force the coupling?"

Answer: Proceed with extreme caution. While microwave irradiation improves kinetic energy to overcome steric hindrance, it exponentially increases the rate of racemization for Histidine.

Optimized Microwave Protocol for Methyl-His

If room temperature coupling (2 x 1 hour) fails, use this modified microwave cycle:

  • Temperature Limit: Strictly 50°C (Standard is often 75°C or 90°C).

  • Power: Low wattage (maintain

    
     without overshooting).
    
  • Base: Use DIC/Oxyma (Base-free). If base is required for solubility, use Collidine (0.1 M). Never use DIPEA/NMM at high temperatures with Histidine.

  • Time: Short bursts. 1 x 5 minutes is often sufficient. Recouple if necessary rather than extending time.

Module 5: Step-by-Step Protocol (The "Safe" Method)

This protocol is designed to maximize yield while minimizing racemization for Fmoc-His(3-Me)-OH (or 1-Me analogue).

Reagents:

  • Amino Acid: Fmoc-His(x-Me)-OH (4.0 eq)

  • Activator: Oxyma Pure (4.0 eq)

  • Coupling Agent: DIC (4.0 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Pre-Dissolution: Dissolve the Fmoc-His(x-Me)-OH and Oxyma Pure in the minimum amount of DMF required.

  • Chilling (Optional but Recommended): Cool the solution to 0°C on an ice bath for 5 minutes.

  • Activation: Add DIC to the solution. Shake for only 30 seconds .

    • Note: Do not pre-activate for long periods. The active ester is unstable.

  • Coupling: Add the mixture immediately to the resin-bound peptide.

  • Incubation: Shake at Room Temperature for 60 minutes.

  • Monitoring: Perform a micro-cleavage and check via LC-MS.

    • If incomplete: Do not extend time. Wash resin and perform a second coupling using fresh reagents (Double Coupling).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Technical Note discussing Histidine Racemization).

  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.[1] Green Chemistry.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide (Comparison of HATU vs. Oxyma).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Improving solubility of Boc-His(tau-Me)-OH in coupling buffers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview (Triage)

The Problem: You are experiencing precipitation, cloudiness, or incomplete dissolution of Boc-His(tau-Me)-OH (N-alpha-t-Butoxycarbonyl-N-tau-methyl-L-histidine) in standard coupling buffers (e.g., 0.2M – 0.5M in DMF or NMP).

The Root Cause: While the


-methyl group significantly reduces racemization compared to side-chain unprotected histidine, it alters the solvation profile of the imidazole ring. The solubility issue typically stems from two distinct sources:
  • Ionic Interaction (The "Salt" Trap): Many Boc-protected amino acids are supplied as DCHA (dicyclohexylammonium) salts to enhance shelf stability.[1] These salts are notoriously insoluble in standard coupling solvents and must be converted to the free acid before use.

  • Intermolecular Aggregation: At high concentrations (>0.3 M) required for automated synthesizers, the imidazole nitrogen acts as a hydrogen bond acceptor, leading to "gelation" or aggregation networks that pure DMF cannot disrupt.

Interactive Troubleshooting Guide

Use the following decision tree to identify the correct protocol for your specific situation.

Solubility_Troubleshooting Start START: Visual Inspection of Solution Check_Salt Check Reagent Label: Is it a DCHA or CHA salt? Start->Check_Salt Is_Salt YES (Salt Form) Check_Salt->Is_Salt Label says DCHA/CHA Is_Free NO (Free Acid) Check_Salt->Is_Free Label says Free Acid Convert_Acid PROTOCOL A: Acid Extraction (Convert to Free Acid) Is_Salt->Convert_Acid Check_Conc Check Concentration: Is it > 0.3 M? Is_Free->Check_Conc High_Conc YES (>0.3 M) Check_Conc->High_Conc Low_Conc NO (<0.3 M) Check_Conc->Low_Conc Solvent_Eng PROTOCOL B: Solvent Engineering (DMSO/NMP Spike) High_Conc->Solvent_Eng Chaotropic PROTOCOL C: Chaotropic Disruption (LiCl Additive) Low_Conc->Chaotropic

Figure 1: Diagnostic logic flow for determining the correct solubilization strategy based on reagent form and concentration requirements.

Technical Protocols

Protocol A: DCHA Salt Conversion (Mandatory if Salt Form)

Use this if your bottle label mentions "DCHA" or "CHA".[1] Direct dissolution will fail.[1]

Mechanism: DCHA salts are stable solids but do not dissolve in DMF/DCM for coupling.[1] You must liberate the carboxylic acid.

  • Dissolution: Suspend the Boc-His(tau-Me)-OH·DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).[1]

  • Extraction: Transfer to a separatory funnel. Wash the organic layer 3 times with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid.[1]

    • Why: The acid protonates the DCHA amine, forcing it into the aqueous layer. The Boc-amino acid remains in the EtOAc.

  • Washing: Wash the EtOAc layer once with brine (saturated NaCl) to remove trapped water.[1]

  • Drying: Dry the EtOAc layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Result: You now have the Free Acid oil/foam, which is soluble in DMF.

Protocol B: Solvent Engineering (The "DMSO Spike")

Use this for high-concentration automated synthesis (Free Acid form).[1]

Mechanism: Pure DMF sometimes fails to break the hydrogen bond network of the imidazole ring at high concentrations. DMSO acts as a stronger hydrogen bond disruptor.[1]

Reagent Setup:

Component Standard Vol % Optimized Vol % Function
DMF 100% 80% Primary Carrier
DMSO 0% 20% H-Bond Disruptor

| DIPEA | 2.0 eq | 2.0 eq | Base (Activator) |[1]

Step-by-Step:

  • Weigh the Boc-His(tau-Me)-OH (Free Acid).

  • Add DMSO first (20% of final volume).[1] Vortex until a clear slurry forms.[1]

  • Add DMF (remaining 80%).[1]

  • Critical: Do not add the coupling reagent (HATU/HBTU) until immediately before the reaction to prevent premature activation and racemization.

Protocol C: Chaotropic Salt Additive

Use this for "Stubborn" sequences or aggregation-prone peptides.[1]

Mechanism: Lithium ions (


) coordinate with the peptide backbone and the imidazole nitrogen, effectively "salting in" the hydrophobic sections and preventing intermolecular aggregation [1].

Reagent: 0.4M LiCl in DMF. Procedure:

  • Prepare a stock solution of anhydrous LiCl in DMF (dissolving LiCl in DMF is exothermic and slow; allow to stir overnight).

  • Use this "LiCl-DMF" as the solvent to dissolve your Boc-His(tau-Me)-OH.[1]

  • Warning: LiCl is corrosive to stainless steel.[1] If using an automated synthesizer, ensure lines are flushed immediately with pure DMF after the coupling step.

Frequently Asked Questions (FAQs)

Q1: Why use Boc-His(tau-Me)-OH instead of standard Boc-His(Trt)-OH? A: Standard Histidine is prone to racemization (conversion of L- to D- isomer) during coupling because the imidazole nitrogen can attack the activated carboxyl group.[1] The tau-methyl (


-Me)  group blocks the specific nitrogen responsible for this mechanism, effectively suppressing racemization without the need for bulky trityl protection [2].[1] It is essential for biologically active peptides like TRH (Thyrotropin-Releasing Hormone) analogues.[1]

Q2: Can I use heating (Microwave) to dissolve it? A: Proceed with caution. While heating to 40-50°C can assist dissolution, excessive heat (>60°C) in the presence of base (DIPEA) can promote racemization, even with the methyl protection.[1] If you must heat, do so before adding the base.

Q3: My solution turned cloudy after adding DIPEA. Why? A: This is likely the "Zwitterionic Crash." When you add base to the free acid in DMF, you create a carboxylate anion. If the imidazole is protonated (depending on pH), the molecule can become zwitterionic and less soluble in organic media.

  • Fix: Add the DIPEA simultaneously with the coupling reagent (HATU/HBTU) directly in the reaction vessel, rather than premixing it in the amino acid bottle.

References

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] Technical Bulletin.[1]

  • Bachem. Peptide Solubility & Handling Guidelines. Technical Note.

  • PubChem. Boc-His(tau-Me)-OH Compound Summary. National Library of Medicine.[1]

Sources

Technical Support Center: Optimizing Synthesis with Boc-His(tau-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Diketopiperazine (DKP) Formation

Executive Summary: The Kinetic Challenge

The formation of diketopiperazine (DKP) is a side reaction where a resin-bound dipeptide cyclizes, cleaving itself from the solid support. This is a critical failure mode when using Boc-His(tau-Me)-OH , particularly when this residue is at the C-terminus or penultimate position.

While


-methylation of histidine reduces the risk of side-chain racemization and improves solubility compared to unprotected histidine, the steric bulk of the methyl group can slow down the coupling of the next amino acid. This deceleration creates a kinetic window where the free N-terminal amine attacks the C-terminal ester, leading to chain termination and yield loss.

The Solution: You cannot stop the thermodynamics of cyclization, but you can beat the kinetics. This guide details the In Situ Neutralization protocol and PAM Resin selection as the primary defenses.

Mechanism of Failure

To prevent DKP, one must understand the "race" occurring in your reaction vessel.

  • The Competitors:

    • The Aggressor (DKP): The free amine of the dipeptide attacks the benzyl ester anchoring the peptide to the resin.

    • The Defender (Coupling): The incoming activated amino acid reacts with the free amine to form a tripeptide.

In standard Boc protocols (separate neutralization washes), the amine is left free in a basic environment for minutes before the next amino acid arrives. This is when DKP happens.[1][2]

Visualizing the Pathway

DKP_Mechanism Step1 Boc-His(tau-Me)-AA1-Resin (Protected Dipeptide) Step2 TFA Deprotection Step1->Step2 Step3 H2N-His(tau-Me)-AA1-Resin (TFA Salt) Step2->Step3 Decision Neutralization Strategy Step3->Decision Path_Standard Standard Protocol (Separate DIEA Wash) Decision->Path_Standard High Risk Path_InSitu In Situ Protocol (Base + AA Added Together) Decision->Path_InSitu Recommended Outcome_Fail Cyclization (DKP) Loss of Peptide Path_Standard->Outcome_Fail Slow Coupling / Long Exposure Outcome_Success Tripeptide Formation Successful Coupling Path_Standard->Outcome_Success Low Yield Path_InSitu->Outcome_Success Fast Coupling beats Cyclization

Figure 1: The kinetic competition between productive coupling and destructive DKP formation. Standard neutralization washes expose the free amine to cyclization conditions without an electrophile present.

Strategic Protocol: In Situ Neutralization

The most effective method to suppress DKP with Boc-His(tau-Me)-OH is to eliminate the time the dipeptide exists as a free amine without an activated amino acid present.

Protocol Standard: Schnölzer & Kent (1992) High-Efficiency Boc Protocols.

Step-by-Step Workflow
  • Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Do not use scavengers unless Trp/Met are present.

  • Flow Wash: DMF wash (1 x 30 sec).

  • Coupling (The Critical Step):

    • Prepare Reagents: Dissolve the next Boc-amino acid (0.4 M) and HBTU (0.36 M) in DMF.

    • Activation: Add DIEA (0.6 M) to the amino acid/HBTU mixture.

    • Immediate Addition: Add this activated mixture directly to the protonated (TFA salt) resin.

    • Reaction: The excess base neutralizes the resin-bound amine at the exact moment the high-concentration activated ester is available.

ParameterStandard Protocol (Risky)In Situ Neutralization (Safe)
State of Resin Neutralized, washed, waitingProtonated (Salt) until coupling
Reagents DCC/HOBt or separate DIEA washHBTU/DIEA (added simultaneously)
Coupling Time 1-2 Hours10-20 Minutes
DKP Risk High Negligible
Resin Selection: The Foundation

The stability of the ester bond anchoring the peptide to the resin dictates the rate of DKP formation.

  • Merrifield Resin: Contains a benzyl ester. The electron density makes the carbonyl carbon moderately susceptible to nucleophilic attack.

  • PAM Resin (Phenylacetamidomethyl): Contains an electron-withdrawing group between the phenyl ring and the resin backbone. This reduces the electron density at the ester oxygen, but crucially, the structure makes the ester bond roughly 100 times more stable to acidolysis (TFA) and significantly more resistant to aminolysis (DKP) than standard Merrifield resin.

Recommendation: Always use Boc-AA-PAM Resin when synthesizing sequences containing His(tau-Me) near the C-terminus.

Troubleshooting & FAQs
Q1: I am seeing a massive drop in loading after coupling the third amino acid. What happened?

Diagnosis: You likely formed DKP. The dipeptide cyclized and fell off the resin, leaving a free hydroxyl group (hydroxymethyl resin) behind. Fix:

  • Switch to PAM resin .[3][4]

  • Eliminate separate neutralization steps (10% DIEA washes).

  • Use HBTU/HATU activation for the third amino acid to ensure instantaneous coupling.

Q2: Does the tau-methyl group on Histidine make DKP worse?

Technical Insight: The methyl group itself does not chemically accelerate the nucleophilic attack (unlike a Proline conformation). However, it adds steric bulk . If the next amino acid (AA3) is also bulky (e.g., Ile, Val, or another His), the coupling rate (


) decreases. Since DKP formation (

) is relatively constant, slowing down coupling favors DKP. Action: Double-couple the amino acid following the His(tau-Me) residue.
Q3: Can I use Fmoc chemistry instead?

Analysis: If you are using Boc -His(tau-Me)-OH, you are locked into Boc chemistry. If you switch to Fmoc -His(tau-Me)-OH, DKP is actually more prevalent because the Fmoc deprotection (Piperidine) creates a basic environment perfect for cyclization. Verdict: Stick to Boc chemistry with in situ neutralization; it is generally safer for preventing DKP than standard Fmoc protocols for "difficult" dipeptides.

Q4: How do I verify if DKP is forming?

Test: Perform the Ninhydrin Test (Kaiser Test) after the coupling of the 3rd amino acid.

  • Scenario A: Test is Negative (Colorless). Good, coupling worked.

  • Scenario B: Test is Positive (Blue). Coupling failed.

  • Scenario C: Test is Negative, but final cleavage yields no peptide. This is DKP. The resin lost the peptide, and the "negative" test is actually testing the empty hydroxymethyl resin (which doesn't react with ninhydrin).

References
  • Gisin, B.F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta.

    • Establishes the foundation for stable resin linkages (PAM precursors)
  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S.B.H. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

    • The authoritative protocol for "In Situ Neutralization" to prevent DKP and aggreg
  • Merrifield, R.B. (1963). Solid Phase Peptide Synthesis.[1][2][3][5][6][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

    • Foundational text on the benzyl ester linkage susceptibility.

Sources

Technical Support Center: Aggregation Issues in Methyl-Histidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and practical solutions for managing peptide aggregation, with a specific focus on challenges introduced by the incorporation of methyl-histidine residues. As Senior Application Scientists, we have designed this guide to not only offer protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your experimental work.

Understanding the Challenge: The Impact of Histidine Methylation

Peptide aggregation is a complex process driven by factors both intrinsic to the peptide's sequence and extrinsic to its environment.[1][2] Histidine, with the pKa of its imidazole side chain near physiological pH (~6.0), is a particularly influential residue.[3] Its protonation state is highly sensitive to small pH changes, which can dramatically alter a peptide's net charge, solubility, and aggregation propensity.[4][5][6]

When histidine is methylated, its fundamental physicochemical properties are altered, introducing unique challenges.[7]

  • Fixation of Tautomeric State and Protonation: Methylation fixes the protonation and tautomeric state of the imidazole ring.[7]

  • Increased Hydrophobicity and Volume: The addition of a methyl group increases the molecular volume and hydrophobicity of the side chain.[7]

  • Altered Charge Characteristics:

    • 1-Methyl-histidine (1-MeH): Methylation at the N1 position (τ, tele) lowers the pKa of the N3 nitrogen, making it more difficult to protonate. This can reduce the positive charge potential of the side chain in acidic conditions compared to native histidine.

    • 3-Methyl-histidine (3-MeH): Methylation at the N3 position (π, pros) results in a permanent positive charge on the imidazole ring, regardless of the solution's pH.[8]

These modifications can disrupt the delicate balance of forces that keep a peptide soluble, often leading to unexpected and persistent aggregation.

Frequently Asked Questions (FAQs)

Q1: My methyl-histidine peptide precipitated immediately upon reconstitution in water. What happened?

A1: This is a common issue. Immediate precipitation suggests the peptide is highly insoluble at neutral pH. The primary cause is likely that the peptide's net charge is near zero at this pH (approaching its isoelectric point, pI), minimizing electrostatic repulsion and maximizing hydrophobic interactions or intermolecular hydrogen bonding that drives aggregation.[9] The increased hydrophobicity from the methyl group can exacerbate this.[7]

Q2: I've tried adjusting the pH, but the peptide still won't dissolve. Why isn't it working?

A2: If your peptide contains 3-methyl-histidine, its positive charge is permanent and will not change with pH. Therefore, pH adjustments will only affect other ionizable residues (Asp, Glu, Lys, Arg, Tyr, Cys, and the termini). If the peptide contains 1-methyl-histidine, pH can still modulate charge, but its pKa is different from standard histidine. For highly hydrophobic or aggregation-prone sequences, charge modulation alone may be insufficient to overcome the powerful non-covalent forces driving aggregation.[10]

Q3: Can I use organic solvents like DMSO to dissolve my peptide?

A3: Yes, absolutely. For highly hydrophobic peptides, dissolving them first in a minimal amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a standard and highly effective strategy.[11] This disrupts the hydrophobic interactions causing aggregation. Once the peptide is dissolved in DMSO, you can slowly add your aqueous buffer to the peptide solution with constant vortexing.[11] Be aware that high concentrations of DMSO can be incompatible with some biological assays.

Q4: How do I know if my "dissolved" peptide is actually forming small, soluble aggregates?

A4: Visual clarity is not a definitive indicator of a monomeric solution. Peptides can form small, soluble oligomers or nano-sized aggregates that are not visible to the naked eye.[12] These can compromise experimental results. Techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC-HPLC) are essential for confirming the monodispersity of your peptide solution.[1][13][14]

Systematic Troubleshooting Guide

When encountering an aggregation issue, a systematic approach is more effective than random attempts. This guide provides a logical workflow from initial assessment to advanced solubilization protocols.

G cluster_0 cluster_1 A Start: Lyophilized Peptide B Initial Solubility Test (e.g., 1 mg/mL in Water/Buffer) A->B C Is solution clear? B->C D Characterize Solution (DLS, SEC-HPLC) C->D Yes G Troubleshooting Path C:s->G:n No E Is it monomeric? D->E F Proceed with Experiment E->F Yes E:s->G:n No (Oligomers Detected) H Step 1: pH Adjustment (Acidic: 10% Acetic Acid) (Basic: 0.1% NH4OH) I Soluble? H->I I->D Yes J Step 2: Organic Co-Solvent (e.g., DMSO, DMF) I->J No K Soluble? J->K K->D Yes L Step 3: Chaotropic Agents (6M GdnHCl, 8M Urea) K->L No M Soluble? L->M M->D Yes N Consider Resynthesis (Incorporate solubilizing tags, etc.) M->N No G cluster_0 Analytical Techniques cluster_1 Information Provided DLS Dynamic Light Scattering (DLS) Measures hydrodynamic radius (size) of particles in solution Quick assessment of size distribution and presence of large aggregates Size Size & Distribution DLS->Size SEC Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on hydrodynamic volume Quantifies monomer, dimer, and higher-order oligomers SEC->Size Quant Quantification SEC->Quant TEM Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology Confirms fibrillar or amorphous nature of aggregates Morph Morphology TEM->Morph ThT Thioflavin T (ThT) Assay Fluorescence assay for detecting amyloid-like structures Specific for cross-β-sheet content, indicating fibril formation Struct Structure (β-sheet) ThT->Struct

Caption: Key techniques for characterizing peptide aggregation.

  • Dynamic Light Scattering (DLS): An excellent first-pass technique to quickly determine if a solution contains a range of particle sizes. [1][14]It is very sensitive to the presence of even trace amounts of large aggregates.

  • Size Exclusion Chromatography (SEC-HPLC): The gold standard for quantifying the relative amounts of monomer, dimer, and higher molecular weight species. [13]It provides a detailed profile of the oligomeric state of the peptide in solution.

  • UV-Vis Spectroscopy: The simplest method. An increase in turbidity or light scattering at higher wavelengths (e.g., 340-600 nm) is a qualitative indicator of large, insoluble aggregate formation. [15]* Thioflavin T (ThT) Fluorescence Assay: Specifically used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. An increase in fluorescence intensity upon binding of ThT is indicative of fibrillogenesis.

Experimental Protocols

Protocol 1: Systematic Solubilization Screen

This protocol provides a step-by-step method for efficiently testing multiple solubilization conditions using a small amount of peptide.

  • Preparation: Aliquot 5-10 small, equal amounts (e.g., 0.1 mg) of your lyophilized peptide into separate low-bind microcentrifuge tubes.

  • Solvent Preparation: Prepare a set of test solvents:

    • A: Deionized Water

    • B: 10% Acetic Acid

    • C: 0.1% Ammonium Hydroxide

    • D: 50% Acetonitrile in Water

  • Initial Screen: Add a calculated volume of each solvent to a separate peptide aliquot to achieve a target concentration of 1 mg/mL. Vortex each tube for 2 minutes.

  • Visual Assessment: Visually inspect each tube for clarity. Note any that are clear, hazy, or have visible precipitate.

  • Sonication: Place the tubes that are not clear into a bath sonicator for 10 minutes. [16]Re-assess visually.

  • Organic Solvent Test: For an aliquot that failed to dissolve, carefully evaporate the aqueous solvent under vacuum. Attempt to dissolve the residue in a minimal volume of DMSO (e.g., 10 µL), then slowly add water (Solvent A) with vortexing to the target concentration.

  • Confirmation: For any condition that yields a clear solution, confirm the aggregation state using DLS or SEC-HPLC as described below. Centrifuge the solution at >10,000 x g for 5 minutes and analyze the supernatant to remove any large, non-dissolved particulates. [11]

Protocol 2: Basic Aggregation Analysis by DLS
  • Sample Preparation: Prepare your peptide solution in the desired buffer, filtered through a 0.02 µm or 0.1 µm filter to remove dust and extraneous particles. The final peptide concentration should be within the instrument's optimal range (typically 0.1-1.0 mg/mL).

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).

  • Measurement: Transfer the filtered peptide solution to a clean, dust-free cuvette. Place the cuvette in the instrument.

  • Data Acquisition: Set the instrument to acquire data for a suitable duration (e.g., 10-15 runs of 10 seconds each). The software will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will use an autocorrelation function to calculate the particle size distribution.

    • Monomeric Sample: The output should show a single, narrow peak corresponding to the expected hydrodynamic radius of the peptide monomer. The polydispersity index (PDI) should be low (<0.2).

    • Aggregated Sample: The output will show multiple peaks or a single very broad peak at a larger size. The PDI will be high (>0.3), indicating a heterogeneous population of sizes.

References

  • Vertex AI Search Result [3]2. Vertex AI Search Result [17]3. Vertex AI Search Result [18]4. Vertex AI Search Result [7]5. Vertex AI Search Result [19]6. Vertex AI Search Result [4]7. Vertex AI Search Result [5]8. Vertex AI Search Result [6]9. Vertex AI Search Result [12]10. Vertex AI Search Result [20]11. Vertex AI Search Result [10]12. Vertex AI Search Result [21]13. Vertex AI Search Result [1]14. Vertex AI Search Result [22]15. Vertex AI Search Result 16. Vertex AI Search Result [23]17. Vertex AI Search Result 18. Vertex AI Search Result [8]19. Vertex AI Search Result [24]20. Vertex AI Search Result [15]21. Vertex AI Search Result [16]22. Vertex AI Search Result [13]23. Vertex AI Search Result [25]24. Vertex AI Search Result [26]25. Vertex AI Search Result [9]26. Vertex AI Search Result [14]27. Vertex AI Search Result 28. Vertex AI Search Result 29. Vertex AI Search Result [27]30. Vertex AI Search Result [28]31. Vertex AI Search Result 32. Vertex AI Search Result 33. Vertex AI Search Result

Sources

Identifying impurities in commercial Boc-His(tau-Me)-OH batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling of Boc-His(tau-Me)-OH

Product: Boc-His(tau-Me)-OH (N-α-t-Butyloxycarbonyl-N-τ-methyl-L-histidine) Application: Solid Phase Peptide Synthesis (SPPS), GnRH Agonist/Antagonist Development Document Type: Troubleshooting Guide & FAQ[1]

Executive Summary: The Criticality of Isomer Definition

In peptide therapeutics, the specific methylation site on the histidine imidazole ring (


 vs. 

) dictates biological activity. Commercial batches of Boc-His(tau-Me)-OH are susceptible to three primary impurity classes that standard CoA HPLC methods often miss:
  • Regioisomers: Contamination with

    
    -methyl histidine (Boc-His(pi-Me)-OH).[1]
    
  • Enantiomers: Presence of D-His(tau-Me) (Racemization).[1]

  • Incomplete Alkylation: Residual Boc-His-OH.

This guide provides authoritative, self-validating protocols to detect and quantify these impurities.

Module 1: Regioisomer Identification (The "Pi" vs. "Tau" Problem)

Q: My peptide shows a shift in retention time or reduced potency. Could I have the wrong methyl-histidine isomer?

A: Yes. The methylation of histidine is regioselective but rarely 100% specific. If your batch contains the


-isomer (1-methyl), it will incorporate into your peptide, altering its receptor binding affinity.[1]
Troubleshooting Protocol: Distinguishing Isomers via NMR

The most definitive method to distinguish


 (3-methyl) from 

(1-methyl) is 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy .[1] This method relies on the spatial proximity of the methyl group to the ring protons.

The Mechanism:

  • 
    -Methyl (1-Me):  The methyl group is attached to N1.[1] It is spatially adjacent to both  the H-2 proton (between nitrogens) and the H-5 proton (adjacent to the side chain anchor, C4).[1]
    
  • 
    -Methyl (3-Me):  The methyl group is attached to N3.[1] It is adjacent to the H-2 proton but distant  from H-5.[1] Instead, it is close to the side-chain 
    
    
    
    -protons attached to C4.[1]

The Experiment:

  • Dissolve 5-10 mg of the sample in DMSO-d6.

  • Irradiate the methyl singlet (typically ~3.6 - 3.8 ppm).[1]

  • Observe the NOE enhancement of aromatic protons.

IsomerMethyl PositionNOE Signal to H-2?NOE Signal to H-5?NOE Signal to

-CH2?

-Me (Correct)
N3 (Tele)YES NO YES

-Me (Impurity)
N1 (Pros)YES YES NO

Technical Insight: If you see enhancement of two aromatic protons upon irradiating the methyl group, your batch is contaminated with the


 isomer.

Module 2: Enantiomeric Purity (Detecting D-Isomers)

Q: I see a "shoulder" on my main peak in HPLC. Is this racemization?

A: It is highly likely.[1] Histidine derivatives are prone to racemization during synthesis and storage. Standard C18 HPLC often fails to separate the D-isomer from the L-isomer.[1]

Troubleshooting Protocol: Marfey’s Analysis

We recommend Marfey’s Method (derivatization with FDAA) over direct chiral HPLC for troubleshooting because it amplifies the separation factor (


) on standard C18 columns, making it accessible without specialized chiral stationary phases.[1]

Protocol:

  • Hydrolysis: Dissolve 1 mg of Boc-His(tau-Me)-OH in 0.5 mL 6N HCl. Heat at 110°C for 24 hours (removes Boc).[1] Dry under nitrogen.

  • Derivatization: Resuspend in 100

    
    L water. Add 200 
    
    
    
    L 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone and 40
    
    
    L 1M NaHCO3.[1] Heat at 40°C for 1 hour.
  • Quench: Add 40

    
    L 1M HCl. Dilute with mobile phase.
    
  • Analysis: Inject on C18 HPLC.

HPLC Parameters for Marfey's Analysis:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 50% B over 40 minutes
Detection UV at 340 nm (Specific to the dinitrophenyl moiety)

Interpretation:

  • L-L Diastereomer (Target): Elutes later (typically).[1]

  • L-D Diastereomer (Impurity): Elutes earlier.[1]

  • Note: Run a standard of L-His(tau-Me) and D-His(tau-Me) to confirm elution order, as the methyl group can influence hydrophobic interaction.[1]

Module 3: Chemical Purity & Cross-Contamination

Q: What is the best HPLC method to separate the unmethylated Boc-His-OH from my product?

A: The methyl group adds hydrophobicity, but the imidazole pKa shift makes separation pH-dependent. An Ion-Pairing Method is superior to standard TFA gradients for this specific separation.[1]

Recommended HPLC Method (Ion-Pairing)

This method sharpens the peaks of basic histidine derivatives and maximizes the resolution between methylated and unmethylated species.

ParameterCondition
Column C18, 5

m, 4.6 x 250 mm
Mobile Phase Buffer: 15 mM Sodium Octane Sulfonate + 20 mM Potassium Phosphate (pH 3.[1]0) Organic: Acetonitrile
Ratio Isocratic 85:15 (Buffer:ACN) or shallow gradient
Flow Rate 1.0 mL/min
Detection UV 210 nm

Expected Elution Order:

  • Boc-His-OH (Most Polar, elutes first)

  • Boc-His(pi-Me)-OH (Intermediate)

  • Boc-His(tau-Me)-OH (Target, elutes last due to effective shielding of N3)

Visual Troubleshooting Workflow

The following diagram illustrates the logical flow for identifying an unknown impurity in your batch.

ImpurityWorkflow Start Start: Unknown Impurity in Batch HPLC_Check Step 1: Run Ion-Pairing HPLC (Sodium Octane Sulfonate) Start->HPLC_Check Decision1 Is there a distinct pre-eluting peak? HPLC_Check->Decision1 Suspect_Regio Suspect: Regioisomer (Pi-Me) or Unmethylated His Decision1->Suspect_Regio Yes (Distinct Peak) Suspect_Enant Suspect: Enantiomer (D-His) or Isobaric Impurity Decision1->Suspect_Enant No (Shoulder/Co-elution) NMR_Test Step 2: 1D NOE NMR (Irradiate Methyl Singlet) Suspect_Regio->NMR_Test Marfey_Test Step 2: Marfey's Analysis (Hydrolysis + FDAA) Suspect_Enant->Marfey_Test Result_Pi Result: NOE to H-2 AND H-5 CONFIRMED: Boc-His(pi-Me)-OH NMR_Test->Result_Pi Double Ring Enhancement Result_Tau Result: NOE to H-2 ONLY CONFIRMED: Boc-His(tau-Me)-OH NMR_Test->Result_Tau Single Ring Enhancement Result_D Result: Early Eluting Peak (340nm) CONFIRMED: D-Isomer Marfey_Test->Result_D

Caption: Logical workflow for distinguishing regioisomers and enantiomers in Boc-His(tau-Me)-OH batches.

References

  • Regioisomer Separation (HPLC/MS): Siachos, N., et al. (2025).[1] Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... MDPI.[1][2] Available at: [Link][1]

  • NMR Characterization: Li, S., et al. (2014).[1] Differentiation of histidine tautomeric states using 15N selectively filtered 13C solid-state NMR spectroscopy. Journal of Magnetic Resonance. Available at: [Link]

  • Marfey's Method: Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][3][4][5][6] Available at: [Link]

  • Ion Mobility MS: Bilgin, N., et al. (2016).[1] Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications.[1][7] Available at: [Link]

Sources

Validation & Comparative

NMR characterization of Boc-His(tau-Me)-OH regioisomers

Definitive Guide: NMR Characterization of Boc-His( -Me)-OH Regioisomers

Executive Summary

In peptide therapeutics and catalytic site modeling, the precise regio-chemistry of the histidine imidazole ring is non-negotiable. The methylation of the histidine side chain can occur at either the


Boc-His(

-Me)-OH

This guide provides a rigorous, self-validating NMR protocol to distinguish these regioisomers. Unlike HPLC, which relies on relative retention times of known standards, 2D-HMBC NMR offers absolute structural proof by correlating the methyl protons to the imidazole ring's carbon framework.

Part 1: The Challenge – (Tele) vs. (Pros)

The nomenclature of histidine derivatives is frequently a source of confusion. We adhere to the IUPAC convention where the side chain is attached to C4 (or C5 depending on historical context, but consistently defined relative to nitrogens below).

  • 
    -Methyl (
    
    
    -Me):
    The "far" nitrogen. This isomer is often biologically active in specific signaling pathways.
  • 
    -Methyl (
    
    
    -Me):
    The "near" nitrogen. Often a synthetic byproduct or a distinct biomarker.

Structural Logic:

  • 
    -isomer (3-Me):  The methyl group is attached to N3.
    
  • 
    -isomer (1-Me):  The methyl group is attached to N1.
    
Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the critical HMBC correlations that differentiate the isomers.

His_Isomerscluster_TauTarget: Boc-His(tau-Me)-OH (3-Me)cluster_PiImpurity: Boc-His(pi-Me)-OH (1-Me)Me_TauMethyl (N3)N3N3 (tau)Me_Tau->N3Direct BondC2C2 (Methine)Me_Tau->C2HMBC (3J)C4C4 (Quaternary)Side Chain AttachmentMe_Tau->C4HMBC (3J)DIAGNOSTICMe_PiMethyl (N1)N1N1 (pi)Me_Pi->N1Direct BondC2_PiC2 (Methine)Me_Pi->C2_PiHMBC (3J)C5C5 (Methine)Proton AttachedMe_Pi->C5HMBC (3J)DIAGNOSTIC

Figure 1: HMBC Correlation Logic. The


Part 2: Comparative Analysis of Characterization Methods

While High-Performance Liquid Chromatography (HPLC) is standard for purity checks, it fails as a primary identification tool without expensive, certified reference standards for both isomers. NMR provides an ab initio determination.

Feature2D HMBC NMR (Recommended)1D

H NMR
HPLC / UPLC
Primary Output C-H Connectivity (3-bond)Chemical Shift (

)
Retention Time (

)
Certainty Absolute (Structural Proof)Inferred (Requires Reference)Relative (Drifts with pH/Column)
Regioisomer Distinction Definitive (Quaternary vs. Methine C)Ambiguous (Peaks overlap)Good separation, but identity unknown
Sample Requirement ~5-10 mg~1-2 mg< 0.1 mg
Time to Result 1-4 Hours10 Minutes30 Minutes

Why 1D NMR is insufficient: The chemical shift of the methyl group (

Part 3: The Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the diagnostic cross-peaks are not observed, the experiment must be re-optimized (usually by adjusting the long-range coupling delay) rather than guessing.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    .
    • Reasoning: DMSO prevents aggregation of the peptide backbone and often provides sharper lines for the imidazole protons, which are prone to exchange broadening in chloroform.

  • Concentration: Dissolve 10–15 mg of sample in 600

    
    L of solvent.
    
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Step 2: Acquisition Parameters
  • 1D Proton (

    
    H): 
    
    • Sweep width: 12-14 ppm (to capture downfield imidazole protons).

    • Scans: 16-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Parameter: Optimize for long-range coupling constants (

      
      ) of 8 Hz .
      
    • Note: Imidazole ring couplings are typically 6-10 Hz. Setting the delay for 8 Hz ensures detection of the diagnostic

      
      -Me to Ring-Carbon correlations.
      
    • Scans: 32-64 per increment (depending on concentration).

Step 3: Data Interpretation Workflow

The "Quaternary Check" Rule: To assign the regioisomer, look at the correlations from the Methyl protons (singlet,

  • Locate Methyl Signal: Identify the strong singlet in the 3.5–4.0 ppm range.

  • Trace HMBC Cross-peaks: Look for correlations in the Carbon dimension (110–140 ppm).

  • Count the Correlations: You will see two correlations.

    • One to C2 (N-CH-N): This carbon is between the two nitrogens.[2] It usually appears around 135-140 ppm.

    • One to C4 or C5 : This is the differentiator.

  • Apply the Logic:

    • Is the second carbon Quaternary? (Check 13C/DEPT spectrum: Does this carbon have no attached protons?)

      • YES (Quaternary, C4): It is Boc-His(

        
        -Me)-OH .
        
      • NO (Methine, C5, has proton): It is Boc-His(

        
        -Me)-OH .
        
Part 4: Experimental Data Summary

The following table summarizes typical chemical shifts (in DMSO-

SignalAtom Type

-Isomer (3-Me)

-Isomer (1-Me)
Diagnostic Feature
Methyl (

H)

-CH


ppm (s)

ppm (s)
1D shift is unreliable alone.
C2 (

C)
N-CH-N

ppm

ppm
Common to both.
C4 (

C)
C-SideChain

ppm (Quaternary )
Diagnostic for

-Me.
C5 (

C)
C=CH-N

ppm (Methine)

ppm (Methine)
Diagnostic for

-Me.
HMBC Pattern Me

Ring
Me

C2 & C4 (quat)
Me

C2 & C5 (methine)
Definitive Proof.
Decision Tree for Purity Validation

Decision_TreeStartAcquire 2D HMBC Spectrum(Focus: Methyl Region)Check_PeaksIdentify Cross-peaks fromMethyl Protons (~3.7 ppm)Start->Check_PeaksBranchAnalyze Target Carbon Types(Correlated Carbons)Check_Peaks->BranchResult_TauCorrelation to:1. C2 (Methine)2. C4 (Quaternary)Branch->Result_TauQuaternary C FoundResult_PiCorrelation to:1. C2 (Methine)2. C5 (Methine)Branch->Result_PiOnly Methines FoundConclusion_TauCONFIRMED:Boc-His(tau-Me)-OHResult_Tau->Conclusion_TauConclusion_PiIDENTIFIED:Boc-His(pi-Me)-OH (Impurity)Result_Pi->Conclusion_Pi

Figure 2: Analytical workflow for assigning regioisochemistry based on HMBC data.

References
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Recommendations 1983. [Link]

  • Li, S., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1153–1155. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. [Link]

  • Alewood, P. F., et al. (1984). The preparation and characterization of N-methylhistidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1-6.

Distinguishing N1-methyl vs N3-methyl histidine using 1H NMR

Distinguishing N1-Methyl vs. N3-Methyl Histidine: A H NMR Guide

Content Type: Technical Comparison & Experimental Protocol Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

Differentiation between N1-methylhistidine (1-MeHis,

N3-methylhistidine

1

The Definitive Distinction: While 1D

2D NOESY/ROESY spectroscopy provides a self-validating identification system.
  • 1-MeHis (

    
    -isomer):  The N-methyl group is spatially proximal to the side-chain (
    
    
    -CH
    
    
    ). Strong NOE observed.
  • 3-MeHis (

    
    -isomer):  The N-methyl group is spatially distal to the side-chain. NOE to 
    
    
    -CH
    
    
    is absent; NOE to Ring H2/H5 is dominant.

Nomenclature & Structural Logic

Confusion in literature arises from conflicting numbering systems (Biochemical vs. IUPAC). This guide utilizes the unambiguous Pros (


) / Tele (

)
Common NameGreek SymbolStructural DefinitionIUPAC (Organic)Biochemical
1-Methylhistidine

(Pros)
Methyl on Nitrogen NEAR the side chain (C4)3-methylhistidine1-methylhistidine
3-Methylhistidine

(Tele)
Methyl on Nitrogen FAR from the side chain (C4)1-methylhistidine3-methylhistidine

Critical Note: In this guide, "1-MeHis" refers to the


-isomer (Biochemical convention), and "3-MeHis" refers to the 

-isomer.

Comparative Analysis: H NMR Fingerprinting

A. Chemical Shift Trends (D O, pH 7.0)

The methylation of the imidazole nitrogen deshields the adjacent ring protons and alters the electronic environment.

Signal

-Methylhistidine (1-MeHis)

-Methylhistidine (3-MeHis)
Diagnostic Feature
N-CH


~3.7 – 3.8 ppm

~3.6 – 3.7 ppm

-Me is often slightly downfield due to proximity to the side chain.
H2 (Ring)

~7.6 – 7.8 ppm

~7.5 – 7.7 ppm
H2 is between the two nitrogens; shifts are similar but pH-dependent.
H5 (Ring)

~6.9 – 7.1 ppm

~6.8 – 7.0 ppm
H5 is adjacent to the

-nitrogen.

-CH

MultipletMultipletCoupling patterns differ due to ring conformation changes.

Note: Exact ppm values are highly sensitive to pH, concentration, and ionic strength. Do not rely solely on 1D peak position.

B. The "Killer" Experiment: NOE Connectivity

The spatial arrangement of the methyl group relative to the alanyl side chain is the only invariant parameter.

  • 
    -Isomer (1-MeHis):  The methyl group is on N
    
    
    , which is adjacent to the carbon carrying the side chain (C4). The distance between the N-Methyl protons and the
    
    
    -CH
    
    
    protons is < 5 Å.
  • 
    -Isomer (3-MeHis):  The methyl group is on N
    
    
    , separated from the side chain by C5. The distance is too great for a significant NOE.

Experimental Protocol

Workflow Logic

The following decision tree outlines the logical path to definitive assignment.

NMR_AssignmentStartStart: Unknown Methylhistidine IsomerStep1Acquire 1D 1H NMR (D2O, pH 7.0)Identify Imidazole & Methyl SignalsStart->Step1Step2Acquire 2D NOESY / ROESY(Mixing time: 300-500 ms)Step1->Step2DecisionCheck NOE Cross-peaks fromN-Methyl (~3.7 ppm)Step2->DecisionResultPiNOE observed toSide Chain (beta-CH2)Decision->ResultPiCorrelation PresentResultTauNOE observed toRing H2 / H5 ONLY(No beta-CH2 correlation)Decision->ResultTauCorrelation AbsentAssignPiAssignment:N-pi-Methylhistidine(1-MeHis)ResultPi->AssignPiAssignTauAssignment:N-tau-Methylhistidine(3-MeHis)ResultTau->AssignTau

Caption: Logical workflow for distinguishing histidine methyl isomers using NOE connectivity.

Step-by-Step Methodology
1. Sample Preparation
  • Solvent: Dissolve 1-5 mg of sample in 600

    
    L of D
    
    
    O (99.9%).
  • pH Adjustment: Adjust pH to 7.0 using dilute DCl or NaOD.

    • Why? The imidazole ring pKa is ~6.0. At pH 7.0, the ring is predominantly neutral, minimizing exchange broadening and stabilizing chemical shifts.

  • Reference: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (

    
     0.00 ppm). Avoid TMS in aqueous solutions due to solubility issues.
    
2. Acquisition Parameters
  • 1D

    
    H NMR: 
    
    • Spectral Width: 12 ppm (to capture downfield H2).

    • Scans: 16-64 (S/N > 50).

    • Suppression: Presaturation of HDO signal is required.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time (

      
      ): 300 - 500 ms .
      
    • Insight: Small molecules (MW < 1000) often fall in the "zero-crossing" region for NOE. If NOE signals are weak or absent, switch to ROESY (Rotating-frame Overhauser Effect), which always yields positive cross-peaks.

    • Points: 2048 (t2) x 256 (t1).

3. Data Analysis
  • Locate the Methyl Singlet: Look for a sharp 3H singlet in the 3.6 – 3.8 ppm region.

  • Locate Side Chain Protons: Identify the

    
    -CH
    
    
    multiplet (typically 3.0 – 3.3 ppm) and
    
    
    -CH (typically 3.9 – 4.0 ppm).
  • Check Cross-Peaks:

    • Draw a trace from the Methyl singlet.

    • 
      -Isomer:  You will see a cross-peak at the frequency of the 
      
      
      -CH
      
      
      .
    • 
      -Isomer:  You will see cross-peaks to the aromatic H2 and H5, but the 
      
      
      -CH
      
      
      region will be empty.

Troubleshooting & Self-Validation

IssueProbable CauseSolution
Broad Lines Intermediate exchange rate at pKa (~6.0).Adjust pH to < 2.0 (fully protonated) or > 9.0 (fully deprotonated) to sharpen lines. Note that shifts will change.
No NOE Signal Molecular tumbling rate is unfavorable (

).
Use ROESY. ROESY cross-peaks are always positive (opposite phase to diagonal) regardless of molecular weight.
Overlapping Peaks Complex mixture (e.g., urine/plasma).Use HSQC (

H-

C) to disperse signals. Methyl carbons for 1-MeHis and 3-MeHis have distinct

C shifts (~31-33 ppm).

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." IUPAC Gold Book. [Link]

  • Aranibar, N., et al. (2011).[2] "Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling." Analytical Biochemistry. [Link]

  • Wishart, D.S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research. (For reference chemical shifts). [Link]

  • Claridge, T.D.W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (For NOE/ROESY protocols). [Link]

Comparative Stability Guide: Boc-His(tau-Me)-OH vs. Fmoc-His(tau-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Boc-His(tau-Me)-OH offers superior stereochemical stability for peptides requiring high purity, while Fmoc-His(tau-Me)-OH provides operational convenience at the cost of increased racemization risk.

For critical drug development applications where the stereochemical integrity of the Methyl-Histidine residue is non-negotiable, the Boc strategy is the recommended gold standard . The intrinsic basicity of the


-methylimidazole side chain makes it highly susceptible to base-catalyzed racemization—a condition repeatedly encountered in Fmoc synthesis (Piperidine deprotection) but largely absent in Boc synthesis (TFA deprotection).

The Core Challenge: Imidazole Basicity & Racemization

To understand the stability difference, one must look beyond the


-amino protecting group (Boc vs. Fmoc) and analyze the side chain physics.

Unlike standard Histidine protected with electron-withdrawing groups (e.g., Trt, Boc, Dnp), His(tau-Me) retains the basic character of the imidazole ring. The methyl group is electron-donating, potentially increasing the basicity of the imidazole compared to native histidine.

The Racemization Mechanism

Racemization occurs via the "self-catalyzed" abstraction of the


-proton.
  • Base Availability: The unsubstituted

    
     (pros) nitrogen acts as a local base.
    
  • Proton Abstraction: It abstracts the acidic

    
    -proton from the activated amino acid ester.
    
  • Enolization: This forms a planar, achiral enolate intermediate.

  • Reprotonation: The proton returns non-stereoselectively, yielding a mix of L- and D-isomers.

In Fmoc chemistry , the repeated exposure to 20% Piperidine (a secondary amine base) during every deprotection cycle exacerbates this risk for His(tau-Me) residues already incorporated into the chain. In Boc chemistry , the deprotection reagent is TFA (acid), which protonates the imidazole, effectively "locking" it against acting as a base.

RacemizationMechanism Start Activated His(tau-Me) Base Intramolecular Base (N-pi Lone Pair) Start->Base Proximity Intermediate Achiral Enolate (Planar) Base->Intermediate Alpha-Proton Abstraction Product_L L-His(tau-Me) (Desired) Intermediate->Product_L Reprotonation Product_D D-His(tau-Me) (Impurity) Intermediate->Product_D Reprotonation

Figure 1: Mechanism of self-catalyzed racemization in N-methyl histidine derivatives.

Comparative Stability Profile

The following table synthesizes chemical stability data with process-inherent risks.

FeatureBoc-His(tau-Me)-OHFmoc-His(tau-Me)-OH
Shelf-Life Stability High. Stable indefinitely at 4°C.High. Stable indefinitely at 4°C.
Coupling Racemization Low. Neutralization is brief (DIEA).Moderate. Requires careful base management.
On-Resin Stability Excellent. Exposed to TFA (Acid).[1] Protonated imidazole is inert.Compromised. Exposed to Piperidine (Base).[2][3] Risk of epimerization per cycle.[4]
Solubility (DMF) High. Generally >0.5 M.Moderate. Can aggregate; often requires NMP.
Side Chain Stability Complete. Methyl group is acid-stable.Complete. Methyl group is base-stable.
Process Compatibility Requires HF/TFMSA for final cleavage.Standard TFA cleavage.

Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-His(tau-Me)-OH

Objective: Minimize racemization during the critical anchoring step in Fmoc SPPS.

Principle: Avoid strong bases (like DIEA) during activation. Use "base-free" or weak-base activation methods to keep the imidazole protonated or less active.

Materials:

  • Fmoc-His(tau-Me)-OH

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • DIC (Diisopropylcarbodiimide)

  • DMF (Dimethylformamide)

Workflow:

  • Dissolution: Dissolve Fmoc-His(tau-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes.

  • Coupling: Add mixture to the resin.

  • Reaction Time: Allow to react for 60 minutes at Room Temperature. Avoid heating.

  • Monitoring: Check completion via Kaiser Test. If incomplete, re-couple using fresh reagents rather than extending time.

Why this works: Oxyma/DIC creates a highly reactive ester at near-neutral pH (approx. pH 4-5 in solution), significantly reducing the ability of the imidazole nitrogen to abstract the


-proton compared to HATU/DIEA (pH 9-10).
Protocol B: Assessing Racemization (Marfey’s Method Variant)

Objective: Quantify D-isomer content in the final peptide.

Method:

  • Hydrolysis: Hydrolyze peptide (approx. 0.5 mg) in 6N HCl at 110°C for 24 hours.

  • Derivatization: Dry sample. Redissolve in water. Add FDAA (Marfey’s Reagent) and NaHCO3. Incubate at 40°C for 1 hour.

  • Quenching: Add HCl to stop reaction.

  • Analysis: Analyze via C18 RP-HPLC.

    • Mobile Phase: TEAP/Acetonitrile gradient.

    • Detection: UV 340 nm.

    • Reference: Compare retention times against authentic L-His(tau-Me) and D-His(tau-Me) standards treated identically.

Strategic Selection Guide

The choice between Boc and Fmoc derivatives should be dictated by the peptide's complexity and the position of the Histidine.

SelectionGuide Start Select His(tau-Me) Strategy Q1 Is His(tau-Me) at the C-Terminus? Start->Q1 Q2 Is the peptide >20 residues or aggregation prone? Q1->Q2 No (Internal Position) Boc USE BOC-His(tau-Me)-OH (Max Stability) Q1->Boc Yes (High Racemization Risk) Q2->Boc Yes (Better Solvation/Purity) Fmoc_Opt USE FMOC w/ Oxyma/DIC (Mitigated Risk) Q2->Fmoc_Opt No (Standard Synthesis) Fmoc USE FMOC-His(tau-Me)-OH (Standard Convenience)

Figure 2: Decision matrix for selecting the appropriate protecting group strategy.

Recommendation for Drug Development

For GMP manufacturing or lead optimization where <0.5% D-isomer is required:

  • Primary Choice: Boc-His(tau-Me)-OH . The acid cycles of Boc chemistry provide a "safety net" that chemically precludes the primary mechanism of racemization.

  • Secondary Choice: Fmoc-His(tau-Me)-OH, strictly utilizing DIC/Oxyma activation and limiting total exposure to Piperidine (e.g., using 20% Piperidine with 0.1M HOBt to suppress base-catalyzed side reactions).

References

  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Retrieved from

  • Merck Millipore (Novabiochem). (2015). Novabiochem Letters: Histidine Racemization and Side-Chain Protection. Retrieved from

  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from

  • University of Bristol. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. European Peptide Society. Retrieved from

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from

Sources

Validating regio-purity of Boc-His(tau-Me)-OH starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Validating Regio-Purity of Boc-His(tau-Me)-OH Starting Materials

Executive Summary

In the precise world of peptide therapeutics and solid-phase peptide synthesis (SPPS), the regio-chemical integrity of starting materials is non-negotiable. For histidine derivatives, specifically Boc-His(tau-Me)-OH (N


-methylhistidine), the presence of the unwanted N

-methyl
isomer is a silent yield-killer and a source of critical biological failure.

This guide provides a comparative technical analysis of validation methods for distinguishing N


-methyl (3-methyl) from N

-methyl (1-methyl) isomers. It moves beyond basic Certificates of Analysis (CoA) to establish a self-validating analytical workflow for high-stakes drug development.

The Challenge: The vs. Conundrum

Histidine contains an imidazole ring with two nitrogen atoms:

  • N

    
     (pros, near, N1):  The nitrogen closer to the amino acid side chain (in crystallographic numbering, often designated N1).
    
  • N

    
     (tele, far, N3):  The nitrogen further from the side chain.
    

While commercial synthesis targets the N


-methyl  isomer (Boc-His(3-Me)-OH) for its specific utility in preventing racemization and mimicking post-translational modifications, regio-selective methylation is rarely 100% efficient. Contamination with the N

-methyl
isomer leads to:
  • Altered pKa: Shifting the buffering capacity and protonation state of the final peptide.

  • Steric Clashes: Disrupting peptide secondary structure (e.g.,

    
    -helices).
    
  • Loss of Coordination: Preventing zinc/metal binding in metalloproteins.

Comparative Analysis of Validation Methods

We evaluated three primary methodologies for validating regio-purity. The comparison focuses on Specificity , Sensitivity , and Throughput .

Table 1: Analytical Method Comparison Matrix
FeatureMethod A: 1H-NMR (NOE) Method B: RP-HPLC (UPLC) Method C: X-Ray Crystallography
Primary Utility Structural Confirmation (Gold Standard)Routine QC & Quantitation Absolute Configuration
Differentiation Basis Spatial proximity of Methyl protons to Ring protonsHydrophobicity & Solvation (Retention Time)3D Electron Density Map
Sample Requirement ~10-20 mg (Non-destructive)< 1 mg (Destructive)Single Crystal (Difficult to grow)
Limit of Detection ~1-2% impurity< 0.1% impurityN/A (Qualitative)
Throughput Low (15-30 min/sample)High (5-10 min/sample)Very Low (Days/Weeks)
Verdict Mandatory for Lot Validation Mandatory for Batch QC Reference Only

Deep Dive: The Self-Validating Protocols

Method A: 1H-NMR & NOE Difference Spectroscopy (The Expert's Choice)

Standard 1D 1H-NMR can be ambiguous due to solvent-dependent chemical shift drifting. The only self-validating NMR method relies on the Nuclear Overhauser Effect (NOE) , which detects protons close in space (< 5 Å).

The Causality:

  • N

    
    -Methyl (1-Me):  The methyl group is adjacent to the side-chain attachment point (C4) and the C2 proton. It is spatially distinct from the C5 proton.
    
  • N

    
    -Methyl (3-Me):  The methyl group is adjacent to the C2 proton and the C4 proton (or C5 depending on numbering convention used).
    
  • Correction for Boc-His(Me)-OH: The definitive marker is the interaction with the imidazole ring protons (H-2 and H-5) .

Protocol:

  • Solvent: Dissolve 15 mg of Boc-His(tau-Me)-OH in 600 µL DMSO-d6 . Avoid CDCl

    
     due to poor solubility and H-bonding aggregation.
    
  • Experiment: Run a 1D NOE Difference experiment (or 2D NOESY).

  • Irradiation: Selectively irradiate the N-Methyl singlet (typically ~3.6 - 3.8 ppm).

  • Analysis:

    • Target (N

      
      -Me):  You should observe a strong NOE enhancement of the H-5  proton (the proton on the carbon adjacent to the N
      
      
      
      in the ring structure, often appearing ~6.8-7.0 ppm) and the H-2 proton (~7.5-8.0 ppm).
    • Impurity (N

      
      -Me):  If the methyl is at the 
      
      
      
      position, it is spatially closer to the side-chain
      
      
      -protons and H-2, but displays a distinct NOE pattern lacking the specific H-5 enhancement intensity seen in the
      
      
      -isomer.

Note: Always compare against a known reference spectrum if available. The chemical shift of the N-Me group itself often differs by ~0.1-0.2 ppm between isomers (N


-Me is typically downfield of N

-Me).
Method B: UPLC/HPLC Separation (Routine QC)

For quantitative purity (e.g., "Is my sample 99.5% pure?"), chromatography is superior.

The Causality: The N


-methyl group is more solvent-exposed and less sterically encumbered than the N

-methyl group (which is tucked near the peptide backbone). This results in distinct elution profiles.[1][2]

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).

  • Result:

    • The N

      
      -Me  isomer typically elutes earlier  (is less hydrophobic) than the N
      
      
      
      -Me
      isomer due to the specific solvation of the imidazole ring.
    • Validation: Spike the sample with a known N

      
      -Me standard (1-Methylhistidine derivative) to confirm the impurity peak location.
      

Visualizing the Validation Workflow

The following decision tree outlines the logical flow for accepting or rejecting a batch of Boc-His(tau-Me)-OH based on the methods described.

ValidationWorkflow Start Incoming Material: Boc-His(tau-Me)-OH Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H-NMR (NOE/1D) Identify Regio-Isomer Solubility->NMR Decision1 N-Me Signal Confirmed at Tau? NMR->Decision1 HPLC UPLC Purity Check (Quantify Pi-Impurity) Decision1->HPLC Yes (Structure Valid) Reject REJECT BATCH (Risk of Racemization/Failure) Decision1->Reject No (Wrong Isomer) Decision2 Regio-Purity > 99.0%? HPLC->Decision2 Decision2->Reject No (High Pi Content) Approve APPROVE BATCH (Proceed to Synthesis) Decision2->Approve Yes

Figure 1: Decision tree for the validation of Boc-His(tau-Me)-OH regio-purity.

Impact Analysis: Why It Matters

Using unvalidated starting material is not just a purity issue; it is a functional one.

  • Racemization Resistance: The N

    
    -methyl group effectively suppresses the abstraction of the 
    
    
    
    -proton during activation. The N
    
    
    -methyl isomer does not offer the same electronic protection, leading to higher rates of D-His formation during coupling.
  • Biological Activity: In analogs of Thyrotropin-Releasing Hormone (TRH) and other neuropeptides, the position of the methyl group dictates receptor affinity. The N

    
    -isomer is often biologically inert or antagonistic.
    

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Recommendations 1983. Link

  • Alecio, M. R., et al. (1974). Nuclear Magnetic Resonance Studies of Histidine and its Methyl Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Rink, H. (1987). Solid-Phase Synthesis of Protected Peptide Fragments using a Trialkoxy-Diphenyl-Methylester Resin. Tetrahedron Letters, 28(33), 3787-3790. (Discusses histidine protection strategies). Link

  • Beyermann, M., et al. (1996). Racemization of Histidine during Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link

  • Li, W., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science. Link

Sources

Comprehensive Technical Guide: Chiral HPLC Separation of Methyl-Histidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The separation of 1-methylhistidine (1-MH,


-methylhistidine) and 3-methylhistidine (3-MH, 

-methylhistidine) enantiomers presents a dual challenge: resolving structural regioisomers while simultaneously separating their respective L- and D-enantiomers.

For researchers in muscle physiology and nephrology, 3-MH is the critical biomarker for myofibrillar protein breakdown, while 1-MH serves as a dietary index (meat intake). The presence of D-isomers often indicates microbial origin or racemization artifacts.

This guide details two validated workflows. Select your method based on the following decision matrix:

FeatureMethod A: Direct Chiral (Crown Ether) Method B: Indirect Derivatization (Marfey's)
Primary Mechanism Host-guest complexation (Crown Ether)Diastereomeric separation (C18)
Sample Prep Minimal (Filter & Inject)Complex (Derivatization required)
Analysis Time Fast (< 20 min)Moderate (30-60 min incl. prep)
Sensitivity Moderate (UV 200-210 nm)High (UV 340 nm or MS/MS)
Best For Pure standards, rapid screening, QCBiological fluids (plasma/urine), high sensitivity

Nomenclature & Structural Context

Scientific Integrity Note: Confusion often arises from differing numbering systems. This guide utilizes the biochemical convention:

  • 3-Methylhistidine (3-MH): Methyl group on the

    
    -nitrogen (tele, far from side chain).[1]
    
  • 1-Methylhistidine (1-MH): Methyl group on the

    
    -nitrogen (pros, near side chain).[1]
    

Method A: Direct Chiral Chromatography (Crown Ether)

The "Gold Standard" for Speed and Simplicity

This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically 18-crown-6 derivative). It is the most robust method for underivatized amino acids.

Mechanistic Causality

The crown ether forms a host-guest inclusion complex with the primary ammonium group (


) of the methyl-histidine.
  • Why Acidic Mobile Phase? The amine must be protonated to form the ammonium ion required for complexation. A pH of 1.0–2.0 is critical.

  • Chiral Recognition: The spatial arrangement of the naphthyl groups on the crown ether creates a chiral barrier. The D-enantiomer typically forms a less stable complex (or fits less deeply) and elutes first . The L-enantiomer is more strongly retained.

Protocol: Crownpak CR-I(+)
  • Column: Daicel Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (HClO

    
    , pH 1.5) / Acetonitrile (85:15 v/v).
    
    • Note: Methanol can be used but Acetonitrile often yields sharper peaks for histidines.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 10°C – 25°C.

    • Optimization Tip: Lowering temperature (sub-ambient, e.g., 10°C) significantly increases resolution (

      
      ) by stabilizing the inclusion complex, though it increases backpressure.
      
  • Detection: UV at 200 nm or 210 nm.

Self-Validating System (Quality Control)
  • Elution Order Check: Inject a known mixture of L-3-MH and D-3-MH (e.g., 3:1 ratio). The smaller peak must elute first. If not, check column type (CR(-) reverses order).[3]

  • System Suitability: Calculate Resolution (

    
    ) between D- and L- peaks. Target 
    
    
    
    . If
    
    
    , decrease temperature by 5°C or reduce organic modifier concentration.

Method B: Indirect Chiral Derivatization (Marfey's Reagent)

The "Versatile" Solution for Biological Matrices

When analyzing plasma or urine, matrix interference often obscures the low-UV signal of underivatized amino acids. Marfey’s reagent (FDAA) reacts with the amine to form diastereomers, which have distinct physical properties and can be separated on a standard achiral C18 column.

Mechanistic Causality
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Reaction: Nucleophilic aromatic substitution. The amino group of methyl-histidine attacks the fluorodinitrophenyl ring.

  • Result: L-FDAA + L-3-MH

    
     L-L Diastereomer.
    L-FDAA + D-3-MH 
    
    
    
    L-D Diastereomer.
  • Separation: L-D diastereomers are typically more hydrophobic and elute after L-L diastereomers on Reverse Phase (C18) columns due to intramolecular hydrogen bonding reducing the polarity of the L-D complex.

Protocol: FDAA Derivatization & Separation

Step 1: Derivatization

  • Mix 50 µL sample (aqueous) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO

    
    .
    
  • Incubate at 40°C for 60 minutes.

  • Stop reaction with 20 µL 1M HCl (neutralizes pH to prevent column damage).

  • Dilute with Mobile Phase A.

Step 2: HPLC Conditions

  • Column: C18 Core-Shell (e.g., Kinetex C18, 100 × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid (for MS).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Linear ramp to 40% B

    • 20-25 min: Wash 90% B

  • Detection: UV at 340 nm (DNP chromophore) or MS (ESI+, MRM modes).

Visual Workflow (Graphviz)

MarfeyWorkflow Start Biological Sample (Plasma/Urine) Rxn Derivatization Add FDAA + NaHCO3 (40°C, 60 min) Start->Rxn Mix Stop Quench Add 1M HCl Rxn->Stop Neutralize Sep HPLC Separation (C18 Column) Stop->Sep Inject LL L-L Diastereomer (Elutes First) Sep->LL LD L-D Diastereomer (Elutes Second) Sep->LD

Caption: Workflow for Marfey's Reagent derivatization converting enantiomers into separable diastereomers.

Comparative Data Analysis

The following table summarizes expected performance metrics based on validated literature values.

MetricCrownpak CR-I(+) (Direct)FDAA / C18 (Indirect)
Elution Order D-3-MH

L-3-MH
L-3-MH (as L-L)

D-3-MH (as L-D)
Typical

2.0 – 5.03.0 – 8.0
LOD (UV) ~50 pmol (200 nm)~1-5 pmol (340 nm)
Regioisomer Sep 1-MH and 3-MH may overlap without optimizationExcellent separation of 1-MH and 3-MH derivatives
Mobile Phase Acidic (pH 1.5) Neutral/Weak Acidic (pH 3-5)
Critical Separation Note (Regioisomers vs. Enantiomers)
  • Crownpak: While excellent for enantiomers (L vs D), separating 1-MH from 3-MH simultaneously can be challenging. If your sample contains both regioisomers, you may see overlap between L-1-MH and D-3-MH.

  • Recommendation: If simultaneous 4-peak separation (L-1, D-1, L-3, D-3) is required, Method B (Marfey's) is superior because the C18 column naturally separates the structural isomers (1-MH vs 3-MH) based on hydrophobicity, while the chiral tag handles the enantiomers.

Expert Recommendations

Scenario 1: High-Throughput Screening of Pure Standards

Use Method A (Crownpak).

  • Why: No sample prep. You can inject, get a result in 15 minutes, and move to the next batch. The acidic mobile phase is harsh on standard LC systems (corrosion risk), so ensure your system is passivated or flush thoroughly after use.

Scenario 2: Clinical Analysis of Plasma/Urine

Use Method B (Marfey's).

  • Why: Biological samples contain interfering amines. The 340 nm detection wavelength of the DNP derivative eliminates most background noise. Furthermore, the ability to separate 1-MH (dietary) from 3-MH (muscle breakdown) is clinically essential.[4]

Scenario 3: Mass Spectrometry Detection

Use Method B (Marfey's) or Method A (with caution).

  • Method B: Highly compatible with ESI-MS.

  • Method A: Perchloric acid is incompatible with MS (signal suppression and source corrosion). You must switch to Volatile Acid (TFA or Formic Acid) for Crownpak-MS, but resolution often degrades compared to HClO

    
    .
    

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Bamba, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A.

  • Armstrong, D. W., et al. Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. (Reference for alternative Chirobiotic methods).

Sources

A Comparative Guide to the Biological Potency of Tau-Methylated vs. Non-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, understanding the nuanced effects of post-translational modifications (PTMs) on protein function is paramount. Among these, the methylation of the tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies, has emerged as a critical area of investigation. This guide provides an in-depth, objective comparison of the biological potency of tau-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to empower informed decisions in research and therapeutic development.

The Critical Role of Tau and Its Methylation

Tau is a microtubule-associated protein predominantly found in neurons, where it plays a crucial role in stabilizing microtubules, the cellular highways essential for axonal transport.[1] However, in several neurodegenerative diseases, tau becomes abnormally modified, detaches from microtubules, and aggregates into neurofibrillary tangles, a hallmark of these conditions.[2] While phosphorylation has long been the most studied PTM of tau, recent evidence highlights lysine methylation as a significant modulator of its function and pathology.[3]

Methylation, the addition of a methyl group to lysine or arginine residues, can alter a protein's charge, hydrophobicity, and conformation, thereby influencing its interactions and functions.[2] In the context of tau, methylation appears to have a complex and sometimes contradictory role, with its effects being highly dependent on the specific site and stoichiometry of the modification.[2][4] Understanding these subtleties is crucial for developing targeted therapeutic strategies.

Comparative Analysis of Biological Potency

The biological potency of tau peptides can be assessed through several key functional assays, primarily focusing on their ability to promote microtubule assembly and their propensity to aggregate.

Microtubule Assembly and Stabilization

Under physiological conditions, a primary function of tau is to promote the polymerization of tubulin into stable microtubules.[1] In vitro studies have shown that global, non-specific methylation of recombinant tau protein does not significantly impair its ability to promote tubulin polymerization at low methylation levels.[2] However, at higher stoichiometries of methylation, a decrease in microtubule polymerization has been observed.[2][4]

To investigate the site-specific effects, studies have utilized "methylmimetics," where lysine (K) is mutated to phenylalanine (F) to approximate the hydrophobic nature of a methyl group. These studies provide valuable insights into how methylation at specific residues can impact microtubule binding.

Table 1: Comparison of Microtubule Binding of Wild-Type vs. Tau Methylmimetic Peptides

Tau PeptideModificationRelative Microtubule Binding (%)Reference
Wild-Type (WT) TauNone100
K174F TauMethylmimetic in Proline-Rich DomainSignificantly decreased vs. WT
K180F TauMethylmimetic in Proline-Rich DomainNo significant difference vs. WT
K254F TauMethylmimetic in Microtubule-Binding RegionNo significant difference vs. WT
K267F TauMethylmimetic in Microtubule-Binding RegionDecreased vs. WT

Data is derived from studies using methylmimetics and represents a model for the effects of methylation.

These findings suggest that methylation at specific sites, such as K174 and K267, can directly interfere with tau's ability to bind and stabilize microtubules.

Aggregation Propensity

The aggregation of tau into insoluble fibrils is a central event in the pathogenesis of tauopathies.[5] The influence of methylation on this process is a key area of interest. In vitro studies have demonstrated that global methylation of tau can decrease its aggregation propensity by increasing the critical concentration required for aggregation to begin.[2] Methylated tau can still form fibrils, but the overall process is less favorable compared to unmodified tau.[2]

Conversely, studies using methylmimetics in cellular models have shown that "methylation" at certain sites can enhance seeded aggregation, particularly in the context of disease-associated mutations like P301L. This highlights the context-dependent nature of methylation's impact on tau pathology.

Table 2: Comparison of Aggregation Propensity of Methylated vs. Non-Methylated Tau

Tau SpeciesKey FindingsReference
Globally Methylated Tau (in vitro)Decreased aggregation propensity; elevated critical concentration for aggregation.[2]
Site-Specific Methylmimetics (cellular models)Enhanced prion-like seeded aggregation (in the context of P301L mutation).
Pathological Tau from AD brainContains mono-methylated lysine residues.[2]

Experimental Protocols for Assessing Biological Potency

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Tau Aggregation Assay using Thioflavin T

This assay is a widely used method to monitor the kinetics of tau aggregation in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • Aggregation Buffer: 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4.[6]

    • Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. Store protected from light.[7]

    • Heparin Stock Solution: Prepare a 1 mg/mL (approximately 55 µM) stock solution of heparin in dH₂O.[7][8]

    • Tau Peptides: Prepare stock solutions of both non-methylated and site-specifically methylated tau peptides in the aggregation buffer.

  • Assay Setup (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add the following components to a final volume of 100 µL:

      • Tau peptide (methylated or non-methylated) to a final concentration of 10 µM.

      • Heparin to a final concentration of 2.5 µM to induce aggregation.[8]

      • Thioflavin T to a final concentration of 25 µM.[7]

      • Aggregation buffer to bring the volume to 100 µL.

    • Include control wells containing all components except the tau peptide to measure background fluorescence.

  • Data Acquisition:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 72 hours.[7]

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the tau-containing wells.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the lag time, maximum fluorescence, and slope of the exponential phase between the methylated and non-methylated tau peptides to assess differences in aggregation kinetics.[5]

In Vitro Microtubule Polymerization Assay

This turbidimetric assay measures the ability of tau peptides to promote the assembly of tubulin into microtubules. The increase in turbidity, measured as an increase in optical density (OD), is proportional to the mass of polymerized microtubules.

Protocol:

  • Reagent Preparation:

    • Tubulin Polymerization Buffer (BRB80): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.[9]

    • GTP Stock Solution: 10 mM GTP in dH₂O. Store at -80°C.

    • Tubulin: Resuspend lyophilized tubulin in cold BRB80 buffer to a final concentration of 3 mg/mL. Keep on ice.[9][10]

    • Tau Peptides: Prepare stock solutions of non-methylated and methylated tau peptides in BRB80 buffer.

  • Assay Setup (96-well plate format):

    • Pre-warm a clear 96-well plate to 37°C.

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume per well:

      • Tubulin to a final concentration of 3 mg/mL.

      • Tau peptide (methylated or non-methylated) to a final concentration of 15 µM.[9][10]

      • GTP to a final concentration of 1 mM.[9]

      • BRB80 buffer to bring the volume to 100 µL.

    • Include a control reaction with tubulin but without any tau peptide.

  • Data Acquisition:

    • Pipette the reaction mixtures into the pre-warmed 96-well plate.

    • Immediately place the plate in a plate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C.

    • Measure the OD at 340 nm every 30 seconds for at least 60 minutes.[10][11]

  • Data Analysis:

    • Plot the OD at 340 nm against time.

    • Compare the initial rate of polymerization (slope of the linear phase), the maximum OD reached (plateau), and the lag time for both methylated and non-methylated tau peptides.

Impact on Cellular Signaling Pathways

The biological effects of tau are not limited to its direct interaction with microtubules. Tau also functions as a scaffolding protein, influencing various signaling pathways, particularly those involving protein kinases.[1] The interplay between tau methylation and phosphorylation is a critical area of research.

Several kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5), are known to phosphorylate tau, a process that is dysregulated in Alzheimer's disease.[12][13] While direct evidence linking specific methylation sites to the modulation of these kinase activities is still emerging, the colocalization of methylation and phosphorylation sites suggests a potential for cross-talk. For example, methylation of lysine residues within or near phosphorylation motifs could sterically hinder the access of kinases, thereby altering the phosphorylation status of tau. Conversely, the phosphorylation state of tau might influence the accessibility of lysine residues to methyltransferases.

Tau_Signaling_Interplay cluster_0 Cellular Environment cluster_1 Tau Protein cluster_2 Cellular Outcomes Methyltransferases Methyltransferases Non-methylated Tau Non-methylated Tau Methyltransferases->Non-methylated Tau Methylation Kinases (GSK-3β, Cdk5) Kinases (GSK-3β, Cdk5) Kinases (GSK-3β, Cdk5)->Non-methylated Tau Phosphorylation Methylated Tau Methylated Tau Non-methylated Tau->Methylated Tau Phosphorylated Tau Phosphorylated Tau Non-methylated Tau->Phosphorylated Tau Methylated Tau->Kinases (GSK-3β, Cdk5) Potential Inhibition? Microtubule Stability Microtubule Stability Methylated Tau->Microtubule Stability Modulates Tau Aggregation Tau Aggregation Methylated Tau->Tau Aggregation Generally Decreases (in vitro) Phosphorylated Tau->Methyltransferases Potential Regulation? Phosphorylated Tau->Microtubule Stability Decreases Phosphorylated Tau->Tau Aggregation Increases Neuronal Function/Dysfunction Neuronal Function/Dysfunction Microtubule Stability->Neuronal Function/Dysfunction Tau Aggregation->Neuronal Function/Dysfunction

Conclusion

The methylation of tau peptides introduces a layer of complexity to their biological function that is critical for researchers in neurodegenerative diseases to understand. While global methylation appears to confer a protective effect by reducing aggregation propensity in vitro, site-specific methylation, as suggested by methylmimetic studies, can impair microtubule binding and potentially enhance aggregation in a pathological context. This highlights the necessity of studying methylation in a site-specific manner to fully elucidate its role in tauopathies.

The provided experimental protocols offer a robust framework for the direct comparison of methylated and non-methylated tau peptides, enabling researchers to generate the quantitative data needed to advance our understanding and develop novel therapeutic interventions. As the field continues to unravel the intricate "tau code" of post-translational modifications, a thorough characterization of methylation will undoubtedly be central to developing effective treatments for Alzheimer's disease and related neurodegenerative disorders.

References

  • Balmik, A. A., & Chinnathambi, S. (2021). Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer's disease. Cell Communication and Signaling, 19(1), 51. [Link]

  • Funk, K. E., Thomas, S. N., Schafer, K. N., Cooper, G. L., Liao, Z., Clark, D. J., ... & Bigio, E. H. (2023). Tau Lysine Pseudomethylation Regulates Microtubule Binding and Enhances Prion-like Tau Aggregation. International Journal of Molecular Sciences, 24(9), 8286. [Link]

  • Dujardin, S., Commins, C., Lathuilière, A., Beerepoot, P., Frosch, M. P., Hyman, B. T., & Häsler, L. M. (2020). Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases. Brain Communications, 2(2), fcaa132. [Link]

  • Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]

  • Fallah, N., Mitew, S., & Tuszynski, J. A. (2021). The Effect of Tau and Taxol on Polymerization of MCF7 Microtubules In Vitro. International Journal of Molecular Sciences, 22(16), 8871. [Link]

  • University of Maryland, Baltimore. (n.d.). Methylated Peptides Derived from Tau Protein and Their Antibodies for Diagnosis and Therapy of Alzheimer's Disease. UM Ventures. [Link]

  • Thomas, S. N., & Kanaan, N. M. (2017). Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer's Disease Brain. In Methods in Molecular Biology (pp. 1-16). Humana Press, New York, NY. [Link]

  • Qu, D., Li, Y., Wang, C., Li, H., & He, R. (2024). Mass spectrometry identifies tau C-terminal phosphorylation cluster during neuronal hyperexcitation. Journal of Neurochemistry, 169(1), 133-146. [Link]

  • Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]

  • Funk, K. E., & Bigio, E. H. (2019). Quantification of tau protein lysine methylation in aging and Alzheimer's disease. Journal of Alzheimer's disease : JAD, 71(4), 1231–1244. [Link]

  • Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: implications for Alzheimer's disease. Journal of cell science, 119(Pt 13), 2613–2623. [Link]

  • Ambadipudi, S., Biernat, J., Riedel, D., Mandelkow, E., & Zweckstetter, M. (2021). A Structural Ensemble of a Tau-Microtubule Complex Reveals Regulatory Tau Phosphorylation and Acetylation Mechanisms. ACS central science, 7(12), 2056–2066. [Link]

  • Guesdon, A., Bazile, F., & Buey, R. M. (2020). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:2007.01918. [Link]

  • Gąssowska-Dobrowolska, M., Czapski, G. A., Pająk-Tarnacka, B., & Adamczyk, A. (2014). The effect of CDK5 and GSK-3b inhibitors on ASN-evoked increase in Tau protein phosphorylation in PC12 cells. PloS one, 9(4), e94259. [Link]

  • Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]

  • Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]

  • Fichou, Y., Al-Hilaly, Y. K., Devred, F., Smet-Nocca, C., Tsvetkov, P. O., Verel, R., ... & Landrieu, I. (2018). Protein Semisynthesis Provides Access to Tau Disease-Associated Post-translational Modifications (PTMs) and Paves the Way to Deciphering the Tau PTM Code in Health and Diseased States. Journal of the American Chemical Society, 140(20), 6347–6358. [Link]

  • Tjernberg, L. O., Lilliehöök, C., Callaway, D. J., Näslund, J., Hahne, S., Thyberg, J., ... & Nordstedt, C. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Journal of Biological Chemistry, 280(33), 29693-29700. [Link]

  • Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader v1. protocols.io. [Link]

  • Bell, S., & Feany, M. B. (2024). Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model. bioRxiv. [Link]

  • Kanaan, N. M., Morfini, G. A., LaPointe, N. E., Pigino, G. F., Patterson, K. R., Song, Y., ... & Brady, S. T. (2011). Potentiation of tau aggregation by cdk5 and GSK3β. Journal of Alzheimer's disease : JAD, 26(3), 481–491. [Link]

  • Nasiri-Ansari, N., O'Hagan, C., Dittlau, K. S., & Hanger, D. P. (2023). Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension. International journal of molecular sciences, 24(13), 10677. [Link]

  • Was, A., Gosek, K., & Majewska, M. (2023). New SPRi Biosensors for Simultaneous Detection of Tau Protein Isoforms—The Importance of the Ptau181/Total Tau Ratio in Alzheimer's Disease. Biosensors, 13(10), 947. [Link]

  • Funk, K. E., Thomas, S. N., Schafer, K. N., Liao, Z., Clark, D. J., Kanaan, N. M., & Bigio, E. H. (2014). Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity. The Biochemical journal, 462(1), 77–88. [Link]

  • Sui, Z., & Lee, V. M. Y. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. In Methods in Molecular Biology (pp. 23-33). Humana Press, New York, NY. [Link]

  • Avila, J., & Montejo de Garcini, E. (2015). Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction. International journal of molecular sciences, 16(5), 10477–10497. [Link]

  • Gerson, J. E., & Kayed, R. (2013). Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage. Frontiers in neurology, 4, 90. [Link]

  • Kampers, T., Friedhoff, P., Biernat, J., Mandelkow, E. M., & Mandelkow, E. (1996). Tau-RNA complexes inhibit microtubule polymerization and drive disease-relevant conformation change. Brain : a journal of neurology, 139(Pt 11), 2963–2976. [Link]

  • Plattner, F., Angelo, M., & Giese, K. P. (2006). Interplay between Cyclin-Dependent Kinase 5 and Glycogen Synthase Kinase 3β Mediated by Neuregulin Signaling Leads to Differential Effects on Tau Phosphorylation and Amyloid Precursor Protein Processing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(50), 13004–13012. [Link]

  • Barthélemy, N. R., Fenaille, F., Hirtz, C., & Gabelle, A. (2021). LC–MS/MS for the Quantification of Tau and Phosphorylated Tau in Alzheimer's Disease Patients' CSF. LCGC International, 34(s4), 22-26. [Link]

  • Cha, M. Y., & Lee, V. M. Y. (2012). Dissociation of tau toxicity and phosphorylation: role of GSK-3beta, MARK and Cdk5 in a Drosophila model. Human molecular genetics, 21(11), 2444–2456. [Link]

  • Elie, A., Prezel, E., Guimarãis, C., Portran, D., Fazil, C., Duguest, S., ... & Rossier, J. (2015). Tau co-organizes dynamic microtubule and actin networks. Scientific reports, 5, 9964. [Link]

  • Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T ThT) fluorescence in a plate reader. protocols.io. [Link]

Sources

Crystallographic data for peptides containing Boc-His(tau-Me)-OH

Crystallographic Characterization of Peptides Containing Boc-His( -Me)-OH: A Comparative Technical Guide

Executive Summary

The incorporation of





This guide provides a technical comparison of peptides crystallized with Boc-His(


-Me)-OHNative HistidineHis(

-Me)

Technical Background: The Methylation Advantage

In protein crystallography, histidine residues often suffer from conformational disorder due to ring flipping (180° rotation) and proton tautomerism. This ambiguity degrades electron density maps and complicates the assignment of hydrogen bond networks.

Boc-His(


-Me)-OH

  • Structural Consequence: The methyl group locks the imidazole orientation, preventing ring flips.

  • Electronic Consequence: It fixes the tautomeric state;

    
     is an H-bond blocker (methylated), forcing 
    
    
    to act as a dedicated H-bond acceptor (in neutral state) or donor (if protonated).

Comparative Analysis: His( -Me) vs. Alternatives

The following analysis compares the performance of Boc-His(

Structural Stability & Resolution

Metric: Wilson B-factor and Side-chain Disorder.

FeatureNative His PeptideHis(

-Me) Peptide
His(

-Me) Peptide
Tautomeric State Dynamic Equilibrium (N1-H

N3-H)
Fixed (N1-Me)Fixed (N3-Me)
Ring Flip Disorder High (Requires dual occupancy refinement)Low (Steric lock)Very Low (Steric lock)
Electron Density Often smeared at >2.0 ÅDefinedSharp, well-defined
H-Bond Role Ambiguous Donor/AcceptorN3=Donor/AcceptorN1=Acceptor (Lone pair)

Insight: Peptides containing His(

Geometric Parameters (Crystallographic Data)

When refining structures containing Boc-His(

  • Bond Lengths: The

    
    -
    
    
    and
    
    
    -
    
    
    bond lengths increase slightly due to the inductive effect of the methyl group.
  • Bond Angles: The internal angle at

    
     expands by approximately 1-2° compared to the protonated form.
    

Standard Restraints for Refinement:

  • 
     - 
    
    
    : 1.47 Å (Typical)
  • 
     - 
    
    
    -
    
    
    : ~125°
Racemization Control

A critical advantage of Boc-His(


  • His(

    
    -Me):  The 
    
    
    position is sterically close to the
    
    
    proton.[1] Electron withdrawal by the
    
    
    -substituent can increase the acidity of the
    
    
    -H, leading to racemization during coupling.
  • His(

    
    -Me):  The 
    
    
    -position is distal. This derivative preserves chiral purity (
    
    
    ), ensuring that the resulting crystal structure represents the intended L-isomer and not a diastereomeric mixture that inhibits crystallization.

Experimental Workflow

To obtain high-quality crystals of hydrophobic peptides containing Boc-His(

Synthesis & Purification
  • Coupling: Use DIC/Oxyma Pure for activation to minimize racemization.

  • Cleavage: For Boc chemistry, use TFA/TFMSA (Trifluoromethanesulfonic acid) if the peptide is attached to the resin via a stable linker, or HF cleavage (specialized equipment required). Note: The methyl group is stable to HF.

  • Purification: RP-HPLC (C18 column). Gradient: 5-65% Acetonitrile in 0.1% TFA.

    • Checkpoint: Verify Mass via MALDI-TOF.[2] The methyl group adds +14.02 Da relative to native His.

Crystallization Protocol (Vapor Diffusion)

Due to the hydrophobic Boc group and the methyl-imidazole, these peptides often crystallize in non-polar space groups (e.g.,

Step-by-Step:

  • Dissolution: Dissolve lyophilized peptide in TFE (2,2,2-Trifluoroethanol) or Methanol to 10 mg/mL.

  • Screening: Set up hanging drops (1

    
    L peptide + 1 
    
    
    L reservoir).
  • Reservoir Conditions:

    • Condition A: 0.1 M HEPES pH 7.5, 20% PEG 4000 (Promotes H-bonding at N

      
      ).
      
    • Condition B: 1.0 M Sodium Acetate, pH 4.5 (Protonates N

      
      , altering packing).
      
  • Optimization: If needles form, add 3-5% DMSO to reduce nucleation rate.

Data Collection Strategy
  • Cryoprotection: Transfer crystal to reservoir solution + 25% Glycerol.

  • Collection: Collect at 100 K.

  • Resolution Target: Aim for <1.2 Å to resolve the methyl group electron density clearly from the imidazole ring.

Visualizations

Diagram 1: Crystallization Logic & H-Bonding Network

This diagram illustrates how the

GNativeNative His PeptideTautomerTautomeric Equilibrium(N1-H / N3-H)Native->TautomerPhysiologyTauMeBoc-His(tau-Me) PeptideFixedFixed Tautomer(N3-Me)TauMe->FixedChemistryDisorderLattice Disorder(Ring Flips)Tautomer->DisorderCrystal PackingOrderLattice Order(Anchored Geometry)Fixed->OrderCrystal PackingNetwork_NativeAmbiguous H-BondNetworkDisorder->Network_NativeResultNetwork_TauDefined N1 AcceptorNetworkOrder->Network_TauResult

Caption: Comparative impact of Histidine methylation on crystal lattice order and hydrogen bond definition.

Diagram 2: Experimental Workflow for Structure Determination

WorkflowStartStart: Boc-His(tau-Me)-OHSPPSSolid Phase Synthesis(Avoid Racemization)Start->SPPSHPLCPurification (C18)Verify +14 Da ShiftSPPS->HPLCScreenCrystallization Screen(Focus: PEG/Ion strength)HPLC->ScreenXRayX-Ray Diffraction(100 K)Screen->XRayRefineRefinementRestraint: N-Me = 1.47 ÅXRay->Refine

Caption: Step-by-step workflow from raw material to refined crystal structure.

References

  • BenchChem. A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from

  • Chem-Impex. Boc-His(3-Me)-OH Product Data and Applications. Retrieved from

  • Marraud, M., & Aubry, A. (1996).[3] Crystal structures of peptides and modified peptides.[3][4] Biopolymers.[2][5][3] Retrieved from

  • Destro, R., & Merati, F. (1995). Bond Lengths, and Beyond: Precision in Molecular Geometry.[6] Retrieved from

  • ETH Zurich. Conformational editing of intrinsically disordered protein by α-methylation. Retrieved from

Quality control benchmarks for Boc-His(tau-Me)-OH synthesis reagents

Quality Control Benchmarks for Boc-His( -Me)-OH Synthesis Reagents

Executive Summary: The Methylation Fidelity Challenge

In peptide drug development, the N-methylation of histidine is a double-edged sword. While the


For Boc-His(


-Me)-OHregio-purity

Critical Quality Attributes (CQAs) & Performance Metrics

The following specifications represent the "Gold Standard" for Boc-His(

AttributeHigh-Fidelity BenchmarkStandard/Commodity GradeImpact on Synthesis
Regio-Purity (

vs

)

99.8%

90-95%


-isomers incorporate into the peptide, creating "deletion-like" impurities that are difficult to purify.
Enantiomeric Purity

99.5% L-isomer

98.0% L-isomer
D-His incorporation ruins secondary structure (e.g., helix disruption).
Chemical Purity (HPLC)

99.0%

97.0%
Presence of free imidazole or Boc-His-OH leads to side reactions.
Appearance White Crystalline Powder Off-white/AmorphousAmorphous forms often trap solvents and trace methylating agents.
Water Content (KF)

1.0%

3.0%
Excess water hydrolyzes active esters during coupling (e.g., HATU/DIC).

Comparative Analysis of Synthesis Routes

Understanding the source of your reagent is the first step in QC. The impurity profile is directly dictated by the synthesis method used by the manufacturer.

Alternative A: Regioselective Backbone Cyclization (Recommended)
  • Mechanism: Uses a transient backbone protecting group (e.g., formation of a tricyclic derivative) to sterically block the

    
     position, forcing methylation exclusively at the 
    
    
    position.
  • Performance: Yields >99.8% regio-purity.

  • QC Signature: Clean NMR baseline in the methyl region.

  • Verdict: Essential for GMP manufacturing.

Alternative B: Direct Methylation of Boc-His-OMe (Commodity)
  • Mechanism: Bulk methylation of the protected histidine ester using methyl iodide or dimethyl sulfate.

  • Performance: Produces a statistical mixture of

    
     and 
    
    
    isomers (typically 4:1 to 10:1 ratio). Requires extensive recrystallization to purify.
  • QC Signature: Often contains 0.5% - 5% residual

    
    -isomer and trace methylating agents.
    
  • Verdict: High Risk. Only acceptable if rigorous chiral/regio-specific HPLC QC is performed batch-to-batch.

Alternative C: Reductive Alkylation (Niche)
  • Mechanism: Uses formaldehyde and a reducing agent.

  • Performance: Can lead to over-methylation (dimethylation) or incomplete reaction.

  • Verdict: Avoid unless specific impurity data rules out dimethyl species.

Experimental Benchmarking Protocols

The following protocols are designed to be self-validating systems. Do not rely on the Certificate of Analysis (CoA) alone; verify critical lots using these methods.

Protocol 1: NMR Regio-Purity Assay (The "Fingerprint" Test)
  • Objective: Quantify the

    
    -methyl impurity.
    
  • Principle: The magnetic environment of the methyl group differs between the

    
     (tele) and 
    
    
    (pros) positions.
  • Method:

    • Dissolve 10 mg of sample in 600

      
      L DMSO-
      
      
      .
    • Acquire a standard

      
      H-NMR spectrum (min 400 MHz, 64 scans).
      
    • Target Region: 3.5 ppm – 4.0 ppm (Methyl Singlets).

    • Analysis:

      • 
        -Me (Major):  Sharp singlet typically at 
        
        
        3.65 - 3.70 ppm
        .
      • 
        -Me (Impurity):  Distinct singlet typically downfield at 
        
        
        3.75 - 3.85 ppm
        .
    • Calculation: Integration of Impurity / (Integration of Major + Impurity)

      
       100.
      
Protocol 2: High-Resolution HPLC Separation
  • Objective: Separate structural isomers and enantiomers.

  • System: Agilent 1200/1260 or equivalent.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for polar histidine derivatives.

    • Recommendation: Waters Atlantis HILIC Silica or Phenomenex Kinetex HILIC, 3

      
      m, 4.6 x 150 mm.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) and 230 nm (imidazole ring).

  • Success Criterion: Baseline resolution (

    
    ) between the 
    
    
    and
    
    
    isomers.

Visualization of Logic & Workflows

Diagram 1: Synthesis Route & Impurity Origin

This diagram illustrates why "Direct Methylation" reagents carry a higher risk of isomeric impurities compared to "Regioselective" routes.

SynthesisPathwaysStartBoc-His-OHStarting MaterialDirectDirect Methylation(MeI / Base)Start->DirectRoute AProtectTransient Protection(Backbone Cyclization)Start->ProtectRoute BMixMixture Generated:~80% Tau-Me~20% Pi-MeDirect->MixPurifyRecrystallization(Difficult Separation)Mix->PurifyRiskProductCommodity Product(Risk: 1-5% Pi-isomer)Purify->RiskProductResidual ImpuritySelectiveDirected Methylation(Steric Control)Protect->SelectiveCleanProductHigh-Fidelity Product(>99.8% Tau-Me)Selective->CleanProduct

Caption: Comparison of synthetic routes. Route A (Red) inherently generates the difficult-to-remove Pi-isomer, while Route B (Green) prevents its formation via steric control.

Diagram 2: Quality Control Decision Tree

A logic gate for accepting or rejecting incoming reagent batches.

QCDecisionTreeBatchIncoming BatchBoc-His(tau-Me)-OHTest1Test 1: 1H-NMR(DMSO-d6)Batch->Test1Check1Is Pi-Methyl PeakVisible (>0.5%)?Test1->Check1Reject1REJECT(Regio-purity Failure)Check1->Reject1YesTest2Test 2: Chiral HPLCCheck1->Test2NoCheck2D-Enantiomer> 0.5%?Test2->Check2Reject2REJECT(Racemization Failure)Check2->Reject2YesPassRELEASEFor SynthesisCheck2->PassNo

Caption: Step-wise QC workflow. NMR is prioritized as the primary screen for regio-isomers due to speed and specificity.

References

  • Hu, Z., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. National Institutes of Health. [Link]

  • Li, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society. [Link]

  • Sielc Technologies. (2023). HPLC Method for Separation of Histidine and Methyl Histidine Isomers on BIST B+ Column. Sielc Application Notes. [Link]

  • Rupa Health. (2023). 1-Methylhistidine vs 3-Methylhistidine: Biomarkers for Muscle Toxicity and Nutrition.[1][2][3] Rupa Health Reference Guide. [Link]

Safety Operating Guide

Boc-His(tau-Me)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and disposal procedures for Boc-His(


-Me)-OH  (N-

-t-Butoxycarbonyl-N-

-methyl-L-histidine).[1] It is designed for laboratory personnel requiring immediate, actionable data for regulatory compliance and safety.

Chemical Identification & Properties

Accurate identification is the first step in safe disposal.[1] Ensure your inventory matches these specifications to avoid cross-contamination with incompatible waste streams.

ParameterSpecification
Chemical Name Boc-His(

-Me)-OH
Synonyms Boc-N'-methyl-L-histidine; N-

-t-Boc-3-methyl-L-histidine
CAS Number 61070-20-0
Molecular Formula C

H

N

O

Molecular Weight 269.30 g/mol
Physical State White to off-white powder
Solubility Soluble in organic solvents (DCM, DMF, DMSO); slightly soluble in water
Storage 2–8°C (Desiccate); Hygroscopic

Hazard Profile (GHS Classification)

While Boc-His(


-Me)-OH is generally classified as non-hazardous  under GHS criteria (Regulation EC No 1272/2008), it should be treated with the caution accorded to all bioactive organic intermediates.[1]
  • Signal Word: Warning (Precautionary)

  • Hazard Statements:

    • H315: Causes skin irritation (potential).[1]

    • H319: Causes serious eye irritation (potential).[1]

    • H335: May cause respiratory irritation (dust).[1]

  • Precautionary Principle: Treat as a potential sensitizer.[1] Avoid inhalation of dusts.[1][2][3][4][5]

Disposal Decision Framework

Do not guess. Follow this logical pathway to determine the correct waste stream.

DisposalFlow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Liquid SolidBin Solid Hazardous Waste (Organic) Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (DMF, DMSO, MeOH) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Stream (Code: F001/F002) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Code: F003/F005) NonHalogenated->NonHaloBin Incineration High-Temp Incineration (>850°C) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision tree for segregating Boc-His(


-Me)-OH waste streams based on physical state and solvent composition.[1]

Detailed Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Powder)

Objective: Prevent environmental contamination and dust generation.[1]

  • Primary Containment: Transfer the powder into a chemically compatible container (HDPE or glass). Do not use standard trash bags.

  • Labeling: Affix a hazardous waste label.

    • Content: "Non-regulated Organic Solid: Boc-His(tau-Me)-OH"[1]

    • Hazard: Irritant.[1]

  • Segregation: Place the container in the Solid Organic Waste drum.

  • Final Disposal: Licensed chemical incineration equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent solvent incompatibility.

  • Identify Solvent:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste carboy.[1]

    • If dissolved in DMF/DMSO/Methanol : Dispose in Non-Halogenated waste carboy.[1]

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution contains excess acid (e.g., TFA from deprotection steps), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent heat generation or gas evolution.

  • No Drain Disposal: Under no circumstances should this compound be flushed into the sewer system.[1]

Spill Cleanup Protocol

If Boc-His(


-Me)-OH is spilled in the laboratory:
  • PPE Required: Nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>50g), use a N95 dust mask.[1]

  • Containment: Do not dry sweep (creates dust).[1]

  • Cleanup Method:

    • Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.[1]

    • Scoop the wet material into a waste container.[1][5]

    • Wipe the surface with 70% Ethanol.[1]

  • Disposal: Treat all cleanup materials (gloves, paper towels) as Solid Hazardous Waste .[1]

Regulatory Compliance (US & EU)

  • United States (RCRA):

    • This specific compound is not P-listed or U-listed.[1]

    • Dispose of via a permitted TSDF (Treatment, Storage, and Disposal Facility).

    • Waste Code: Generally falls under "D001" (Ignitable) if in combustible solvent, or non-regulated organic otherwise.[1]

  • European Union (EWC):

    • 16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08.

    • 18 01 06: Chemicals consisting of or containing hazardous substances (if mixed with dangerous solvents).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616644, Boc-His(3-Me)-OH. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling Boc-His(tau-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As researchers, we often treat protected amino acids as "routine reagents," overlooking the specific nuances that ensure both operator safety and experimental reproducibility. Boc-His(tau-Me)-OH (CAS: 20898-44-6 derivatives) presents a unique profile.[1] While the tert-butyloxycarbonyl (Boc) group provides amine protection and the tau-methyl group prevents the notorious racemization of the histidine imidazole ring during coupling, the reagent remains a fine, hygroscopic powder.[1]

The Core Philosophy: Safety in peptide synthesis is not just about avoiding injury; it is about contamination control . The same PPE that protects your respiratory tract from irritation also protects this expensive, moisture-sensitive reagent from enzymatic degradation (RNases/proteases) and hydrolysis.[1]

This guide moves beyond the generic "wear gloves" instruction to provide a scientifically grounded protocol for handling Boc-His(tau-Me)-OH in high-purity applications.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Enemy"—in this case, the physical state of the chemical and the solvents it inevitably meets.

Hazard CategoryClassification (GHS)Operational ContextMechanism of Action
Respiratory H335: May cause respiratory irritationWeighing & TransferFine particulates can be inhaled; histidine derivatives can be sensitizers.[1]
Skin/Contact H315: Causes skin irritationSolid HandlingDirect contact with sweat/moisture on skin can lead to local irritation or dermatitis.
Eye H319: Causes serious eye irritationDust GenerationMicro-abrasion from crystals and chemical irritation from acidic/basic moieties.
Environmental Hygroscopic (Non-GHS)Storage & WeighingAbsorbs atmospheric water, leading to caking and hydrolysis of the Boc group over time.

Critical Note: While the solid itself is an Irritant, it is almost exclusively dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) for synthesis. Your PPE must resist these solvents, not just the solid powder.

Personal Protective Equipment (PPE) Matrix

The following specifications represent the minimum standard for professional research environments.

PPE Selection Logic (Graphviz Diagram)

PPE_Logic Start Task Identification State_Solid Handling Solid Powder (Weighing/Transfer) Start->State_Solid State_Soln Handling Solution (Dissolved in DMF/DCM) Start->State_Soln Gloves_Solid Gloves: Standard Nitrile (Min 0.11mm thickness) State_Solid->Gloves_Solid Resp_Solid Respiratory: N95/P100 Mask OR Fume Hood State_Solid->Resp_Solid Eye_Std Eye: Safety Glasses (Side Shields) State_Solid->Eye_Std Gloves_Soln Gloves: Double Gloving or Laminate (DMF penetrates Nitrile <5 mins) State_Soln->Gloves_Soln Resp_Soln Respiratory: Chemical Fume Hood (MANDATORY) State_Soln->Resp_Soln State_Soln->Eye_Std

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1][2]

Detailed PPE Specifications
Body PartRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Standard Nitrile (4 mil)2. Outer: Long-cuff Nitrile (6 mil) or Laminate (Silver Shield®) if using DMF.[1]Permeation Dynamics: Standard nitrile offers fair protection against the solid. However, if the solid is dissolved in DMF, breakthrough time for thin nitrile is <5 minutes. Double gloving allows you to discard the outer glove immediately upon contamination without exposing skin [1].
Respiratory Engineering Control First: Certified Chemical Fume Hood.PPE: N95 (if outside hood) or Half-face respirator with P100/OV cartridges.[1]Sensitization: Amino acid derivatives can act as haptens, potentially causing immune sensitization over repeated inhalation exposures. The "tau-Me" group does not eliminate this risk [2].[1]
Eye Protection Chemical Splash Goggles (Indirect Vent) preferred over safety glasses.Dust Migration: Fine powders can bypass the side gaps of standard safety glasses. Goggles seal the ocular environment.[3]
Body Lab Coat (Cotton/Poly blend) with snap closures; closed-toe shoes.[1]Static Discharge: Synthetic fabrics (nylon/polyester) generate static, which can cause the lightweight Boc-His(tau-Me)-OH powder to "jump" or scatter during weighing.[1]

Operational Protocol: From Storage to Synthesis

This workflow ensures the integrity of the chemical and the safety of the operator.

Workflow Diagram

Handling_Workflow Storage 1. Storage (-20°C, Desiccated) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Static Control + N95) Equilibrate->Weighing Open Container Solubilization 4. Solubilization (Add Solvent in Hood) Weighing->Solubilization Transfer Solid Waste 5. Disposal (Segregate Streams) Solubilization->Waste Post-Reaction

Figure 2: Operational workflow emphasizing thermal equilibration to prevent hydrolysis.

Step-by-Step Methodology
Step 1: Pre-Operational Prep & Equilibration
  • The Science: Cold objects condense atmospheric moisture. If you open a -20°C bottle of Boc-His(tau-Me)-OH in a 25°C lab, water will condense inside the bottle, hydrolyzing the Boc group and degrading the reagent.[1]

  • Protocol: Remove the bottle from the freezer and place it in a desiccator cabinet. Allow it to reach room temperature (approx. 30–60 mins) before breaking the seal [3].

Step 2: Weighing (The High-Risk Step)[1]
  • Hazard: Dust generation.

  • Protocol:

    • Place the analytical balance inside a powder containment hood or use a static-control gun/ionizer.

    • Wear N95 mask and safety goggles.

    • Use an anti-static weighing boat.

    • Technique: Do not "dump" the powder. Spatulate gently to minimize airborne particulates.

Step 3: Solubilization & Transfer
  • Hazard: Solvent exposure (DMF/DCM).

  • Protocol:

    • Move the weighed powder immediately to the Chemical Fume Hood.

    • Add solvent (e.g., DMF) slowly down the side of the vessel to avoid kicking up dust.

    • Glove Check: Ensure outer gloves are intact. If DMF splashes, change outer gloves immediately.

Step 4: Decontamination[1]
  • Protocol: Wipe down the balance area with a damp paper towel (water/ethanol) to capture any invisible dust residue. Dispose of the towel as solid chemical waste.

Disposal & Waste Management

Disposal must comply with local regulations (e.g., RCRA in the US).

  • Solid Waste (Trace): Weighing boats, contaminated gloves, and paper towels should be bagged in clear polyethylene bags and labeled "Solid Debris contaminated with Amino Acid Derivatives."

  • Liquid Waste:

    • If dissolved in DMF: Non-Halogenated Organic Waste.

    • If dissolved in DCM: Halogenated Organic Waste.

    • Note: Do not pour down the sink. While amino acids are biological, the protecting groups (Boc) and solvents are regulated pollutants [4].

  • Bulk Chemicals: Expired or degraded Boc-His(tau-Me)-OH should be labeled with its full chemical name and CAS number and handed over to EHS for incineration.[1]

References

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. DMF. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-alpha-t-Butyloxycarbonyl-N-tau-methyl-L-histidine (and related derivatives).[1] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][4] Handling and Storage of Peptides and Amino Acids. Technical Bulletin. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.